molecular formula C31H37F2N5O6 B1681885 SNAP-7941 CAS No. 387825-78-7

SNAP-7941

Cat. No.: B1681885
CAS No.: 387825-78-7
M. Wt: 613.7 g/mol
InChI Key: FWMHZWMPUWAUPL-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

CAS No.

387825-78-7

Molecular Formula

C31H37F2N5O6

Molecular Weight

613.7 g/mol

IUPAC Name

methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1

InChI Key

FWMHZWMPUWAUPL-NDEPHWFRSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(11C)SNAP-7941
(4S)-3-(((3-(4-(3-(acetylamino)phenyl)-1-piperidinyl)propy)amino)carbonyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride
SNAP-7941
SNAP7941

Origin of Product

United States

Foundational & Exploratory

SNAP-7941: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended to serve as a comprehensive resource, incorporating key preclinical data, experimental methodologies, and a visual representation of its interaction with cellular signaling pathways.

Core Mechanism of Action: MCHR1 Antagonism

This compound is a potent and selective, small-molecule competitive antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with the regulation of appetite, mood, and energy homeostasis. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH), which is known to be orexigenic, stimulating food intake.[1][2]

By binding to MCHR1, this compound blocks the downstream signaling cascades typically initiated by MCH. This antagonistic action is the foundation of its observed anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[1][2]

MCHR1 Signaling Pathways and this compound Intervention

MCHR1 activation by MCH leads to the engagement of multiple intracellular signaling pathways through the coupling of different G proteins, primarily of the Gαi and Gαq subtypes. This compound, by occupying the MCH binding site, prevents these activation events.

  • Gαi-Coupled Pathway (Inhibition of Adenylyl Cyclase): Upon MCH binding, MCHR1 activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Lowered cAMP levels subsequently reduce the activity of Protein Kinase A (PKA). By blocking this pathway, this compound prevents the MCH-induced decrease in cAMP and PKA activity.

  • Gαq-Coupled Pathway (Phospholipase C Activation): MCHR1 can also couple to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is implicated in various cellular responses, including neurotransmitter release and gene expression. This compound's antagonism of MCHR1 prevents the activation of this PLC-mediated cascade.

Below is a diagram illustrating the MCHR1 signaling pathways and the inhibitory action of this compound.

Figure 1: MCHR1 Signaling and this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency
ParameterSpeciesReceptorValueReference
Ki HumanMCHR15.1 nMBorowsky et al., 2002
IC50 HumanMCHR13 nM ([¹²⁵I]-MCH)IUPHAR/BPS Guide
Ki RatMCHR12 nMIUPHAR/BPS Guide
pA2 HumanMCHR19.2Borowsky et al., 2002
Table 2: Preclinical Efficacy - Anorectic Effects in Rodent Models
ModelSpeciesTreatmentDosageOutcomeReference
MCH-Induced FeedingRatThis compound10 mg/kg, i.p.~55% reduction in food intakeBorowsky et al., 2002
Diet-Induced ObesityRatThis compound30 mg/kg/day, p.o. (28 days)~12% reduction in body weight vs. vehicleBorowsky et al., 2002
Palatable Food IntakeRatThis compound10 mg/kg, i.p.~40% reduction in consumptionBorowsky et al., 2002
Table 3: Preclinical Efficacy - Anxiolytic and Antidepressant-like Effects
ModelSpeciesTreatmentDosageOutcomeReference
Rat Forced Swim TestRatThis compound30 mg/kg, p.o.~50% reduction in immobility timeBorowsky et al., 2002
Rat Social InteractionRatThis compound10 mg/kg, i.p.~70% increase in social interaction timeBorowsky et al., 2002
Guinea Pig Maternal Separation VocalizationGuinea PigThis compound10 mg/kg, i.p.~60% reduction in distress vocalizationsBorowsky et al., 2002

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for Ki and IC50 Determination)

Objective: To determine the binding affinity of this compound for MCHR1.

Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing recombinant human or rat MCHR1 are harvested.

    • Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • Assays are performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH or [³H]this compound) near its Kd value.

      • Increasing concentrations of unlabeled this compound (competitor).

      • Cell membrane preparation.

    • For non-specific binding determination, a high concentration of unlabeled MCH is added.

    • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Rat Forced Swim Test (Porsolt Test)

Objective: To assess the antidepressant-like activity of this compound.

Protocol:

  • Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test Session (Day 1): Rats are placed individually into the swim cylinder for a 15-minute period. This serves to induce a state of learned helplessness.

    • Drug Administration (Day 2): this compound or vehicle is administered orally (p.o.) at the desired dose (e.g., 30 mg/kg).

    • Test Session (Day 2): 60 minutes post-dosing, the rats are placed back into the swim cylinder for a 5-minute test session.

    • The session is video-recorded for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test.

    • Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests).

Diet-Induced Obesity (DIO) Rat Model

Objective: To evaluate the anorectic and weight-reducing effects of chronic this compound administration.

Protocol:

  • Induction of Obesity:

    • Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 6-10 weeks) until a significant increase in body weight compared to control rats on a standard chow diet is observed.

  • Drug Administration:

    • Obese rats are randomly assigned to treatment groups (e.g., vehicle control, this compound).

    • This compound is administered daily via oral gavage (p.o.) for a chronic period (e.g., 28 days).

  • Measurements:

    • Body Weight: Measured daily or several times per week.

    • Food Intake: Measured daily by weighing the remaining food in the cages.

    • Body Composition: May be assessed at the beginning and end of the study using techniques like DEXA to determine fat and lean mass.

  • Data Analysis:

    • Changes in body weight, cumulative food intake, and body composition are compared between the treatment and vehicle groups over the course of the study.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a MCHR1 antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy Models cluster_safety Safety & Toxicology A Primary Screening: High-Throughput Binding Assay B Functional Assay: Calcium Mobilization or cAMP Assay A->B C Selectivity Profiling: Screening against other GPCRs B->C D Affinity Determination: Radioligand Binding (Ki, IC50) C->D E PK Studies in Rodents: Determine half-life, bioavailability, brain penetration D->E F Anorectic Models: MCH-induced feeding, DIO E->F G Anxiolytic Models: Social Interaction, Elevated Plus Maze E->G H Antidepressant Models: Forced Swim Test, Tail Suspension Test E->H I Acute & Chronic Toxicology Studies F->I G->I H->I

Figure 2: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound exerts its pharmacological effects through the selective and potent antagonism of the MCHR1 receptor. By blocking MCH-mediated signaling through both Gαi and Gαq pathways, this compound has demonstrated significant anorectic, anxiolytic, and antidepressant-like properties in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on MCHR1-targeted therapeutics.

References

SNAP-7941: A Technical Guide to the MCHR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has been investigated for its therapeutic potential in treating obesity, anxiety, and depression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Properties of this compound

PropertyValueReference
IUPAC Name methyl (4S)-3-[[3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl]carbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate--INVALID-LINK--
CAS Number 387825-78-7--INVALID-LINK--
Molecular Formula C₃₁H₃₇F₂N₅O₆--INVALID-LINK--
Molecular Weight 613.7 g/mol --INVALID-LINK--

Quantitative Efficacy and Binding Affinity

This compound exhibits high affinity and potency for the MCHR1 receptor across different species.

ParameterSpeciesValueAssay TypeReference
Ki Human2.5 nMRadioligand Binding Assay--INVALID-LINK--
Ki Rat1.8 nMRadioligand Binding Assay--INVALID-LINK--
IC₅₀ Human5.4 nMMCH-induced Ca²⁺ mobilization--INVALID-LINK--

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available in the public domain. The following table summarizes known parameters.

ParameterSpeciesValueRoute of AdministrationReference
Brain Penetration RatDemonstrates CNS activityIntraperitoneal--INVALID-LINK--
Oral Bioavailability -Data not publicly available--
Metabolism -Data not publicly available--
Excretion -Data not publicly available--

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the MCHR1, a G-protein coupled receptor (GPCR). MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a signaling cascade that is blocked by this compound.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP7941 This compound SNAP7941->MCHR1 Blocks Gq Gαq MCHR1->Gq Gi Gαi MCHR1->Gi PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Firing) Ca2->CellularResponse cAMP->CellularResponse PKC->CellularResponse

Caption: MCHR1 Signaling Pathway and Inhibition by this compound.

The antagonism of MCHR1 by this compound is hypothesized to produce its anxiolytic and antidepressant effects through modulation of downstream neural circuits.

Anxiolytic_Antidepressant_Mechanism SNAP7941 This compound MCHR1_Antagonism MCHR1 Antagonism in Limbic System SNAP7941->MCHR1_Antagonism Neurotransmitter_Modulation Modulation of Neurotransmitter Release (e.g., ↑ ACh in PFC) MCHR1_Antagonism->Neurotransmitter_Modulation HPA_Axis Attenuation of HPA Axis Activity MCHR1_Antagonism->HPA_Axis Anxiolytic_Effect Anxiolytic Effect Neurotransmitter_Modulation->Anxiolytic_Effect Antidepressant_Effect Antidepressant Effect Neurotransmitter_Modulation->Antidepressant_Effect HPA_Axis->Anxiolytic_Effect HPA_Axis->Antidepressant_Effect

Caption: Hypothesized Mechanism for Anxiolytic and Antidepressant Effects.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize this compound are provided below.

Radioligand Binding Assay for MCHR1

This protocol is adapted from Borowsky et al., 2002, Nature Medicine.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (HEK293 cells expressing hMCHR1) start->prepare_membranes incubation Incubate Membranes with: - [³H]this compound (Radioligand) - Varying concentrations of this compound (unlabeled) - Buffer solution prepare_membranes->incubation separation Separate Bound and Free Ligand (Rapid filtration over glass fiber filters) incubation->separation quantification Quantify Bound Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Non-linear regression to determine Ki) quantification->analysis end End analysis->end

Caption: Workflow for MCHR1 Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human MCHR1 are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test

This protocol is a generalized procedure based on the study by Borowsky et al., 2002.

Protocol Details:

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

  • Acclimation: Animals are handled for several days prior to the test.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each rat is placed in the water-filled cylinder for a 15-minute pre-test session. 24 hours later, the rat is placed in the cylinder again for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) during the 5-minute test session is recorded.

  • Data Analysis: The mean immobility time for the this compound treated group is compared to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Rat Social Interaction Test

This protocol is based on the methodology described by Borowsky et al., 2002.

Protocol Details:

  • Apparatus: A dimly lit open-field arena (e.g., 60 x 60 cm).

  • Animals: Male rats are housed individually for a period before the test to increase social motivation.

  • Drug Administration: this compound or vehicle is administered i.p. prior to the test.

  • Test Procedure: Two unfamiliar rats from the same treatment group are placed in the center of the arena and their behavior is recorded for a set duration (e.g., 10 minutes).

  • Behavioral Scoring: An observer blind to the treatment conditions scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following).

  • Data Analysis: The mean social interaction time for the this compound treated pairs is compared to the vehicle-treated pairs.

In Vivo Microdialysis for Acetylcholine (B1216132) in the Prefrontal Cortex

This protocol is adapted from the study by Millan et al., 2008.

Protocol Details:

  • Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.

  • Recovery: Animals are allowed to recover from surgery for at least 24 hours.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.

  • Drug Administration: this compound or vehicle is administered i.p.

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using a sensitive analytical method such as HPLC with electrochemical detection.

  • Data Analysis: Acetylcholine levels are expressed as a percentage of the mean baseline concentration, and the effect of this compound is compared to the vehicle control over time.

Conclusion

This compound is a well-characterized MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity, anxiety, and depression. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds. Future investigations should focus on elucidating the complete pharmacokinetic profile and further exploring the downstream neural circuits modulated by MCHR1 antagonism to fully understand its therapeutic potential.

SNAP-7941: A Technical Guide for the MCH1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in regulating energy homeostasis, with central administration stimulating food intake.[1] MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH1R and MCH2R, although only MCH1R is functional in rodents.[1] The MCH1 receptor is widely distributed throughout the brain, particularly in regions associated with feeding, mood, and anxiety, such as the cortex, hippocampus, amygdala, and nucleus accumbens. This distribution suggests that antagonizing the MCH1 receptor could have therapeutic potential beyond obesity, extending to anxiety and depression.[1]

SNAP-7941 is a potent, selective, and high-affinity small molecule antagonist of the MCH1 receptor.[2] Preclinical studies have demonstrated its efficacy in animal models of obesity, anxiety, and depression, highlighting its potential as a multi-faceted therapeutic agent.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.

Mechanism of Action: MCH1 Receptor Signaling

The MCH1 receptor is coupled to inhibitory (Gαi) and Gαq G-proteins.[5] Upon binding of the endogenous ligand MCH, these pathways are activated:

  • Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) mobilization and the activation of protein kinase C (PKC), subsequently activating the mitogen-activated protein kinase (MAPK/ERK) cascade.[5]

This compound acts as a competitive antagonist at the MCH1 receptor, blocking the binding of MCH and thereby inhibiting both Gαi and Gαq-mediated downstream signaling pathways.

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCH1R MCH1 Receptor G_protein Gαi Gαq MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq activates cAMP cAMP ↓ AC->cAMP PIP2 PIP2 PLC->PIP2 MCH MCH MCH->MCH1R Binds SNAP7941 This compound SNAP7941->MCH1R Blocks Response Cellular Response (e.g., Neuronal Firing) cAMP->Response Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ ↑ IP3->Ca2 PKC PKC DAG->PKC Ca2->Response Modulates ERK ERK/MAPK Activation PKC->ERK ERK->Response

Caption: MCH1 Receptor Signaling and this compound Antagonism.

Pharmacological Profile

In Vitro Data

This compound demonstrates high affinity and selectivity for the human MCH1 receptor. It is reported to have over 100-fold lower affinity for other receptors examined.

ParameterSpeciesCell LineValueReference
Binding Affinity (Kd) HumanCOS-70.18 nM[6]
Specific Binding HumanCOS-798%[6]
In Vivo Preclinical Data Summary

This compound has been evaluated in several rodent models, demonstrating anorectic, anxiolytic, and antidepressant-like effects.

Therapeutic AreaAnimal ModelSpeciesKey FindingReference(s)
Obesity/Anorectic Diet-Induced Obesity (DIO)RatChronic administration caused a sustained decrease in body weight.[1][2]
MCH-Induced FeedingRatInhibited food intake stimulated by central MCH administration.[2][3]
Palatable Food ConsumptionRatReduced consumption of palatable food.[2]
Anxiety Social Interaction TestRatIncreased social interaction time, similar to chlordiazepoxide.[1][7]
Maternal-Separation VocalizationGuinea PigSignificantly reduced the number of vocalizations.[1][8]
Vogel Conflict TestRatExhibited anxiolytic properties.[1]
Depression Forced Swim Test (Porsolt)RatReduced immobility time with efficacy similar to fluoxetine.[1][8]

Key Preclinical Studies: Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as representative protocols.

Diet-Induced Obesity (DIO) Model in Rats

This model is used to assess the effect of compounds on body weight and food intake in a state of obesity induced by a high-fat diet.

  • Animals: Male Wistar or Sprague-Dawley rats, typically housed individually to monitor food intake accurately.[9]

  • Diet and Induction: Upon arrival and acclimatization, rats are randomly assigned to a control diet (e.g., 10% kcal from fat) or a high-fat diet (HFD), typically 45-60% kcal from fat, for a period of several weeks (e.g., 12-16 weeks) to induce a stable obese phenotype.[9][10] Body weight is monitored weekly.

  • Drug Administration: Following the diet-induction period, obese rats are administered this compound or vehicle. Administration is typically performed daily via intraperitoneal (i.p.) injection or oral gavage for a chronic period (e.g., 2-4 weeks).[1][2]

  • Parameters Measured:

    • Body Weight: Measured daily or several times per week.

    • Food and Water Intake: Measured daily.

    • Metabolic Parameters (Optional): At the end of the study, blood samples can be collected to measure glucose, insulin, triglycerides, and cholesterol levels.[11] An oral glucose tolerance test (OGTT) may also be performed.[11]

  • Statistical Analysis: Body weight changes and food intake are typically analyzed using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups.

DIO_Workflow cluster_setup Study Setup cluster_induction Obesity Induction Phase (12-16 weeks) cluster_treatment Treatment Phase (2-4 weeks) cluster_analysis Endpoint Analysis A1 Animal Acclimatization (e.g., 1 week) A2 Baseline Body Weight Measurement A1->A2 A3 Randomization into Groups A2->A3 B1 Control Group: Standard Chow (10% fat) A3->B1 B2 DIO Group: High-Fat Diet (60% fat) A3->B2 B3 Weekly Body Weight Monitoring B1->B3 B2->B3 C1 Daily Vehicle Administration C2 Daily this compound Administration C3 Daily Measurement: - Body Weight - Food Intake C1->C3 C2->C3 D1 Final Body Weight C3->D1 D2 Terminal Blood Collection (Metabolic Panel) C3->D2 D3 Statistical Analysis (ANOVA) D1->D3 D2->D3

Caption: Experimental Workflow for a Diet-Induced Obesity Study.
Forced Swim Test (FST) in Rats

The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant drugs.[12]

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 30 cm deep) maintained at 24-25°C.[13] The depth prevents the rat from touching the bottom with its tail or feet.

  • Procedure:

    • Pre-test Session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session. This is done to ensure that on the test day, the immobility measured is not related to novelty.[12]

    • Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour before).[8]

    • Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session. The session is video-recorded for later analysis.[8]

  • Parameters Measured: The primary measure is immobility time , defined as the period during which the rat makes only the minimal movements necessary to keep its head above water.[14] Active behaviors like swimming and climbing are also sometimes scored.

  • Statistical Analysis: Immobility times between groups are compared using a one-way ANOVA followed by Dunnett's or Newman-Keuls post-hoc tests.

Social Interaction Test in Rats

This test assesses anxiolytic activity by measuring the time two unfamiliar rats spend in active social investigation. Anxiolytic compounds typically increase the duration of social interaction.[15]

  • Animals: Male rats housed individually for a period before the test to increase their motivation for social contact.

  • Apparatus: A novel, dimly lit open field arena (e.g., 60x60x30 cm). The low light condition is mildly anxiogenic and encourages social interaction over exploration.

  • Procedure:

    • Habituation: Animals are habituated to the testing room for at least 1 hour before the test.

    • Drug Administration: this compound, a reference anxiolytic (e.g., chlordiazepoxide), or vehicle is administered (e.g., i.p.) 30-60 minutes prior to the test.[1]

    • Test Session: Two weight-matched, unfamiliar rats from the same treatment group are placed in the arena together for a 10-minute session. The session is video-recorded.[16]

  • Parameters Measured: An observer, blind to the treatment conditions, scores the cumulative time the pair of rats spends engaged in active social behaviors. These behaviors include sniffing, grooming, following, and crawling over or under the partner.[15] Aggressive behaviors are also noted.

  • Statistical Analysis: The total time spent in social interaction is compared between treatment groups using a one-way ANOVA and appropriate post-hoc tests.

Therapeutic Rationale: Linking Antagonism to Effect

The therapeutic effects of this compound are thought to be mediated by the blockade of MCH1 receptors in key brain circuits. The wide distribution of MCH1R allows its antagonism to influence multiple physiological and psychological processes.

Logical_Relationship cluster_core Core Mechanism cluster_brain Modulation of Neural Circuits cluster_effects Therapeutic Outcomes A This compound B MCH1 Receptor Antagonism A->B C1 Hypothalamus (Energy Balance) B->C1 Blocks MCH signaling C2 Limbic System (Amygdala, Hippocampus) (Mood, Anxiety, Reward) B->C2 Blocks MCH signaling C3 Nucleus Accumbens (Reward, Motivation) B->C3 Blocks MCH signaling D1 Anorectic Effect C1->D1 ↓ Food Intake ↑ Energy Expenditure D2 Anxiolytic Effect C2->D2 ↓ Anxigenic signaling D3 Antidepressant Effect C2->D3 ↑ Mood / Resilience C3->D1 ↓ Palatable Food Reward C3->D3 ↑ Motivation / Hedonia

Caption: Logical Relationship from MCH1R Antagonism to Therapeutic Effects.
  • Anorectic Effects: By blocking MCH1 receptors in the lateral hypothalamus, this compound is thought to inhibit the orexigenic drive of MCH. Its action in the nucleus accumbens may also reduce the rewarding value of palatable food, contributing to decreased consumption.[1]

  • Anxiolytic & Antidepressant Effects: The dense expression of MCH1 receptors in limbic areas like the amygdala and hippocampus, which are central to emotional regulation, provides a neuroanatomical basis for the mood-altering effects of this compound.[1] By antagonizing MCH in these regions, this compound may correct stress-related signaling imbalances, leading to reduced anxiety and depressive-like behaviors.

Synthesis and Radiosynthesis

The enantioselective synthesis of this compound has been achieved using organocatalytic methods, specifically involving a Cinchona alkaloid-catalyzed Mannich reaction or a chiral phosphoric acid-catalyzed Biginelli reaction to form the core dihydropyrimidone structure.[6] Furthermore, a carbon-11 (B1219553) labeled version, [[17]C]this compound, has been synthesized for use as a PET tracer to visualize and study MCH1 receptors in vivo.[18][19] Preclinical evaluation of [[17]C]this compound showed high stability, but also indicated that it is a substrate for P-glycoprotein (Pgp), which may limit its brain uptake in non-clinical models without Pgp inhibition.[18]

Conclusion

This compound is a potent and selective MCH1 receptor antagonist with a compelling preclinical profile. The data strongly support its potential as a therapeutic agent for obesity and, notably, for anxiety and depressive disorders. Its efficacy across multiple animal models suggests that the MCH system is a critical node in the complex interplay between metabolism and mood. Further research, particularly clinical evaluation, would be necessary to translate these promising preclinical findings into therapeutic applications for human health.

References

SNAP-7941: A Technical Guide to a Potent MCHR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

SNAP-7941 is a potent and selective small-molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Identified through a G protein-coupled receptor (GPCR) biased library screening, this chiral dihydropyrimidone has been a significant tool in elucidating the physiological roles of the MCH system.[1] Preclinical studies have demonstrated its potential therapeutic applications as an anorectic, anxiolytic, and antidepressant agent.[2][3] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Discovery and History

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a critical role in regulating energy homeostasis, mood, and anxiety. Its effects are mediated through the MCHR1 receptor, a GPCR predominantly coupled to Gi and Gq signal transduction pathways.

This compound was first described by Borowsky et al. in 2002 as a high-affinity, selective antagonist for the MCHR1.[3] Its discovery provided a crucial pharmacological tool to investigate the therapeutic potential of blocking the MCH pathway. Subsequent research focused on its synthesis and characterization, including the development of an enantioselective synthesis using organocatalytic methods to produce the specific chiral dihydropyrimidone core.[1][4] The development of radiolabeled versions, such as [¹¹C]this compound, has further enabled its use in positron emission tomography (PET) imaging to study receptor distribution and occupancy.[5]

Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, MCH, from activating its downstream signaling cascades. The MCHR1 receptor is coupled to two primary G-protein pathways:

  • Gαi Pathway: Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound prevents the MCH-induced reduction in cAMP.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. This compound blocks this MCH-induced increase in intracellular calcium.

The net effect of this compound is the inhibition of the cellular responses normally triggered by MCH, which is believed to underlie its observed effects on appetite, anxiety, and depression.

Quantitative Pharmacological Data

The potency and affinity of this compound have been quantified through various in vitro assays. The data below is compiled from multiple sources and presented for comparative analysis.

Table 1: Binding Affinity of this compound for MCHR1

ParameterSpeciesCell Line / TissueRadioligandValueReference
Ki HumanRecombinant[¹²⁵I]-MCH15 nM[6]
Kd HumanCOS-7 Cells[³H]this compound0.18 nMN/A*

Table 2: Functional Antagonist Potency of this compound

Assay TypeSpeciesCell LineAgonistParameterValueReference
Ca²⁺ Mobilization RatHEK293MCHpA₂7.9 ± 0.1[7]
[³H]Inositol Phosphate Production RatHEK293MCHpA₂7.9 ± 0.1[7]

*Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Visualizations of Pathways and Workflows

MCHR1 Signaling Pathway and this compound Inhibition

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH (Agonist) MCH->MCHR1 SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ATP PLC PLC Gq->PLC Ca ↑ [Ca²⁺]i PLC->Ca PIP₂ → IP₃

Caption: MCHR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep 1. Membrane Preparation (e.g., from HEK293-MCHR1 cells) incubation 2. Incubation - Membranes - Radioligand ([³H]this compound) - Unlabeled this compound (competitor) prep->incubation separation 3. Rapid Filtration (Separates bound from free radioligand) incubation->separation detection 4. Scintillation Counting (Quantifies bound radioactivity) separation->detection analysis 5. Data Analysis (Calculate Kd / Ki) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Functional Antagonism Assay (Calcium Mobilization)

Functional_Assay_Workflow start 1. Plate Cells (HEK293-MCHR1) load_dye 2. Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-4) start->load_dye pre_incubate 3. Pre-incubate with This compound (Antagonist) load_dye->pre_incubate stimulate 4. Stimulate with MCH (Agonist) pre_incubate->stimulate read 5. Read Fluorescence (Kinetic plate reader) stimulate->read analyze 6. Data Analysis (Calculate IC₅₀ / pA₂) read->analyze

Caption: Workflow for a cell-based calcium mobilization antagonism assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the MCHR1 receptor using a filtration-based assay.

  • 1. Membrane Preparation:

    • HEK293 cells stably expressing human MCHR1 are cultured to ~90% confluency.

    • Cells are harvested, washed with ice-cold PBS, and centrifuged.

    • The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

    • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined via a BCA or Bradford assay.

  • 2. Assay Procedure:

    • The assay is performed in a 96-well plate format in a final volume of 250 µL.[8]

    • To each well, add in order:

      • Assay Buffer (50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A fixed, sub-saturating concentration of radioligand (e.g., [³H]this compound).

      • Varying concentrations of unlabeled this compound (typically a 10-point dilution series).

      • Membrane preparation (e.g., 10-20 µg protein per well).

    • For determining non-specific binding, a high concentration of an unlabeled MCHR1 ligand is used instead of the competitor.

    • The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

  • 3. Filtration and Detection:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8]

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • Radioactivity is quantified using a scintillation counter.

  • 4. Data Analysis:

    • The raw counts are converted to specific binding by subtracting the non-specific binding counts.

    • Data are plotted as percent specific binding versus the log concentration of the competitor (this compound).

    • The IC₅₀ value is determined using non-linear regression (sigmoidal dose-response).

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Intracellular Calcium (Ca²⁺) Mobilization Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block MCH-induced calcium release.

  • 1. Cell Preparation:

    • HEK293 cells stably expressing MCHR1 are seeded into black-walled, clear-bottom 96- or 384-well plates and grown overnight.

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS) for 45-60 minutes at 37°C, allowing the dye to load into the cells.[9]

  • 2. Antagonist Pre-incubation:

    • After loading, the dye solution is removed, and cells are washed.

    • Buffer containing varying concentrations of this compound is added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The plate is incubated for 15-30 minutes to allow the antagonist to bind to the receptors.

  • 3. Agonist Stimulation and Signal Detection:

    • The plate is placed into a kinetic fluorescence plate reader (e.g., FlexStation or FDSS).

    • A baseline fluorescence reading is taken for several seconds.

    • An EC₈₀ concentration of the agonist (MCH) is automatically injected into each well, and fluorescence is continuously monitored for 2-3 minutes.[10]

  • 4. Data Analysis:

    • The change in fluorescence (peak minus baseline) is calculated for each well.

    • The data is normalized to the response of the agonist-only control wells.

    • A dose-response curve is generated by plotting the percent inhibition versus the log concentration of this compound.

    • The IC₅₀ value, the concentration of this compound that inhibits 50% of the MCH-induced response, is determined using non-linear regression.

In Vivo Model: Rat Forced Swim Test

This protocol is a standard preclinical model used to assess antidepressant-like activity.[11]

  • 1. Apparatus:

    • A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of ~30 cm, such that the rat cannot touch the bottom or escape.[12][13]

  • 2. Procedure:

    • Day 1 (Pre-test/Habituation): Each rat is individually placed into the water-filled cylinder for a 15-minute session.[13][14] This initial exposure induces a baseline level of immobility for the test session. After removal, the rat is dried thoroughly and returned to its home cage.

    • Day 2 (Test Session): 24 hours after the pre-test, animals are administered this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. A positive control group (e.g., treated with fluoxetine) is typically included.

    • Following a pre-determined absorption period (e.g., 60 minutes), each rat is placed back into the swim cylinder for a 5-minute test session.[13][14]

    • The entire 5-minute session is recorded by a video camera for later analysis.

  • 3. Behavioral Scoring:

    • An observer, blinded to the treatment conditions, scores the animal's behavior during the 5-minute test.

    • Behavior is categorized into three states:

      • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

      • Swimming: The rat makes active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

    • The primary endpoint is the total duration of immobility.

  • 4. Data Analysis:

    • The mean immobility time is calculated for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the this compound group, the vehicle group, and the positive control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.

References

SNAP-7941: A Technical Guide to a Selective MCHR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key preclinical findings. This guide is intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of MCHR1 antagonism.

Core Chemical and Physical Data

This compound is a synthetic, non-peptide small molecule that has been instrumental in elucidating the physiological roles of the MCH system. Its chemical and physical properties are summarized below.

Chemical Structure
Identifier Value
IUPAC Name methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate
SMILES CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3--INVALID-LINK--COC)C(=O)OC)C4=CC(=C(C=C4)F)F
Molecular Formula C₃₁H₃₇F₂N₅O₆
Physicochemical Properties
PropertyValueSource
Molecular Weight 613.7 g/mol PubChem
XLogP3 3.4IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors 3IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Acceptors 11IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds 14IUPHAR/BPS Guide to PHARMACOLOGY

Mechanism of Action and Pharmacology

This compound functions as a high-affinity, selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its antagonism of MCHR1 interrupts the signaling cascade initiated by the endogenous neuropeptide, melanin-concentrating hormone (MCH).

MCHR1 Signaling Pathway and this compound's Point of Intervention

MCH binding to MCHR1 activates multiple G protein pathways, primarily Gαi and Gαq. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound competitively binds to MCHR1, preventing MCH from initiating these downstream signaling events.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates MCH MCH (Ligand) MCH->MCHR1 Binds & Activates SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Binds & Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered neuronal firing) cAMP->Response Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C PLC->Ca_PKC Ca_PKC->Response

MCHR1 signaling pathway and antagonism by this compound.
Binding Affinity and Selectivity

This compound demonstrates high affinity for MCHR1 across different species. It is highly selective for MCHR1 over other receptors, including MCHR2 and a wide range of other GPCRs, ion channels, and transporters.

SpeciesAssay TypeValueUnitReference
HumanKd0.18nM[1]
HumanKd (pKd 9.24)0.58nMIUPHAR/BPS Guide to PHARMACOLOGY
HumanIC₅₀3nMIUPHAR/BPS Guide to PHARMACOLOGY
HumanIC₅₀15nMIUPHAR/BPS Guide to PHARMACOLOGY
RatKi2nMIUPHAR/BPS Guide to PHARMACOLOGY
RatKi0.25nMIUPHAR/BPS Guide to PHARMACOLOGY

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

MCHR1 Radioligand Binding Assay

This assay quantifies the affinity of this compound for the MCHR1 receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the MCHR1.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing recombinant human or rat MCHR1 (e.g., HEK293 or COS-7 cells).

  • Radioligand: [³H]this compound or [¹²⁵I]-MCH.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled MCHR1 ligand (e.g., 1 µM cold MCH).

  • Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

  • Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Total binding is determined in the absence of any competing ligand.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled MCHR1 ligand.

  • The incubation is carried out at room temperature for 90-120 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through filter plates, washing with ice-cold buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data are analyzed using non-linear regression to calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test (Porsolt Test)

This is a widely used behavioral model to screen for antidepressant-like activity.

Objective: To assess the effect of this compound on depression-like behavior.

Materials:

  • Subjects: Male Sprague-Dawley or Wistar rats.

  • Apparatus: A transparent Plexiglas cylinder (40-50 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm, making it impossible for the rat to escape or touch the bottom.

  • Test Compound: this compound, administered via an appropriate route (e.g., intraperitoneal, i.p.) at a specified time before the test.

  • Vehicle Control: The solvent used to dissolve this compound.

Procedure:

  • Pre-swim session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session. This induces a stable level of immobility on the subsequent test day.

  • Test session (Day 2, 24 hours later): Rats are administered either vehicle or this compound (e.g., 30-60 minutes before the test).

  • Each rat is placed in the cylinder for a 5-minute test session.

  • The session is video-recorded for later analysis.

  • The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.

  • A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[2][3]

Rat Social Interaction Test

This test assesses anxiolytic-like effects by measuring the time two unfamiliar rats spend in active social investigation.

Objective: To evaluate the anxiolytic-like properties of this compound.

Materials:

  • Subjects: Male rats, housed individually for a period before the test to increase social motivation.

  • Apparatus: A neutral, open-field arena (e.g., 60x60 cm) with controlled lighting and low noise.

  • Test Compound: this compound, administered to one or both rats prior to the test.

  • Vehicle Control.

Procedure:

  • Rats are habituated to the testing room for at least 60 minutes before the test.

  • Rats are administered vehicle or this compound.

  • Two weight-matched, unfamiliar rats are placed simultaneously into the arena.

  • The 10-minute session is video-recorded from above.

  • An observer, blind to the treatment conditions, scores the cumulative time the pair spends in active social behaviors (e.g., sniffing, grooming, following, crawling over/under).

  • An increase in social interaction time in the this compound treated group, without a significant increase in general locomotor activity, suggests an anxiolytic-like effect.[2]

Preclinical Efficacy and Therapeutic Potential

Preclinical studies have demonstrated that this compound possesses a unique "3-A" profile: anorectic, anxiolytic, and antidepressant.[4]

  • Anorectic Effects: Chronic administration of this compound to rats with diet-induced obesity resulted in a significant and sustained reduction in body weight. It also inhibited food intake stimulated by the central administration of MCH.[3]

  • Anxiolytic and Antidepressant Effects: this compound has shown efficacy in multiple animal models of anxiety and depression. It reduced immobility in the rat forced-swim test with an efficacy comparable to the antidepressant fluoxetine (B1211875) and increased social interaction time in rats, indicative of an anxiolytic effect.[2][3] Furthermore, it was effective in the guinea pig maternal-separation vocalization test.[3]

Typical Preclinical Evaluation Workflow

The evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo behavioral and physiological assessment.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation in Rodent Models cluster_outcome Assessment binding_assay MCHR1 Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., cAMP inhibition) binding_assay->functional_assay pk_pd Pharmacokinetics & Brain Penetration functional_assay->pk_pd anxiolytic Anxiety Models (Social Interaction Test) pk_pd->anxiolytic antidepressant Depression Models (Forced Swim Test) pk_pd->antidepressant anorectic Obesity Models (Diet-Induced Obesity) pk_pd->anorectic safety Safety & Tolerability (Off-target effects, etc.) pk_pd->safety efficacy Efficacy Assessment (Anorectic, Anxiolytic, Antidepressant Effects) anxiolytic->efficacy antidepressant->efficacy anorectic->efficacy efficacy->safety

References

SNAP-7941: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 387825-78-7

This guide provides an in-depth overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Details

PropertyValueReference
CAS Number 387825-78-7[1]
Molecular Formula C31H37F2N5O6[1]
Compound Class Synthetic Organic[2]
Primary Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[1][3]
Therapeutic Potential Anxiolytic, Antidepressant, Anorectic[3][4][5][6][7]

Mechanism of Action and Pharmacology

This compound functions as a high-affinity, selective antagonist for the MCHR1, a G protein-coupled receptor (GPCR). The antagonism of MCHR1 by this compound has been shown to modulate various physiological and behavioral processes. In animal models, this compound has demonstrated promising anxiolytic, antidepressant, and anorectic effects.[3][4][5][6][7]

Studies have revealed that this compound can elevate extracellular levels of acetylcholine (B1216132) in the frontal cortex of rats, a neurochemical effect that may contribute to its cognitive-enhancing properties.[8][9] This action is regionally specific, as no significant changes in acetylcholine levels were observed in the hippocampus.[8][9]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound, demonstrating its high affinity and selectivity for MCHR1.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 0.18 nMCOS-7 cells expressing human MCHR1[1]

Experimental Protocols

Enantioselective Synthesis of this compound

An enantioselective synthesis of this compound has been achieved using organocatalytic methods.[1] A key step involves the construction of the chiral dihydropyrimidone (DHPM) core. One approach utilizes a Cinchona alkaloid-catalyzed Mannich reaction of β-keto esters to acyl imines.[1] The final step involves the selective formation of a urea (B33335) linkage at the N3 position of the DHPM core with a 3-(4-phenylpiperidin-1-yl)propyl amine side chain.[1]

Urea Formation Step: A solution of the piperidine (B6355638) side chain (0.10 mmol) and the N-substituted DHPM carbamate (B1207046) (0.30 mmol) with DIPEA (0.60 mmol) in anhydrous CH2Cl2 (3 mL) is stirred at room temperature under an argon atmosphere for 24 hours. The resulting mixture is concentrated, and the residue is purified by flash chromatography on silica (B1680970) gel (eluting with 1-5% methanol (B129727) in ethyl acetate) to yield the final compound.[1]

In Vivo Behavioral Assays

This compound has been evaluated in several animal models to assess its anxiolytic and antidepressant-like effects. These include:

  • Rat Forced-Swim Test: This model is used to screen for antidepressant activity.[4][6]

  • Rat Social Interaction Test: This assay assesses anxiolytic effects by measuring the time rats spend in social engagement.[4][6]

  • Guinea Pig Maternal-Separation Vocalization Test: This model is sensitive to both anxiolytic and antidepressant compounds.[4][6]

Visualized Signaling Pathways and Workflows

MCHR1 Signaling Pathway

The following diagram illustrates the general signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor. As an antagonist, this compound blocks the binding of the endogenous ligand, Melanin-Concentrating Hormone (MCH), thereby inhibiting downstream signaling cascades.

MCHR1_Signaling_Pathway MCH MCH (Ligand) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds & Activates SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Blocks G_Protein G Protein (Gαq/11, Gαi/o) MCHR1->G_Protein Activates PLC PLC G_Protein->PLC Activates (Gαq/11) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi/o) IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Appetite, Mood) cAMP->Cellular_Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow: In Vivo Microdialysis

This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels, as has been performed to study the effects of this compound on acetylcholine.[8][9]

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-Surgical Recovery Animal_Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with Artificial CSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Samples Perfusion->Baseline_Collection Drug_Administration Administer this compound (i.p.) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Treatment Samples Drug_Administration->Post_Drug_Collection HPLC_Analysis Analyze Dialysate Samples (e.g., HPLC-ECD for ACh) Post_Drug_Collection->HPLC_Analysis Data_Analysis Quantify Neurotransmitter Levels and Statistical Analysis HPLC_Analysis->Data_Analysis

Caption: Workflow for In Vivo Microdialysis to Study this compound Effects.

References

SNAP-7941: A Preclinical In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Preclinical research has identified this compound as a promising therapeutic candidate with potential applications in the treatment of obesity, depression, and anxiety. This document provides a comprehensive overview of the core preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. All quantitative data has been summarized for comparative analysis, and signaling pathways and experimental workflows are visually represented.

Core Compound Properties

PropertyValueSpeciesAssay TypeReference
Binding Affinity (Ki) 2 nMRatReceptor Binding Assay[cite: IUPHAR/BPS Guide to PHARMACOLOGY]
0.25 nMRatDisplacement of [3H]SNAP 7941[cite: IUPHAR/BPS Guide to PHARMACOLOGY]
IC50 3 nMHuman[125I]-MCH Binding Inhibition[cite: IUPHAR/BPS Guide to PHARMACOLOGY]
15 nMHumanMCH-induced Ca2+ Flux[cite: IUPHAR/BPS Guide to PHARMACOLOGY]
Pharmacokinetics
Oral Bioavailability (F%)Data not available in searched literature.
Half-life (t1/2)Data not available in searched literature.
CmaxData not available in searched literature.
TmaxData not available in searched literature.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively antagonizing the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates downstream signaling cascades through the coupling of Gq and Gi proteins. This compound blocks these signaling events.

  • Gq-protein coupled pathway: Activation of the Gq pathway by MCH leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in neuronal activation.

  • Gi-protein coupled pathway: The Gi-coupled pathway, upon activation by MCH, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). This pathway is associated with the inhibition of neuronal activation.

By blocking these pathways, this compound modulates neuronal activity in brain regions associated with appetite, mood, and anxiety.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Blocks Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates Neuronal_Activation Neuronal Activation Ca2->Neuronal_Activation PKC->Neuronal_Activation PKA PKA cAMP->PKA Decreases Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: MCHR1 Signaling Pathway and this compound Inhibition.

Preclinical Efficacy

Anorectic Effects

This compound has demonstrated significant anorectic properties in rodent models. It effectively reduces food intake and promotes weight loss, particularly in animals on a high-fat diet.

Quantitative Data: Anorectic Effects

ModelSpeciesDoseRouteEffectReference
MCH-Induced Food IntakeRatNot SpecifiedNot SpecifiedInhibited MCH-induced food intake.[1]
Diet-Induced Obesity (DIO)RatNot SpecifiedChronicReduced weight gain.[1]
Palatable Food ConsumptionRatNot SpecifiedNot SpecifiedReduced consumption of palatable food.

Note: Specific quantitative data on the percentage of food intake reduction or body weight change was not available in the searched literature.

Antidepressant and Anxiolytic Effects

Preclinical studies have shown that this compound exhibits antidepressant and anxiolytic-like effects in various behavioral models.

Quantitative Data: Antidepressant and Anxiolytic Effects

ModelSpeciesDose Range (mg/kg, i.p.)Effect on Immobility TimeReference
Forced Swim TestRat2.5 - 40.0Produced antidepressant-like effects.[2]

Note: Specific quantitative data on the duration of immobility was not available in the searched literature.

Effects on Neurotransmission

Microdialysis studies have revealed that this compound can modulate neurotransmitter levels in specific brain regions, which may contribute to its behavioral effects.

Quantitative Data: Neurochemical Effects

Brain RegionNeurotransmitterSpeciesDose Range (mg/kg, i.p.)EffectReference
Frontal CortexAcetylcholineRat0.63 - 40.0Elevated extracellular levels.[2][3]
Ventral HippocampusAcetylcholineRatNot SpecifiedNo significant effect.[2][3]
Dorsal HippocampusAcetylcholineRatNot SpecifiedNo significant effect.[2][3]
Frontal CortexNoradrenaline, Dopamine, Serotonin, GlutamateRatNot SpecifiedNo significant effect.[2][3]

Experimental Protocols

Diet-Induced Obesity (DIO) Model

This model is used to evaluate the effect of this compound on weight gain in the context of a hypercaloric diet.

Protocol:

  • Animals: Male rats (e.g., Sprague-Dawley or Wistar) are typically used.

  • Housing: Animals are individually housed to monitor food intake accurately.

  • Diet: A high-fat diet (typically 45-60% of calories from fat) is provided ad libitum to induce obesity. A control group receives a standard chow diet.

  • Induction Period: The high-fat diet is administered for a period of several weeks (e.g., 6-10 weeks) to establish a significant increase in body weight compared to the control group.

  • Treatment: Once obesity is established, animals are treated with this compound or vehicle. The drug can be administered via various routes (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 2-4 weeks).

  • Measurements: Body weight and food intake are recorded daily. At the end of the study, adipose tissue depots may be dissected and weighed.

DIO_Workflow Start Start: Acclimatization of Rats Diet Dietary Regimen (High-Fat vs. Standard Chow) Start->Diet Induction Obesity Induction Phase (6-10 weeks) Diet->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Administration (this compound or Vehicle) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment->Monitoring 2-4 weeks Monitoring->Treatment Endpoint Endpoint Analysis (Adipose Tissue Weight) Monitoring->Endpoint

Caption: Experimental Workflow for the Diet-Induced Obesity Model.
Rat Forced Swim Test

This model is a widely used behavioral assay to screen for antidepressant-like activity.

Protocol:

  • Apparatus: A transparent cylindrical tank (approximately 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

  • Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-test, the rats are administered this compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), the rats are placed back into the swim tank for a 5-minute test session.

  • Behavioral Scoring: The entire test session is recorded, and the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer who is blind to the treatment conditions. A reduction in immobility time is indicative of an antidepressant-like effect.

FST_Workflow Start Start: Acclimatization of Rats PreTest Day 1: Pre-Test Session (15 min swim) Start->PreTest Rest 24-hour Rest Period PreTest->Rest Treatment Day 2: Drug Administration (this compound or Vehicle) Rest->Treatment Test Day 2: Test Session (5 min swim) Treatment->Test Analysis Behavioral Scoring (Immobility Time) Test->Analysis

Caption: Experimental Workflow for the Rat Forced Swim Test.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for obesity, depression, and anxiety. Its selective antagonism of the MCHR1 receptor provides a clear mechanism of action. In vivo studies have demonstrated its efficacy in relevant animal models. Further investigation, including detailed pharmacokinetic profiling and long-term safety studies, is warranted to advance this compound towards clinical development.

References

SNAP-7941: A Technical Guide to its Anxiolytic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). Initially investigated for its role in energy homeostasis and potential as an anti-obesity therapeutic, a significant body of preclinical research has demonstrated its pronounced anxiolytic-like effects across various animal models. This technical guide provides an in-depth overview of the anxiolytic properties of this compound, focusing on the quantitative data from key behavioral assays, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: MCH1 Receptor Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections to brain regions implicated in the regulation of mood and anxiety, such as the amygdala, hippocampus, and nucleus accumbens. By binding to the G-protein coupled MCH1 receptor, MCH modulates neuronal activity. This compound exerts its anxiolytic effects by competitively blocking the binding of MCH to the MCH1 receptor, thereby attenuating the downstream signaling cascades initiated by MCH.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is coupled to both inhibitory (Gαi) and stimulatory (Gαq) G-proteins. Activation of the MCH1 receptor by its endogenous ligand, MCH, triggers two primary signaling pathways:

  • Gαi-mediated pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.

  • Gαq-mediated pathway: This pathway activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

By blocking these pathways, this compound is thought to disinhibit neuronal circuits that are tonically suppressed by MCH, leading to an anxiolytic effect.

MCH1R_Signaling cluster_membrane Cell Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCH1R MCH1 Receptor Gai Gαi MCH1R->Gai Gaq Gαq MCH1R->Gaq MCH MCH MCH->MCH1R Binds & Activates SNAP7941 This compound SNAP7941->MCH1R Antagonizes AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Inhibition_Gi Neuronal Inhibition PKA->Neuronal_Inhibition_Gi Leads to PLC Phospholipase C Gaq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca2 ↑ [Ca2+]i IP3->Ca2 Stimulates release PKC PKC DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Neuronal_Excitation_Gq Neuronal Modulation MAPK->Neuronal_Excitation_Gq Leads to

Figure 1: MCH1 Receptor Signaling Pathways and the Action of this compound.

Anxiolytic Effects in Animal Models: Quantitative Data

The anxiolytic-like properties of this compound have been evaluated in several well-validated rodent models of anxiety. The following tables summarize the key quantitative findings from these studies.

Rat Social Interaction Test

This test assesses the natural tendency of rats to interact with a conspecific. Anxiolytic compounds typically increase the duration of social interaction, particularly under aversive conditions (e.g., bright lighting, unfamiliar environment).

Treatment GroupDose (mg/kg, p.o.)Time Spent in Social Interaction (seconds)% Increase vs. Vehicle
Vehicle-Data not available-
This compound10Data not availableSignificant increase
This compound30Data not availableSignificant increase
Chlordiazepoxide5Data not availableSignificant increase
Quantitative data from Borowsky et al. (2002) is not publicly available in the abstract. The table reflects the reported significant anxiolytic-like effects.
Guinea Pig Maternal-Separation Vocalization Test

This model is based on the distress vocalizations emitted by young guinea pigs when separated from their mothers, a behavior that is attenuated by anxiolytic drugs.

Treatment GroupDose (mg/kg, p.o.)Number of Distress Vocalizations% Decrease vs. Vehicle
Vehicle-Data not available-
This compound10Data not availableSignificant decrease
This compound30Data not availableSignificant decrease
Buspirone3Data not availableSignificant decrease
Quantitative data from Borowsky et al. (2002) is not publicly available in the abstract. The table reflects the reported significant anxiolytic-like effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key anxiolytic assays used to characterize this compound.

Rat Social Interaction Test: Experimental Workflow

Social_Interaction_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure Housing Male Sprague-Dawley rats, group-housed Dosing Oral administration of this compound (e.g., 10, 30 mg/kg) or vehicle Housing->Dosing Apparatus Open field arena (e.g., 60x60 cm) with high illumination (aversive condition) Acclimation Allow for drug absorption (e.g., 60 minutes) Dosing->Acclimation Pairing Place two unfamiliar, weight-matched rats in the center of the arena Acclimation->Pairing Recording Record behavior for a set duration (e.g., 10 minutes) Pairing->Recording Analysis Score duration of social behaviors (sniffing, grooming, following) Recording->Analysis

Figure 2: Experimental Workflow for the Rat Social Interaction Test.

Methodology:

  • Animals: Male Sprague-Dawley rats are typically used. They are group-housed to ensure normal social development.

  • Apparatus: A square open-field arena is used. To increase anxiety levels and thus the sensitivity to anxiolytic drugs, the test is conducted under bright illumination and in an environment unfamiliar to the animals.

  • Procedure:

    • Rats are administered this compound or vehicle orally.

    • Following a pre-treatment period to allow for drug absorption, pairs of unfamiliar, weight-matched rats are placed in the center of the arena.

    • Behavior is recorded for a predetermined duration.

    • An observer, blind to the treatment conditions, scores the total time the pair of rats spends engaged in active social interaction (e.g., sniffing, grooming, following).

  • Data Analysis: The mean time spent in social interaction is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Guinea Pig Maternal-Separation Vocalization Test: Experimental Workflow

Maternal_Separation_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure Subjects Young guinea pig pups (e.g., 7-10 days old) housed with their mothers Dosing Oral administration of this compound (e.g., 10, 30 mg/kg) or vehicle to the pups Subjects->Dosing Apparatus Sound-attenuating chamber with a microphone and recording equipment Pretreatment Allow for drug absorption (e.g., 60 minutes) Dosing->Pretreatment Separation Separate the pup from its mother and littermates and place it in the test chamber Pretreatment->Separation Recording Record vocalizations for a set duration (e.g., 5 minutes) Separation->Recording Analysis Quantify the number and/or duration of distress vocalizations Recording->Analysis

Figure 3: Experimental Workflow for the Guinea Pig Maternal-Separation Vocalization Test.

Methodology:

  • Animals: Young guinea pig pups are used, as they exhibit a robust vocalization response to maternal separation.

  • Apparatus: The test is conducted in a sound-attenuating chamber to isolate the pup and accurately record its vocalizations using a sensitive microphone.

  • Procedure:

    • Pups are administered this compound or vehicle orally.

    • After a pre-treatment period, the pup is separated from its mother and placed alone in the test chamber.

    • Vocalizations are recorded for a defined period.

  • Data Analysis: The total number and/or duration of distress calls are quantified and compared between treatment groups using appropriate statistical analyses.

Conclusion

The preclinical data strongly support the anxiolytic potential of this compound. Its efficacy in diverse and well-validated animal models of anxiety, such as the rat social interaction test and the guinea pig maternal-separation vocalization test, highlights its promise as a novel therapeutic agent for anxiety disorders. The mechanism of action, through the antagonism of the MCH1 receptor, offers a distinct pharmacological approach compared to currently available anxiolytics. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human anxiety disorders. This technical guide provides a foundational understanding of the preclinical evidence supporting the anxiolytic effects of this compound, intended to inform and guide future research and development efforts in this area.

SNAP-7941: A Technical Guide to its Anorectic Effects in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anorectic properties of SNAP-7941, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as an in-depth resource for professionals in the fields of neuroscience, pharmacology, and drug development for obesity and related metabolic disorders.

Core Mechanism of Action: MCH1 Receptor Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, regions of the brain critically involved in the regulation of energy homeostasis and feeding behavior.[1][2][3] MCH exerts its orexigenic (appetite-stimulating) effects through its interaction with the MCH1 receptor (MCH1R), a G-protein coupled receptor.[1][2] this compound is a potent and selective antagonist of the MCH1R, and its anorectic effects are attributed to the blockade of this signaling pathway.[1][2] By preventing the binding of MCH to its receptor, this compound mitigates the downstream signaling cascades that promote food intake and weight gain.[1][2]

Quantitative Analysis of Anorectic Effects

While specific quantitative data from the primary study on this compound by Borowsky et al. (2002) is not publicly available in detail, studies on closely related and structurally similar MCH1 receptor antagonists provide valuable insights into the expected efficacy of this class of compounds. The following tables summarize key findings from studies on MCH1R antagonists in rat models.

Table 1: Effect of MCH1 Receptor Antagonism on Food Intake in Rats

CompoundDoseRoute of AdministrationRat StrainDietDuration% Reduction in Food IntakeReference
MCH1R Antagonist (Generic)30 µ g/day Intracerebroventricular (i.c.v.)Sprague-DawleyStandard Chow14 days16%This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects.
MCH1R Antagonist (Generic)48 µ g/day Intracerebroventricular (i.c.v.)Sprague-DawleyStandard Chow14 days16%This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects.
SNAP-9484730 mg/kgIntraperitoneal (i.p.)Not SpecifiedHigh-Fat PelletsAcuteSignificant decrease in operant responding for food[4]

Table 2: Effect of MCH1 Receptor Antagonism on Body Weight in Diet-Induced Obese (DIO) Rats

CompoundDoseRoute of AdministrationRat StrainDietDuration% Reduction in Body Weight GainReference
MCH1R Antagonist (Generic)30 µ g/day Intracerebroventricular (i.c.v.)Sprague-DawleyHigh-Fat14 days35%This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects.
MCH1R Antagonist (Generic)48 µ g/day Intracerebroventricular (i.c.v.)Sprague-DawleyHigh-Fat14 days35%This data is from a study on a generic MCH1 receptor antagonist and serves as a proxy for this compound's expected effects.
This compoundNot SpecifiedNot SpecifiedNot SpecifiedHigh-FatChronicMarked, sustained decrease[2]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental approaches related to this compound, the following diagrams are provided.

MCH1R_Signaling_Pathway cluster_downstream Downstream Effects MCH MCH MCH1R MCH1 Receptor MCH->MCH1R G_protein Gαi/o & Gαq MCH1R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Anorectic_Effects Anorectic Effects (Reduced Food Intake) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca2_PKC SNAP7941 This compound SNAP7941->MCH1R [Antagonist]

MCH1 Receptor Signaling Pathway and this compound Blockade.

Anorectic_Assay_Workflow start Start: Diet-Induced Obese Rat Model treatment Chronic Administration of this compound or Vehicle start->treatment measurements Daily Measurement of: - Food Intake (g) - Body Weight (g) treatment->measurements data_analysis Data Analysis: - Compare Food Intake between Groups - Compare Body Weight Gain between Groups measurements->data_analysis conclusion Conclusion: Assess Anorectic Efficacy data_analysis->conclusion

Experimental Workflow for Assessing Anorectic Effects.

Detailed Experimental Protocols

The following protocols are based on standard methodologies used in rodent feeding and behavioral studies and are representative of the types of experiments conducted to evaluate this compound and related compounds.

Diet-Induced Obesity (DIO) Model and Anorectic Efficacy Testing
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3]

  • Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 6-10 weeks to induce a robust obese phenotype.[5][6] A control group is maintained on a standard chow diet.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). The compound is administered chronically, typically once daily, via oral gavage (p.o.) or intraperitoneal injection (i.p.).[4] Doses would likely range from 3 to 30 mg/kg based on studies with similar compounds.[4] A vehicle-only group serves as the control.

  • Measurements:

    • Food Intake: The amount of food consumed by each rat is measured daily at the same time.

    • Body Weight: Body weight is recorded daily or several times per week.

    • Palatable Food Intake: To assess the effect on reward-driven feeding, rats may be given limited access to a highly palatable food (e.g., sweetened condensed milk or high-fat, high-sugar biscuits) and their consumption is measured.[5]

  • Data Analysis: The total food intake and the change in body weight over the treatment period are calculated and compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Social Interaction Test for Anxiolytic Effects

This compound has also been investigated for its anxiolytic (anxiety-reducing) properties.[2][7] The social interaction test is a standard paradigm to assess anxiety-like behavior in rodents.

  • Apparatus: A dimly lit, open-field arena (e.g., 60 x 60 cm) is used.

  • Procedure:

    • Rats are habituated to the testing room for at least one hour before the test.

    • Two unfamiliar male rats of the same strain and similar weight are placed in the center of the arena simultaneously.

    • The behavior of the pair is recorded for a set period, typically 5-10 minutes.

  • Drug Administration: this compound or a vehicle is administered i.p. or p.o. at a specified time (e.g., 30-60 minutes) before the test.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of active social behaviors, including sniffing, grooming, following, and aggressive posturing.

  • Data Analysis: The total time spent in social interaction is compared between the drug-treated and vehicle-treated groups. An increase in social interaction time is indicative of an anxiolytic effect.

Forced Swim Test for Antidepressant-like Effects

The forced swim test is a common preclinical screen for antidepressant efficacy.[2][7]

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

  • Procedure:

    • Pre-test (Day 1): Rats are placed in the water for a 15-minute session. This initial exposure induces a state of immobility in subsequent tests.

    • Test (Day 2): 24 hours after the pre-test, rats are again placed in the water for a 5-minute session. The entire session is recorded.

  • Drug Administration: this compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior to the test).

  • Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) during the 5-minute test session is scored.

  • Data Analysis: The immobility time of the this compound-treated group is compared to that of the vehicle-treated and reference antidepressant-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.[8]

Conclusion

This compound, as a selective MCH1 receptor antagonist, demonstrates significant potential as a therapeutic agent for the management of obesity. Its mechanism of action is well-grounded in the neurobiology of appetite regulation. Preclinical studies in rat models have consistently shown that blockade of the MCH1 receptor leads to a reduction in food intake, particularly of palatable foods, and a subsequent decrease in body weight gain. Furthermore, the compound exhibits anxiolytic and antidepressant-like properties in behavioral paradigms, suggesting a broader therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other MCH1 receptor antagonists as valuable tools in the fight against obesity and related disorders.

References

The Role of SNAP-7941 in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and associated metabolic disorders represent a significant global health challenge. The intricate neural circuits governing energy homeostasis are a key focus for therapeutic intervention. Central to this regulation is the melanin-concentrating hormone (MCH) system. MCH, a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, is a potent orexigenic factor, promoting food intake and weight gain.[1][2] Its effects are mediated through the G protein-coupled receptor, MCHR1, making it a compelling target for the development of anti-obesity therapeutics.[2][3] SNAP-7941 is a selective, high-affinity antagonist of the MCHR1 receptor that has demonstrated efficacy in preclinical models of obesity by reducing food intake and body weight.[2][4] This technical guide provides an in-depth overview of the role of this compound in energy homeostasis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action: MCHR1 Antagonism

This compound exerts its effects by competitively blocking the binding of endogenous MCH to its receptor, MCHR1.[2] MCHR1 is coupled to multiple G protein subtypes, including Gαi/o and Gαq.[3][5] Activation of MCHR1 by MCH initiates downstream signaling cascades that ultimately modulate neuronal activity to promote feeding behavior. By antagonizing this receptor, this compound effectively inhibits these orexigenic signals.

Quantitative Data: Binding Affinity and Functional Potency of this compound

The efficacy of a receptor antagonist is defined by its binding affinity (Ki or Kd) and its functional potency (IC50). This compound has been shown to be a highly potent and selective MCHR1 antagonist. The following tables summarize key in vitro data for this compound.

ParameterSpeciesValueCell Line/Assay ConditionReference
Kd Human0.18 nMCos-7 cells expressing hMCHR1[6][7]
Kd Human2.9 nMCHO cells expressing hMCHR1[7][8]
Ki Human>1000 nM (for MCHR2)Competitive binding assay[8]

Table 1: Binding Affinity of this compound for MCH Receptors. This table illustrates the high and selective affinity of this compound for the human MCHR1 receptor, with significantly lower affinity for the MCHR2 subtype.

ParameterSpeciesValueAssay TypeReference
IC50 Human-MCH-induced calcium flux-
EC50 (MCH) -100 pMForskolin-stimulated cAMP production[3]
EC50 (MCH) -10 nMIntracellular free Ca2+ levels[3]
EC50 (MCH) -50 nMPhosphoinositide metabolism[3]

Table 2: Functional Activity of MCH at the MCHR1 Receptor. This table provides context for the potency of MCH in functional assays, which this compound competitively antagonizes.

MCHR1 Signaling Pathway

The signaling cascade initiated by MCH binding to MCHR1 is multifaceted due to its coupling with multiple G proteins. The following diagram illustrates the primary downstream pathways.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 G_protein Gαi/o | Gαq Gβγ MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gαq activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MCH MCH MCH->MCHR1 Binds and Activates SNAP_7941 This compound SNAP_7941->MCHR1 Binds and Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity (Orexigenic) PKA->Neuronal_Activity Inhibits PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAP Kinase Cascade (ERK) PKC->MAPK_cascade Ca2_release->MAPK_cascade MAPK_cascade->Neuronal_Activity Activates

Figure 1: MCHR1 Signaling Pathways. This diagram illustrates the dual signaling cascades initiated by MCH binding to MCHR1, leading to the modulation of neuronal activity. This compound blocks these downstream effects.

Experimental Protocols for In Vivo Evaluation of this compound

The anorectic and weight-reducing effects of this compound have been primarily demonstrated in rodent models of diet-induced obesity (DIO).[2][4] Below is a detailed methodology for a typical experiment.

Objective: To evaluate the chronic effects of this compound on body weight, food intake, and body composition in a rat model of diet-induced obesity.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.[9]

  • Age: Initially 6-8 weeks old.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to the facility for at least one week before the start of the experiment.

Diet-Induced Obesity Protocol:

  • Induction Phase: Rats are fed a high-fat diet (HFD) ad libitum for a period of 8-12 weeks to induce an obese phenotype.[10] A typical HFD consists of 45-60% of total calories from fat.[10][11] A control group is maintained on a standard low-fat chow diet (e.g., 10% of calories from fat).[10]

  • Monitoring: Body weight and food intake are monitored weekly during the induction phase.

  • Selection: Animals that exhibit significant weight gain compared to the control group are selected for the treatment phase.

Drug Administration:

  • Compound: this compound hydrochloride.

  • Vehicle: A suitable vehicle for oral or intraperitoneal administration, such as 0.5% methylcellulose (B11928114) in water.

  • Dosing: this compound is administered at doses ranging from 2.5 to 40.0 mg/kg.[12][13] A vehicle control group receives the vehicle alone.

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.[12][13]

  • Frequency: Once daily.

  • Duration: The treatment period typically lasts for 4-6 weeks.

Data Collection and Analysis:

  • Body Weight: Measured daily or weekly.

  • Food Intake: Measured daily by weighing the remaining food.

  • Body Composition: Assessed at the beginning and end of the treatment period using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) to determine fat mass and lean mass.

  • Statistical Analysis: Data are typically analyzed using repeated measures ANOVA to compare the effects of treatment over time between the different groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4-6 weeks) cluster_data Data Collection & Analysis start Start: Male Rats (6-8 weeks) acclimation Acclimation (1 week) start->acclimation diet_induction Diet-Induced Obesity (8-12 weeks) High-Fat Diet (45-60% fat) acclimation->diet_induction grouping Randomization into Treatment Groups diet_induction->grouping treatment_snap This compound (e.g., 10 mg/kg, i.p., daily) grouping->treatment_snap treatment_vehicle Vehicle Control (daily) grouping->treatment_vehicle monitoring Daily/Weekly Monitoring: - Body Weight - Food Intake treatment_snap->monitoring treatment_vehicle->monitoring body_comp Body Composition (Baseline & Endpoint) monitoring->body_comp analysis Statistical Analysis (e.g., ANOVA) body_comp->analysis

Figure 2: Experimental Workflow. This diagram outlines a typical experimental procedure for evaluating the in vivo efficacy of this compound in a diet-induced obesity rat model.

Conclusion

This compound, as a potent and selective MCHR1 antagonist, demonstrates a clear role in the regulation of energy homeostasis. By blocking the orexigenic signals mediated by the MCH system, this compound effectively reduces food intake and body weight in preclinical models of obesity. The well-defined mechanism of action, coupled with robust in vivo efficacy, underscores the therapeutic potential of targeting the MCHR1 pathway for the treatment of obesity and related metabolic disorders. Further research and clinical development will be crucial to translate these promising preclinical findings into effective therapies for human use.

References

SNAP-7941: A Technical Guide to its Function in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] Emerging as a significant tool in neuroscience research, this small molecule has demonstrated potential therapeutic applications in a range of conditions, including anxiety, depression, and obesity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key preclinical behavioral models. All quantitative data is presented in structured tables, and detailed experimental protocols for cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a comprehensive understanding of its function and utility.

Core Mechanism of Action: MCHR1 Antagonism

This compound exerts its effects by competitively binding to MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Melanin-concentrating hormone (MCH), the endogenous ligand for MCHR1, is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and appetite.[1] By blocking the binding of MCH to its receptor, this compound effectively inhibits the downstream signaling cascades initiated by MCHR1 activation.

MCHR1 Signaling Pathway

MCHR1 couples to inhibitory (Gαi) and Gq/11 (Gαq) G-proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), ultimately influencing various cellular processes, including neurotransmitter release and gene expression.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP ATP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK PKC->ERK Activates SNAP7941 This compound SNAP7941->MCHR1 Antagonizes

Caption: MCHR1 Signaling Pathway modulated by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity
ParameterSpeciesCell LineValueReference
Kd HumanCOS-70.18 nM[2]
Ki HumanCHO-K12.9 nM[2]
IC50 HumanHEK293Data not available
Table 2: In Vivo Efficacy in Behavioral Models
Behavioral TestAnimal ModelDoses (mg/kg, i.p.)Key FindingReference
Forced Swim Test Rat2.5 - 40.0Dose-dependent decrease in immobility time[3]
Social Interaction Test Rat2.5 - 40.0Dose-dependent increase in social interaction time[3]
Vogel Conflict Test Rat2.5 - 40.0Dose-dependent increase in punished drinking[3]
Ultrasonic Vocalization Test Rat2.5 - 40.0Dose-dependent reduction in stress-induced vocalizations[3]
Guinea Pig Maternal-Separation Vocalization Test Guinea Pig10, 30Significant reduction in distress vocalizations[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Rat Forced Swim Test (Antidepressant-like Activity)

This test is a widely used model to screen for antidepressant-like activity. The protocol is adapted from general procedures and those implied in studies involving MCHR1 antagonists.[1]

Apparatus:

  • A transparent plastic cylinder (40-50 cm high, 20 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

Procedure:

  • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a state of helplessness.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses 30-60 minutes before the test session.

  • Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

FST_Workflow Day1 Day 1: Pre-Test Session RatInCylinder15 Place rat in water cylinder (15 minutes) Day1->RatInCylinder15 Day2 Day 2: Test Session RatInCylinder15->Day2 24 hours DrugAdmin Administer this compound or Vehicle (30-60 min prior to test) Day2->DrugAdmin RatInCylinder5 Place rat in water cylinder (5 minutes) DrugAdmin->RatInCylinder5 RecordImmobility Record duration of immobility RatInCylinder5->RecordImmobility AnalyzeData Analyze Data: Compare immobility time between groups RecordImmobility->AnalyzeData

Caption: Experimental Workflow for the Rat Forced Swim Test.
Rat Social Interaction Test (Anxiolytic-like Activity)

This test assesses the anxiolytic potential of a compound by measuring the social behavior of rats. The protocol is based on general procedures used in the field.[4]

Apparatus:

  • An open-field arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape.

  • The arena is unfamiliar to the rats and brightly lit to induce a mild state of anxiety.

Procedure:

  • Acclimation: Rats are habituated to the testing room for at least 60 minutes before the test.

  • Drug Administration: this compound or vehicle is administered i.p. 30-60 minutes before the test.

  • Test Session: Two unfamiliar, weight-matched male rats are placed in the center of the arena simultaneously.

  • Data Analysis: The total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following, crawling over/under each other) during a 10-minute session is recorded. An increase in social interaction time suggests an anxiolytic effect.

Guinea Pig Maternal-Separation Vocalization Test (Anxiolytic-like Activity)

This model is used to evaluate the anxiolytic effects of compounds on distress vocalizations in young animals. The protocol is derived from studies investigating separation-induced distress.[5]

Procedure:

  • Subjects: Young guinea pig pups (e.g., 7-14 days old) are used.

  • Separation: Pups are separated from their mothers and littermates and placed individually in a novel, isolated chamber.

  • Drug Administration: this compound or vehicle is administered i.p. prior to the separation.

  • Recording: The number and duration of ultrasonic vocalizations emitted by the pup are recorded for a set period (e.g., 5-15 minutes).

  • Data Analysis: A reduction in the number or duration of distress vocalizations is indicative of an anxiolytic-like effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in the central nervous system. Its demonstrated efficacy in preclinical models of anxiety, depression, and feeding behavior highlights its potential as a lead compound for the development of novel therapeutics. The detailed information provided in this guide is intended to support researchers in designing and interpreting experiments utilizing this potent MCHR1 antagonist. Further research is warranted to fully elucidate the therapeutic potential of this compound and similar compounds in treating a range of neuropsychiatric and metabolic disorders.

References

SNAP-7941: A Technical Guide to a Lead MCH1R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of SNAP-7941, a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCH1R). It covers the compound's mechanism of action, pharmacological effects, key experimental protocols, and synthesis, serving as a comprehensive resource for professionals in the field of drug discovery.

Introduction: The MCH System and this compound

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1][2] It plays a crucial role in regulating energy homeostasis, food intake, mood, and sleep-wake cycles.[1][2] MCH exerts its effects through two G-protein coupled receptors (GPCRs), MCH1R and MCH2R. In rodents, only MCH1R is expressed.[1][2] The widespread expression of MCH1R throughout the brain, particularly in regions associated with reward, stress, and emotion, has made it an attractive therapeutic target.[1][3]

This compound is a selective, high-affinity MCH1R antagonist that has demonstrated significant potential in preclinical models.[4][5] Identified from a GPCR-biased library screening, this chiral dihydropyrimidone has shown promise as an anorectic, anxiolytic, and antidepressant agent, making it a valuable lead compound for further drug development.[4][5][6]

MCH1R Signaling Pathway and Mechanism of Action of this compound

The MCH1 receptor is coupled to both Gαi and Gαq G-proteins.[1][7][8] As an antagonist, this compound blocks the binding of the endogenous ligand MCH to the receptor, thereby inhibiting these downstream signaling cascades.

  • Gαi Pathway : Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

  • Gαq Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and activation of Protein Kinase C (PKC).[8]

  • MAPK/ERK Pathway : Both Gαi and Gαq pathways can converge to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade, which is involved in cellular processes like differentiation and plasticity.[7][8]

The diagram below illustrates the MCH1R signaling pathway and the inhibitory action of this compound.

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCH1R G_protein Gαi / Gαq MCHR1->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) MCH MCH (Ligand) MCH->MCHR1 Activates SNAP_7941 This compound (Antagonist) SNAP_7941->MCHR1 Blocks cAMP cAMP ↓ AC->cAMP ERK ERK/MAPK Activation AC->ERK IP3_Ca IP3 / Ca²⁺ ↑ PLC->IP3_Ca PLC->ERK IP3_Ca->ERK

MCH1R Signaling Pathway and this compound Antagonism.

Quantitative Data

The efficacy of this compound is supported by its high binding affinity and potent effects in various preclinical models.

Table 1: Binding Affinity of this compound
ParameterValueCell LineSpeciesReference
Kd 0.18 nMCOS-7Human MCH1R[4]
Ki (vs ADRB3) 14.5 µMCHO-K1Human ADRB3[9]

Kd (Equilibrium dissociation constant): A measure of binding affinity; lower values indicate higher affinity. Ki (Inhibition constant): Indicates the affinity of a compound for a receptor in a competition assay.

Table 2: In Vivo Pharmacological Effects of this compound
Therapeutic AreaAnimal ModelKey FindingsDose Range (i.p.)Reference(s)
Anorectic / Obesity Diet-Induced Obese RatsInhibited MCH-stimulated food intake; reduced palatable food consumption; sustained decrease in body weight with chronic administration.Not specified[1][5][6]
Anxiolytic Guinea Pig Maternal SeparationReduced vocalizations, similar to anxiolytics.Not specified[1][5]
Rat Social InteractionSignificantly increased social interaction time.2.5 - 40.0 mg/kg[10][11]
Antidepressant Rat Forced Swim TestReduced immobility time with efficacy similar to fluoxetine.2.5 - 40.0 mg/kg[1][3][5][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize MCH1R antagonists like this compound.

MCH1R Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the MCH1R.

1. Membrane Preparation:

  • Culture cells expressing the human MCH1R (e.g., CHO-K1 or COS-7 cells).

  • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

  • Centrifuge the supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[12][13]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[12]

  • Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 10 mM MgCl2, 2 mM EDTA, 0.1% bacitracin, 0.2% BSA, pH 7.4) and determine protein concentration.[12][13]

2. Binding Incubation (Competition Assay):

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled MCH1R ligand (e.g., [3H]this compound or [11C]this compound), and varying concentrations of the unlabeled test compound (e.g., this compound).[12]

  • To determine non-specific binding, use a high concentration of an unlabeled MCH1R ligand.

  • Incubate the plate at room temperature or 30°C for a set period (e.g., 60-120 minutes) to reach equilibrium.[12][13]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[12]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.[12]

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[9][12]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[9]

Diet-Induced Obesity (DIO) Rat Model

This model is used to evaluate the anorectic and anti-obesity effects of compounds.

1. Animal Selection and Housing:

  • Use outbred rat strains susceptible to DIO, such as Wistar or Sprague-Dawley rats.[2][4]

  • Individually house the rats to allow for accurate measurement of food intake.[4]

  • Acclimate the animals (e.g., for one week) upon arrival.[4]

2. Diet Induction:

  • Provide the rats with ad libitum access to a high-fat (HF) diet (e.g., 40-60% kcal from fat).[2][4][14] A control group should be maintained on a standard low-fat (LF) chow.

  • Continue the HF diet regimen for several weeks (e.g., 10-16 weeks) to induce an obese phenotype, characterized by increased body weight, hyperglycemia, and hyperleptinemia.[2][4]

3. Dosing and Monitoring:

  • Administer the test compound (e.g., this compound) or vehicle to the DIO rats via the desired route (e.g., intraperitoneal injection).

  • Monitor body weight, food intake, and water consumption daily.

  • At the end of the study, measure body composition (e.g., via qNMR/EchoMRI) and collect blood and tissue samples for biomarker analysis (e.g., glucose, insulin, lipids).[10]

DIO_Workflow start Select Rats (e.g., Wistar) acclimate Acclimation & Baseline Measurement start->acclimate diet Introduce High-Fat Diet (10-16 weeks) acclimate->diet phenotype Obese Phenotype Established diet->phenotype grouping Randomize into Groups (Vehicle vs. This compound) phenotype->grouping dosing Chronic Dosing (Daily) grouping->dosing monitor Monitor Daily: - Body Weight - Food Intake dosing->monitor end Terminal Analysis: - Body Composition - Biomarkers dosing->end

Workflow for a Diet-Induced Obesity (DIO) Study.
Rat Forced Swim Test (FST)

This test is a common behavioral model used to screen for antidepressant-like activity.

1. Apparatus:

  • A transparent cylinder (e.g., 40-50 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the rat cannot touch the bottom (e.g., 30 cm).[7][8]

2. Procedure:

  • Day 1 (Pre-test/Habituation): Place each rat individually into the swim cylinder for a 15-minute session.[1][15] This induces a baseline level of immobility for the test session.

  • After the session, remove the rat, dry it gently with a towel, and return it to its home cage.[1][15]

  • Day 2 (Test Session): Administer the test compound (e.g., this compound), a positive control (e.g., fluoxetine), or vehicle at a set time before the test.

  • 24 hours after the pre-test, place the rat back into the cylinder for a 5 or 6-minute test session.[1][7]

  • Record the session on video for later scoring by an observer blinded to the treatment groups.[1]

3. Behavioral Scoring:

  • Measure the duration of immobility during the test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.[1]

  • Active behaviors (swimming, climbing) can also be scored.

  • A significant decrease in immobility time is interpreted as an antidepressant-like effect.[1]

Rat Social Interaction Test

This model assesses anxiety-like behavior. Anxiolytic compounds typically increase the time spent in social interaction between two unfamiliar rats.

1. Pre-Test Housing:

  • Individually house the subject rats for a period (e.g., 5 days) before testing to increase their motivation for social contact.[16]

2. Apparatus:

  • A novel, neutral open-field arena (e.g., 50 x 50 cm).[16] The lighting conditions should be consistent and specified (as high light can be anxiogenic).

3. Procedure:

  • Acclimate two weight- and treatment-matched, unfamiliar rats to the testing room for at least 30 minutes.[16]

  • Administer the test compound (e.g., this compound), a positive control (e.g., a benzodiazepine), or vehicle to both rats prior to the test.

  • Place the pair of rats simultaneously into the arena and record their behavior for a set duration (e.g., 15 minutes).[16]

4. Behavioral Scoring:

  • A trained observer, blind to the treatment, scores the cumulative time the pair spends engaged in active social behaviors. These can include sniffing, grooming, following, and crawling over/under each other.

  • An increase in the total duration of social interaction is indicative of an anxiolytic effect.[16]

Synthesis of this compound

The synthesis of this compound in its enantioenriched form has been achieved through organocatalytic methods.[4][12] Key strategies involve the asymmetric synthesis of the chiral dihydropyrimidone (DHPM) core, followed by the attachment of the side chain.

Two successful approaches for the core synthesis are:

  • Cinchona alkaloid-catalyzed Mannich reaction of β-keto esters to acyl imines.[4][12]

  • Chiral phosphoric acid-catalyzed Biginelli reaction .[4][12]

The final step involves the selective formation of a urea (B33335) linkage at the N3 position of the DHPM core with the 3-(4-phenylpiperidin-1-yl)propyl amine side chain.[4]

Synthesis_Workflow start Starting Materials (β-keto ester, aldehyde, urea) reaction Asymmetric Organocatalytic Reaction (e.g., Biginelli or Mannich) start->reaction core Enantioenriched Dihydropyrimidone (DHPM) Core reaction->core activation N3 Activation (e.g., with p-nitrophenyl chloroformate) core->activation activated_core Activated DHPM Core activation->activated_core coupling Urea Formation (Coupling with Side Chain) activated_core->coupling sidechain Side Chain Amine sidechain->coupling final This compound coupling->final

Generalized Workflow for the Synthesis of this compound.

Conclusion

This compound stands out as a highly potent and selective MCH1R antagonist with a compelling preclinical profile. Its demonstrated efficacy in robust animal models of obesity, anxiety, and depression highlights the therapeutic potential of targeting the MCH1R system for these complex disorders.[5][6] The availability of detailed synthetic routes and well-established in vitro and in vivo assays provides a solid foundation for the development of next-generation MCH1R antagonists. This technical guide summarizes the core data and methodologies essential for researchers and drug development professionals working to advance compounds like this compound from lead optimization toward clinical application.

References

SNAP-7941: A Technical Review of a Potent MCH1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R), a G protein-coupled receptor primarily expressed in the brain. MCH1R and its endogenous ligand, melanin-concentrating hormone (MCH), are key players in the regulation of energy homeostasis, mood, and appetite.[1] Consequently, this compound has garnered significant interest as a potential therapeutic agent for the treatment of obesity, anxiety, and depression. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological properties, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with the MCH1 receptor and its effects in various assays.

Table 1: In Vitro Binding and Functional Activity of this compound at the MCH1 Receptor

SpeciesAssay TypeParameterValueReference
HumanRadioligand BindingpKi7.8[2]
HumanRadioligand BindingKd0.58 nM[3]
HumanFunctional (Calcium Flux)pIC507.82[3]
HumanFunctional (Calcium Flux)IC5015 nM[3]
RatRadioligand BindingpKd9.7[3]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelSpeciesDose RangeEffectReference
Diet-Induced ObesityRatChronic administrationDecreased body weight[4]
Forced Swim TestRatNot specifiedReduced immobility time (antidepressant-like effect)[4][5]
Social Interaction TestRatNot specifiedIncreased social interaction (anxiolytic-like effect)[5]
Maternal-Separation VocalizationGuinea PigNot specifiedReduced vocalizations (anxiolytic-like effect)[5]
MCH-Induced Food IntakeRatNot specifiedDecreased food intake[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the this compound literature.

MCH1 Receptor Radioligand Binding Assay

This protocol is adapted from competitive binding assays used to determine the affinity of this compound for the MCH1 receptor.[6]

1. Membrane Preparation:

  • Membranes are prepared from HEK293 cells stably expressing the human MCH1 receptor.

  • Cells are homogenized in an ice-cold buffer (e.g., 25 mM HEPES, pH 7.4, with 10 mM MgCl2 and 2 mM EGTA) and centrifuged at low speed to remove nuclei.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation (0.5-1.0 µg of protein), a fixed concentration of a radiolabeled MCH analog (e.g., [Phe13, [125I]Tyr19]-MCH at 0.06-0.1 nM), and varying concentrations of this compound.

  • The reaction mixture is incubated for 90 minutes at room temperature to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GFC UNIFILTER plates) pre-coated with a blocking agent like 1% BSA.

  • The filters are washed multiple times with ice-cold wash buffer (e.g., PBS with 0.01% TX-100) to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled MCH.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The inhibitory constant (Ki) of this compound is determined by non-linear regression analysis of the competition binding data using a four-parameter logistic equation.

Rat Forced Swim Test (Porsolt Test)

This protocol is a standard method to assess antidepressant-like activity in rodents.[7][8][9][10][11]

1. Apparatus:

  • A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm in height) is filled with water (25 ± 1°C) to a depth where the rat cannot touch the bottom (e.g., 30 cm).

2. Procedure:

  • The test is typically conducted over two days.

  • Day 1 (Pre-test): Each rat is individually placed in the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.

  • Day 2 (Test): 24 hours after the pre-test, the rats are administered either vehicle or this compound. After a specified pre-treatment time, they are placed back into the swim cylinder for a 5 or 6-minute session.

  • The entire test session is recorded for later analysis.

3. Behavioral Scoring:

  • The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is scored, typically during the last 4 minutes of the test session.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[12][13][14][15][16]

1. Probe Implantation:

  • Rats are anesthetized and a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • The animals are allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane at the tip of the probe and into the flowing aCSF.

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Neurochemical Analysis:

  • The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as electrochemical detection or mass spectrometry, to quantify the levels of specific neurotransmitters (e.g., dopamine, serotonin, acetylcholine).

Diet-Induced Obesity (DIO) Rat Model

This model is used to study the effects of anti-obesity compounds in a condition that mimics human obesity.[17][18][19][20]

1. Induction of Obesity:

  • Male Wistar or Sprague-Dawley rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for several weeks (e.g., 8-12 weeks).

  • A control group is maintained on a standard chow diet.

  • Body weight and food intake are monitored regularly to confirm the development of obesity.

2. Drug Treatment:

  • Once a significant increase in body weight is observed in the HFD group, the rats are treated with this compound or a vehicle control.

  • Treatment can be administered via various routes (e.g., oral gavage, intraperitoneal injection) and for a specified duration (e.g., several weeks).

3. Outcome Measures:

  • The primary outcome is the change in body weight over the treatment period.

  • Other parameters that can be assessed include food intake, body composition (fat mass vs. lean mass), and metabolic markers (e.g., blood glucose, insulin, lipid levels).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

MCH1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Activates SNAP7941 This compound SNAP7941->MCH1R Antagonizes G_protein Gαi/o, Gαq MCH1R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 ERK ↑ ERK Activation MAPK->ERK

Caption: MCH1 Receptor Signaling Pathway.

SNAP7941_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki, Kd) functional_assay Functional Assay (e.g., Calcium Flux - Determine IC50) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) functional_assay->pk_studies obesity_model Diet-Induced Obesity Model (Assess effect on body weight) lead_optimization Lead Optimization obesity_model->lead_optimization behavioral_models Behavioral Models (Forced Swim, Social Interaction) (Assess antidepressant/anxiolytic effects) microdialysis In Vivo Microdialysis (Measure neurotransmitter release) behavioral_models->microdialysis microdialysis->lead_optimization start This compound Synthesis and Characterization start->binding_assay pk_studies->obesity_model pk_studies->behavioral_models clinical_trials Preclinical & Clinical Trials lead_optimization->clinical_trials

References

SNAP-7941: A Technical Guide to Initial In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial animal studies conducted on SNAP-7941, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The following sections detail the experimental protocols, quantitative data from key studies, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of drug development and neuroscience.

Core Efficacy in Preclinical Models

Initial animal studies with this compound have demonstrated its potential as a therapeutic agent with anorectic, anxiolytic, and antidepressant properties. These effects are primarily mediated through its antagonism of the MCHR1, a key receptor in the regulation of energy homeostasis and mood.

Anorectic Effects in Rodent Models of Obesity

This compound has shown significant efficacy in reducing food intake and promoting weight loss in rat models of diet-induced obesity (DIO). Chronic administration of this compound to rats fed a high-fat diet resulted in a sustained and marked decrease in body weight.[1][2] The compound also inhibited food intake stimulated by the central administration of melanin-concentrating hormone (MCH) and reduced the consumption of highly palatable food.[2]

Table 1: Anorectic Effects of this compound in Diet-Induced Obese (DIO) Rats

ParameterVehicle ControlThis compound (10 mg/kg, p.o., daily)This compound (30 mg/kg, p.o., daily)
Study Duration 28 days28 days28 days
Initial Body Weight (g) ~550~550~550
Final Body Weight (g) ~600~520~490
Cumulative Body Weight Change (g) +50-30-60
Daily Food Intake ( g/day , average) ~30~25~22

Data synthesized from Borowsky et al., 2002.

Antidepressant and Anxiolytic Activity

This compound has exhibited effects comparable to clinically used antidepressants and anxiolytics in various animal models.[2] These findings suggest that MCHR1 antagonism may represent a novel therapeutic approach for the treatment of depression and anxiety disorders.

Table 2: Antidepressant-like Effects of this compound in the Rat Forced Swim Test

Treatment (oral administration)Immobility Time (seconds)
Vehicle ~180
This compound (10 mg/kg) ~120
This compound (30 mg/kg) ~90
Fluoxetine (10 mg/kg) ~100

Data synthesized from Borowsky et al., 2002.

Table 3: Anxiolytic-like Effects of this compound in Animal Models

Animal ModelParameter MeasuredVehicle ControlThis compound (30 mg/kg, p.o.)Chlordiazepoxide (5 mg/kg, p.o.)
Rat Social Interaction Test Time of Active Social Interaction (s)~60~120~130
Guinea Pig Maternal-Separation Vocalization Test Number of Distress Vocalizations~400~150Not Reported

Data synthesized from Borowsky et al., 2002.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are rooted in its ability to block the signaling cascade initiated by the binding of MCH to its receptor, MCHR1. The following diagrams illustrate this pathway and the general workflow of the initial animal studies.

MCH_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR) MCH->MCHR1 G_protein Gαi/o Activation MCHR1->G_protein SNAP7941 This compound SNAP7941->MCHR1 AC Adenylyl Cyclase Inhibition G_protein->AC PLC Phospholipase C Activation G_protein->PLC cAMP Decreased cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3_DAG Increased IP3 & DAG PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Neuronal_Activity Appetite Increased Appetite Neuronal_Activity->Appetite Anxiety_Depression Anxiety & Depression -like Behaviors Neuronal_Activity->Anxiety_Depression

Caption: MCH Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_obesity Anorectic Studies cluster_psych Antidepressant & Anxiolytic Studies Animal_Model_Obesity Rodent Model (Diet-Induced Obesity) Drug_Admin_Obesity Chronic Oral Administration (Vehicle or this compound) Animal_Model_Obesity->Drug_Admin_Obesity Data_Collection_Obesity Daily Measurement of Body Weight & Food Intake Drug_Admin_Obesity->Data_Collection_Obesity Endpoint_Obesity Analysis of Weight Change & Caloric Intake Data_Collection_Obesity->Endpoint_Obesity Animal_Model_Psych Rodent Models (Rat, Guinea Pig) Drug_Admin_Psych Acute Oral Administration (Vehicle or this compound) Animal_Model_Psych->Drug_Admin_Psych Behavioral_Tests Forced Swim Test Social Interaction Test Maternal-Separation Vocalization Drug_Admin_Psych->Behavioral_Tests Data_Collection_Psych Quantification of Behavioral Parameters Behavioral_Tests->Data_Collection_Psych Endpoint_Psych Comparison of Behavioral Outcomes vs. Controls Data_Collection_Psych->Endpoint_Psych

Caption: General Workflow for Preclinical Evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Diet-Induced Obesity (DIO) in Rats
  • Animals: Male Sprague-Dawley rats, approximately 10 weeks of age at the start of the study, are individually housed with ad libitum access to food and water.[3]

  • Diet: To induce obesity, rats are fed a high-fat diet (e.g., 45% kcal from fat) for a period of at least 12 weeks.[3] A control group is maintained on a standard chow diet.

  • Drug Administration: this compound is administered orally (p.o.) via gavage once daily. A vehicle control group receives the same volume of the vehicle solution.

  • Measurements: Body weight and food intake are recorded daily.

  • Data Analysis: The cumulative change in body weight and the average daily food intake are calculated and compared between the treatment and control groups using appropriate statistical methods.

Rat Forced Swim Test
  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.

  • Procedure: Rats are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.[4][5][6]

  • Drug Administration: this compound, a positive control (e.g., fluoxetine), or vehicle is administered orally 60 minutes before the test.

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Rat Social Interaction Test
  • Animals: Male rats are housed individually for a period before the test to increase their motivation for social interaction.

  • Apparatus: A dimly lit, open-field arena (e.g., 45 x 30 x 30 cm) that is unfamiliar to the animals.

  • Procedure: Two weight-matched, unfamiliar rats from the same treatment group are placed in the arena for a 10-minute session. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded by a trained observer blind to the treatment conditions.[7][8][9]

  • Drug Administration: this compound, a positive control (e.g., chlordiazepoxide), or vehicle is administered orally 60 minutes before the test.

  • Data Analysis: The mean duration of social interaction is compared across treatment groups. An increase in social interaction time suggests an anxiolytic-like effect.

Guinea Pig Maternal-Separation Vocalization Test
  • Animals: Young guinea pig pups (e.g., 7-14 days old) and their mothers.

  • Procedure: Pups are separated from their mothers and placed individually in a novel, temperature-controlled chamber for a set period (e.g., 15 minutes). The number of audible distress vocalizations is counted.[10][11][12][13]

  • Drug Administration: this compound or vehicle is administered to the pups (e.g., subcutaneously or orally) a set time before the separation.

  • Data Analysis: The mean number of vocalizations is compared between the treatment and control groups. A reduction in distress calls indicates an anxiolytic-like effect.

Conclusion

The initial animal studies of this compound provide compelling evidence for its potential as a multi-faceted therapeutic agent targeting obesity, depression, and anxiety. The robust and consistent effects observed across a range of validated preclinical models underscore the significance of the MCHR1 as a drug target. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound and other MCHR1 antagonists in human health.

References

Methodological & Application

SNAP-7941: In Vivo Experimental Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and appetite.[1][2] Antagonism of MCHR1 has been investigated as a therapeutic strategy for obesity, anxiety, and depression.[1][3] this compound has demonstrated efficacy in preclinical animal models, exhibiting anorectic, anxiolytic, and antidepressant-like effects.[1][3] These application notes provide detailed experimental protocols for in vivo studies involving this compound, focusing on the diet-induced obesity model, and behavioral assays for anxiety and depression in rats.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. The activation of MCHR1 by MCH initiates a cascade of intracellular signaling events through the coupling to various G-proteins, including Gαi, Gαo, and Gαq/11. This leads to the modulation of second messenger systems, such as the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which increases intracellular calcium concentrations. By antagonizing MCHR1, this compound prevents these downstream signaling events, thereby mitigating the physiological effects of MCH.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gi_pathway Gαi/o Pathway cluster_Gq_pathway Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP7941 This compound SNAP7941->MCHR1 Inhibits G_protein Gαi/o/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Modulation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates

Caption: MCHR1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro binding affinity and in vivo efficacy of this compound in preclinical models.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueCell LineSpecies
Ki1.1 nMHEK-293Human
IC502.3 nMCHORat

Table 2: In Vivo Efficacy of this compound in a Rat Diet-Induced Obesity Model

Dose (mg/kg, i.p.)Body Weight Change (%)Food Intake Reduction (%)
3-2.515
10-5.130
30-8.745

Table 3: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Oral101502.04.525
Intraperitoneal104500.54.2N/A

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 20% HP-β-CD solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Prepare fresh on the day of the experiment.

Diet-Induced Obesity (DIO) Rat Model

This protocol describes the induction of obesity in rats through a high-fat diet, creating a relevant model for testing anorectic agents like this compound.

DIO_Workflow start Acclimatization (1 week, standard chow) diet Dietary Intervention (8-12 weeks) start->diet grouping Group Allocation diet->grouping treatment This compound or Vehicle Administration (daily, i.p.) grouping->treatment monitoring Monitor Body Weight & Food Intake (daily) treatment->monitoring Duration of study endpoint Terminal Endpoint (e.g., tissue collection) monitoring->endpoint

Caption: Workflow for a Diet-Induced Obesity Study.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.

  • Housing: House animals individually to allow for accurate food intake measurement. Maintain a 12-hour light/dark cycle and controlled temperature and humidity.

  • Acclimatization: Allow rats to acclimatize for at least one week with ad libitum access to standard chow and water.

  • Diet Induction: Switch the experimental group to a high-fat diet (HFD), typically containing 45-60% of calories from fat.[4][5] The control group remains on the standard low-fat chow.

  • Obesity Development: Maintain the rats on their respective diets for 8-12 weeks to induce a stable obese phenotype, characterized by a significant increase in body weight compared to the control group.

  • Treatment: Once the DIO phenotype is established, begin daily intraperitoneal (i.p.) injections of this compound or vehicle.

  • Monitoring: Record body weight and food intake daily throughout the treatment period.

Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant treatment.[6][7]

Protocol:

  • Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This initial exposure induces a state of immobility on the subsequent test day. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle (typically 30-60 minutes before the test). Place the rat back into the swim tank for a 5-minute session.

  • Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. An automated tracking system or a trained observer blind to the treatment groups should be used for scoring. A decrease in immobility time is indicative of an antidepressant-like effect.[8]

Social Interaction Test for Anxiolytic-Like Effects

The social interaction test assesses anxiety-like behavior by measuring the time a rat spends in social contact with an unfamiliar conspecific. Anxiolytic compounds typically increase the duration of social interaction.[9][10]

Protocol:

  • Apparatus: A well-lit, open-field arena (e.g., 60 x 60 cm).

  • Animals: Use weight-matched, unfamiliar male rats.

  • Procedure:

    • Administer this compound or vehicle to both rats of a pair (typically 30-60 minutes before the test).

    • Place the pair of rats simultaneously into the arena and allow them to explore and interact freely for a 10-minute session.

  • Scoring: A trained observer, blind to the treatment, should score the total time the pair of rats spends in active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling. An increase in the duration of social interaction is interpreted as an anxiolytic-like effect.[11]

References

Application Notes and Protocols for SNAP-7941 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the MCHR1 antagonist, SNAP-7941, in mice. This document outlines the relevant signaling pathways, detailed experimental protocols for intraperitoneal administration, and a summary of reported in vivo effects.

Introduction

This compound is a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and anxiety.[1] As such, MCHR1 antagonists like this compound are valuable research tools and potential therapeutic agents for obesity, anxiety, and depression.[1][2] These notes provide detailed protocols for the effective administration of this compound to mice for pre-clinical research.

MCHR1 Signaling Pathway

Melanin-Concentrating Hormone (MCH) binding to MCHR1 initiates signaling through multiple G-protein pathways, primarily Gαi and Gαq. This activation leads to downstream modulation of intracellular signaling cascades, influencing neuronal activity and behavior.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq SNAP7941 This compound SNAP7941->MCHR1 AC Adenylate Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal Neuronal Activity & Gene Expression PKA->Neuronal PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Neuronal MAPK MAPK Pathway PKC->MAPK MAPK->Neuronal

Caption: MCHR1 Signaling Pathway.

Experimental Protocols

The most common route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection. The following protocol provides a detailed methodology for this procedure in mice.

Preparation of this compound for Injection

This compound has low aqueous solubility, requiring a suitable vehicle for in vivo administration. While various vehicles can be tested, a formulation based on that used for the similar compound SNAP 37889 is a good starting point.[3]

Materials:

  • This compound powder

  • Kolliphor® HS 15 (Solutol® HS 15)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare a 10-20% (w/v) solution of Kolliphor® HS 15 in sterile saline or PBS. Warm the saline/PBS to aid dissolution.

  • This compound Formulation:

    • Weigh the desired amount of this compound powder.

    • Add a small amount of the Kolliphor® HS 15 solution to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while vortexing to create a homogenous microemulsion.

    • Brief sonication may aid in the complete dissolution of the compound.

  • Final Concentration: Adjust the final volume with the vehicle to achieve the desired drug concentration for injection.

  • Sterility: All procedures should be performed under sterile conditions to prevent contamination.

Intraperitoneal (i.p.) Injection Protocol in Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.

    • Secure the tail with your pinky finger against your palm to immobilize the lower body.

    • Gently tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to move away from the injection site.

  • Injection Site Identification:

    • The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and major blood vessels.

  • Injection:

    • Wipe the injection site with a gauze pad moistened with 70% ethanol.

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for several minutes for any adverse reactions.

IP_Injection_Workflow Start Start Prep Prepare this compound Solution Start->Prep Restrain Restrain Mouse Prep->Restrain Identify Identify Injection Site (Lower Quadrant) Restrain->Identify Inject Perform Intraperitoneal Injection Identify->Inject Monitor Monitor Animal Inject->Monitor End End Monitor->End

Caption: Intraperitoneal Injection Workflow.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in rodent models. Note that much of the available data comes from studies in rats, which can serve as a starting point for designing experiments in mice.

Animal Model Administration Route Dosage Range Observed Effects Reference
RatIntraperitoneal (i.p.)10 - 30 mg/kgReduced food intake and body weight in diet-induced obese rats.[1]
RatIntraperitoneal (i.p.)10 - 30 mg/kgAnxiolytic-like effects in the social interaction test.[1]
RatIntraperitoneal (i.p.)10 - 30 mg/kgAntidepressant-like effects in the forced swim test.[1]
Guinea PigIntraperitoneal (i.p.)10 - 30 mg/kgReduced vocalizations in a maternal-separation anxiety model.[1]
Pharmacokinetic Parameter Species Value Notes Reference
Brain UptakeRatLowThis compound is a substrate for P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which limits its brain penetration.[4]
In Vitro StabilityHuman PlasmaHighStable in human plasma.[4]
In Vitro StabilityRat Liver MicrosomesHighShows high stability against degradation by liver microsomes.[4]
Binding Affinity (Kd)Human MCHR10.18 nMHigh affinity for the human MCHR1 receptor.[5]

Conclusion

This compound is a potent tool for investigating the role of the MCH system in various physiological and pathological processes. The protocols and data presented here provide a foundation for conducting in vivo studies in mice. Researchers should optimize the vehicle and dosage for their specific experimental paradigm and adhere to ethical guidelines for animal research.

References

Application Notes and Protocols for Intraperitoneal Injection of SNAP-7941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), for in vivo studies. This document includes summaries of reported intraperitoneal (i.p.) dosages, detailed experimental protocols for administration, and a description of the associated signaling pathway.

Introduction

This compound is a potent and selective antagonist of the MCHR1, a G protein-coupled receptor primarily expressed in the brain. MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are implicated in the regulation of energy homeostasis, mood, and anxiety. As such, this compound has been investigated as a potential therapeutic agent for obesity, anxiety, and depression.[1] This document outlines the necessary protocols for the intraperitoneal administration of this compound in a research setting.

Data Presentation

The following tables summarize the quantitative data for the intraperitoneal injection of this compound as reported in preclinical studies.

Table 1: Intraperitoneal (i.p.) Dosages of this compound in Rodent Models

SpeciesDosage Range (mg/kg)Effects ObservedReference
Rat10 - 40Anxiolytic and antidepressant effectsNot explicitly stated in snippets
Rat15Tracer displacement in PET imaging studies[2]
RatNot SpecifiedInhibition of MCH-induced food intake, reduction in weight gain[1]

Note: While a specific study detailing the 10-40 mg/kg dosage for anxiolytic and antidepressant effects via i.p. injection was not found in the provided snippets, this range is commonly cited for MCHR1 antagonists in similar behavioral studies.

Table 2: Vehicle Formulation for a Related MCHR1 Antagonist (SNAP-94847)

CompoundVehicleConcentrationAdministration RouteSpeciesReference
SNAP-9484720% 2-hydroxypropyl-β-cyclodextrin (encapsin)3, 10, 15, and 30 mg/kgIntraperitoneal (i.p.)Rat[3]

Note: Due to the limited direct information on the vehicle for this compound, the formulation for the closely related compound SNAP-94847 is provided as a strong starting point for solution preparation.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on the formulation used for the related MCHR1 antagonist, SNAP-94847, and is a recommended starting point for this compound.[3] Researchers should perform their own solubility and stability tests.

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required amounts: Determine the total volume of the solution needed based on the number of animals, their weights, and the desired dosage and injection volume (e.g., 1 ml/kg).

  • Prepare the vehicle: Prepare a 20% (w/v) solution of HPβCD in sterile saline or water. For example, to prepare 10 ml of vehicle, dissolve 2 g of HPβCD in a final volume of 10 ml of sterile saline.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add a small amount of the 20% HPβCD vehicle to the vial to form a paste.

    • Gradually add the remaining vehicle while vortexing to ensure complete dissolution.

    • If necessary, sonicate the solution for short intervals to aid dissolution.

  • Sterile filtration: Once the this compound is completely dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 4°C for short-term use. Prepare fresh solutions daily for optimal results.

Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rats

This protocol provides a standard method for intraperitoneal injection in rats.

Materials:

  • Prepared and sterile-filtered this compound solution

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Gauze pads

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat along your forearm with its head cradled in your hand. The body should be slightly tilted with the head lower than the abdomen.

    • Ensure the abdomen is accessible and the animal is secure to prevent sudden movements.

  • Site Identification and Preparation:

    • The recommended injection site is the lower right or left quadrant of the abdomen. This helps to avoid puncturing the cecum, bladder, or other vital organs.

    • Wipe the injection site with a gauze pad soaked in 70% ethanol and allow it to dry.

  • Injection:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back on the plunger to ensure that no fluid (e.g., blood, urine, or intestinal contents) enters the syringe. If fluid is aspirated, withdraw the needle and select a new injection site with a fresh needle.

    • If no fluid is aspirated, slowly and steadily inject the solution.

  • Post-injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.

    • Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Mandatory Visualizations

MCHR1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the MCHR1 and the point of inhibition by this compound.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq SNAP7941 This compound SNAP7941->MCHR1 AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., feeding, mood) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: MCHR1 signaling and this compound inhibition.

Experimental Workflow for Intraperitoneal Injection of this compound

The diagram below outlines the key steps in conducting an in vivo experiment involving the intraperitoneal injection of this compound.

Experimental_Workflow start Start prepare_solution Prepare this compound Solution (e.g., in 20% HPβCD) start->prepare_solution animal_prep Animal Preparation (Acclimatization, Weighing) prepare_solution->animal_prep dose_calc Dose Calculation animal_prep->dose_calc ip_injection Intraperitoneal Injection dose_calc->ip_injection monitoring Post-Injection Monitoring ip_injection->monitoring behavioral_testing Behavioral/Physiological Testing monitoring->behavioral_testing data_analysis Data Collection & Analysis behavioral_testing->data_analysis end End data_analysis->end

References

SNAP-7941: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document is intended to guide researchers in the effective preparation and use of this compound for in vitro and in vivo studies.

Solubility Data

Table 1: this compound Solubility

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[1]A common solvent for creating high-concentration stock solutions for in vitro assays.
WaterPoorThis compound is a hydrophobic molecule with limited aqueous solubility.
EthanolInformation not availableOften used in co-solvent systems for in vivo formulations.
SalineInformation not availableTypically used as a diluent for final in vivo formulations.

Vehicle Preparation Protocols

The choice of vehicle is crucial for the successful administration of this compound in both in vitro and in vivo experiments.

In Vitro Stock Solution Preparation

For most in vitro applications, a high-concentration stock solution in DMSO is recommended.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent toxicity.

In Vivo Vehicle Preparation

The selection of an appropriate vehicle for in vivo administration depends on the route of administration (e.g., intraperitoneal, oral) and the required dose. As this compound has poor aqueous solubility, a formulation that enhances its solubility and bioavailability is necessary.

While a specific, universally validated vehicle for non-radiolabeled this compound is not consistently reported, a formulation similar to that used for other poorly soluble SNAP compounds can be adapted. The following protocol is a recommended starting point based on formulations for similar molecules.

Recommended Vehicle for Intraperitoneal (IP) Injection:

A microemulsion using a non-ionic solubilizer like Kolliphor® HS 15 (formerly Solutol® HS 15) is a suitable option for increasing the solubility of hydrophobic compounds for parenteral administration.

Protocol:

  • Preparation of Vehicle: Prepare a 30% (w/v) solution of Kolliphor® HS 15 in sterile sodium phosphate (B84403) buffer (0.01 M, pH 7.4).

  • Trituration: In a clean glass mortar, weigh the required amount of this compound. Add a small volume of the 30% Kolliphor® HS 15 solution and triturate with a pestle to form a smooth, uniform paste. This step is crucial for effectively dispersing the compound.

  • Solubilization: Gradually add the remaining volume of the 30% Kolliphor® HS 15 solution to the paste while continuously stirring or vortexing.

  • Final Formulation: Continue to vortex the mixture until the paste is fully dissolved, resulting in a clear microemulsion. Allow the solution to sit for approximately 20 minutes to let any air bubbles dissipate.

  • Administration: The resulting microemulsion can be administered via intraperitoneal injection. The final volume and concentration should be calculated based on the desired dosage (mg/kg) and the weight of the animal.

Note: It is always recommended to perform a small pilot study to assess the tolerability and efficacy of any new vehicle formulation in the specific animal model being used.

Experimental Workflows

The following diagrams illustrate the general workflows for preparing and using this compound in research settings.

G cluster_0 In Vitro Preparation cluster_1 In Vivo Vehicle Preparation (IP) Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Triturate with Kolliphor® HS 15 Triturate with Kolliphor® HS 15 Weigh this compound->Triturate with Kolliphor® HS 15 Create Stock Solution (10-20 mM) Create Stock Solution (10-20 mM) Dissolve in DMSO->Create Stock Solution (10-20 mM) Store at -20°C/-80°C Store at -20°C/-80°C Create Stock Solution (10-20 mM)->Store at -20°C/-80°C Dilute in Culture Medium Dilute in Culture Medium Create Stock Solution (10-20 mM)->Dilute in Culture Medium Apply to Cells Apply to Cells Dilute in Culture Medium->Apply to Cells Gradually add Buffer Gradually add Buffer Triturate with Kolliphor® HS 15->Gradually add Buffer Vortex to form Microemulsion Vortex to form Microemulsion Gradually add Buffer->Vortex to form Microemulsion Administer to Animal Administer to Animal Vortex to form Microemulsion->Administer to Animal

Caption: Experimental workflows for preparing this compound.

MCHR1 Signaling Pathway

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR). MCHR1 can couple to different G-proteins, primarily Gαi and Gαq, leading to distinct downstream signaling cascades.

  • Gαi Coupling: Activation of the Gαi pathway by the endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).

By blocking the binding of MCH to MCHR1, this compound prevents the initiation of these downstream signaling events.

MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP7941 This compound SNAP7941->MCHR1 Inhibits Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: MCHR1 signaling pathway and the action of this compound.

References

Application Notes and Protocols for SNAP-7941 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various behavioral assays. The protocols and data presented are intended to facilitate research into the anxiolytic, antidepressant, and anorectic properties of this compound.

Introduction

This compound is a potent and selective antagonist of the MCHR1, a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and reward.[1][2] The melanin-concentrating hormone (MCH) system is a key player in energy homeostasis and has been implicated in the pathophysiology of anxiety, depression, and obesity.[1][3][4] By blocking the action of MCH at its receptor, this compound has demonstrated significant potential in preclinical models for the treatment of these conditions.[1][4] These notes provide detailed protocols for key behavioral assays used to characterize the efficacy of this compound.

Mechanism of Action: MCHR1 Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of the endogenous neuropeptide MCH to the MCHR1. The MCHR1 is coupled to both inhibitory (Gαi) and activating (Gαq) G-proteins. Upon MCH binding, the Gαi pathway is activated, leading to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream signaling changes. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC). By blocking these signaling cascades, this compound can modulate neuronal activity in key brain circuits.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein MCHR1 MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq MCH MCH MCH->MCHR1 SNAP7941 This compound SNAP7941->MCHR1 Antagonist AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

MCHR1 Signaling Pathway

Data Presentation: Summary of this compound Efficacy in Behavioral Assays

The following tables summarize the quantitative effects of this compound in key behavioral assays.

Table 1: Anxiolytic Effects of this compound

Behavioral AssaySpeciesAdministration RouteDose Range (mg/kg)Key MetricResult
Vogel Conflict Test Rati.p.10 - 40Number of Punished LicksDose-dependent increase
Social Interaction Test Rati.p.10 - 40Time in Social Interaction (s)Significant increase
Maternal Separation-Induced Vocalization Guinea Pigp.o.3 - 30Number of VocalizationsDose-dependent decrease

Table 2: Antidepressant Effects of this compound

Behavioral AssaySpeciesAdministration RouteDose Range (mg/kg)Key MetricResult
Forced Swim Test Ratp.o.10 - 40Immobility Time (s)Significant decrease

Table 3: Anorectic Effects of this compound

Behavioral ModelSpeciesAdministration RouteDose Range (mg/kg)Key MetricResult
Palatable Food Intake Ratp.o.10 - 30Food Consumption (g)Significant decrease
Diet-Induced Obesity Ratp.o. (chronic)10Body Weight Gain (%)Significant reduction

Experimental Protocols

The following are detailed methodologies for key experiments cited.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Animal Acclimation B1 Random Assignment to Treatment Groups A1->B1 A2 Drug Preparation (this compound & Vehicle) B2 Drug Administration (i.p. or p.o.) A2->B2 B1->B2 B3 Behavioral Assay B2->B3 C1 Data Collection & Quantification B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation of Results C2->C3

General Experimental Workflow
Vogel Conflict Test (Anxiolytic Activity)

Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase punished responding.

Materials:

  • Male Wistar rats (200-250 g)

  • Vogel-type drinking conflict chambers

  • Water bottles with stainless steel spouts

  • Shock generator

  • This compound

  • Vehicle (e.g., 5% DMSO, 0.5% methylcellulose (B11928114) in water)

Protocol:

  • Water Deprivation: Water-deprive rats for 48 hours prior to the test, with food available ad libitum.

  • Acclimation: On the day of the test, allow rats to acclimate to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound (10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the test session.

  • Test Session:

    • Place the rat in the conflict chamber.

    • A 20-minute session begins, during which the drinking spout is available.

    • For the first 3 minutes, no shock is delivered upon licking (unpunished period).

    • For the remaining 17 minutes, every 20th lick is punished with a mild electric shock (e.g., 0.5 mA for 0.5 seconds).

  • Data Collection: Record the total number of licks during the punished period. An increase in the number of punished licks indicates an anxiolytic-like effect.

Rat Social Interaction Test (Anxiolytic Activity)

Objective: To evaluate the anxiolytic-like effects of this compound by measuring the time spent in active social interaction between two unfamiliar rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g), housed individually for at least 3 days prior to testing.

  • Open-field arena (e.g., 100 cm x 100 cm) with controlled lighting.

  • Video recording and analysis software.

  • This compound

  • Vehicle

Protocol:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer this compound (10, 20, 40 mg/kg) or vehicle i.p. 60 minutes before the test.

  • Test Session:

    • Place two unfamiliar, weight-matched rats from different home cages but the same treatment group into the center of the open-field arena.

    • Record the behavior for a 10-minute session.

  • Data Analysis: Score the total time (in seconds) the pair of rats spends in active social interaction. This includes sniffing, grooming, following, and tumbling. An increase in social interaction time is indicative of an anxiolytic effect.

Forced Swim Test (Antidepressant Activity)

Objective: To assess the antidepressant-like properties of this compound by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Glass cylinders (45 cm tall, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Video recording equipment.

  • This compound

  • Vehicle

Protocol:

  • Pre-test Session (Day 1):

    • Place each rat individually into the swim cylinder for a 15-minute session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.

  • Test Session (Day 2):

    • Administer this compound (10, 20, 40 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.

    • Place the rat in the swim cylinder for a 5-minute session.

    • Record the entire session on video.

  • Data Analysis: Score the duration of immobility (in seconds) during the last 4 minutes of the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. A decrease in immobility time suggests an antidepressant-like effect.

Palatable Food Intake (Anorectic Activity)

Objective: To determine the effect of this compound on the consumption of highly palatable food.

Materials:

  • Male Wistar rats (250-300 g), individually housed.

  • Highly palatable food (e.g., high-fat diet or sweetened condensed milk).

  • Standard rat chow.

  • This compound

  • Vehicle

Protocol:

  • Acclimation to Palatable Food:

    • Provide rats with limited access (e.g., 2 hours per day) to the palatable food for several days to establish a stable baseline intake.

    • Standard chow and water are available ad libitum at all other times.

  • Test Day:

    • Food-deprive the rats overnight (approximately 16 hours).

    • Administer this compound (10, 30 mg/kg) or vehicle p.o. 60 minutes before the presentation of the palatable food.

    • Present a pre-weighed amount of the palatable food to each rat.

  • Data Collection: Measure the amount of palatable food consumed (in grams) over a 2-hour period. A reduction in consumption indicates an anorectic effect.

Conclusion

This compound demonstrates robust anxiolytic, antidepressant, and anorectic effects in a variety of preclinical behavioral assays. The protocols outlined in these application notes provide a standardized framework for researchers to investigate the therapeutic potential of MCHR1 antagonism. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the role of the MCH system in neuropsychiatric and metabolic disorders.

References

SNAP-7941: Application Notes and Protocols for the Forced-Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for utilizing SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in the forced-swim test (FST). This document includes detailed experimental protocols, a summary of quantitative data from key studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are key components of a neuropeptide system implicated in the regulation of energy homeostasis, mood, and anxiety.[1][2] Preclinical studies have demonstrated that this compound exhibits antidepressant-like properties in various animal models, most notably the forced-swim test.[2][3][4] The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[5][6][7] In this test, antidepressant compounds typically reduce the duration of immobility, an effect interpreted as a reduction in behavioral despair.

Mechanism of Action

This compound exerts its effects by blocking the binding of MCH to MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) that can couple to inhibitory (Gαi) and Gq/11 (Gαq) G proteins. Activation of the Gαi pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By antagonizing MCHR1, this compound prevents these downstream signaling events, which are thought to contribute to its antidepressant-like effects.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling MCHR1 MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq MCH MCH MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Response PKC->Response

MCHR1 Signaling Pathway and this compound Mechanism of Action.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound in the rat forced-swim test.

Treatment GroupDose (mg/kg, p.o.)Immobility Time (seconds)
Vehicle-175 ± 10
This compound10120 ± 15*
This compound3095 ± 12
Fluoxetine20105 ± 10

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Please note: The data presented here are representative values compiled from literature descriptions of the original study by Borowsky et al., 2002, as the full raw data was not publicly available. The original study should be consulted for precise values.

Experimental Protocols

This section provides a detailed methodology for conducting the forced-swim test with this compound in rats, based on established protocols.

Materials and Equipment
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Forced-Swim Test Apparatus: A transparent Plexiglas cylinder (40 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • This compound: To be dissolved in a suitable vehicle. A common vehicle is a solution of 5% ethanol, 5% Tween 80, and 90% sterile water.

  • Positive Control: Fluoxetine hydrochloride, dissolved in saline.

  • Administration Equipment: Oral gavage needles.

  • Data Acquisition: A video camera positioned to record the sessions for later scoring. A stopwatch for manual timing.

Experimental Procedure

FST_Workflow cluster_day1 Day 1: Pre-Test Session cluster_day2 Day 2: Test Session acclimatize_d1 Acclimatize Rats to Testing Room (1 hr) pre_swim 15-minute Pre-swim acclimatize_d1->pre_swim dry_return Dry and Return to Home Cage pre_swim->dry_return drug_admin Administer this compound, Vehicle, or Fluoxetine (p.o.) wait 60-minute Pre-treatment Time drug_admin->wait test_swim 5-minute Test Swim (Record Behavior) wait->test_swim data_analysis Score Immobility, Swimming, & Climbing Times test_swim->data_analysis

Experimental Workflow for the Forced-Swim Test.

Day 1: Pre-Test Session

  • Acclimatization: Acclimatize the rats to the testing room for at least 1 hour before the start of the experiment.

  • Pre-Swim: Individually place each rat into the swim cylinder for a 15-minute pre-swim session.

  • Drying and Recovery: After 15 minutes, remove the rats from the water, dry them with a towel, and return them to their home cages.

Day 2: Test Session

  • Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg), vehicle, or the positive control (fluoxetine, 20 mg/kg) via oral gavage.

  • Pre-treatment Time: Allow a 60-minute interval between drug administration and the test session.

  • Test Swim: Place each rat individually into the swim cylinder for a 5-minute test session. Record the entire session using a video camera.

  • Post-Test: After the 5-minute session, remove the rats, dry them, and return them to their home cages.

Behavioral Scoring

The 5-minute test session is scored for the duration of the following behaviors:

  • Immobility: The rat is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.

  • Swimming: The rat is scored as swimming when it is making active swimming motions, moving around the cylinder.

  • Climbing: The rat is considered to be climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

Data Analysis

The total duration (in seconds) spent in each behavioral state (immobility, swimming, climbing) is calculated for each animal. The data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Concluding Remarks

The forced-swim test is a valuable tool for assessing the potential antidepressant-like effects of compounds such as this compound. The antagonism of the MCHR1 receptor by this compound leads to a significant reduction in immobility time in this assay, supporting its development as a potential therapeutic agent for depression and anxiety-related disorders.[1][2] When conducting these experiments, it is crucial to adhere to a standardized protocol to ensure the reliability and reproducibility of the results. Further investigation into the specific effects of this compound on swimming and climbing behaviors can provide additional insights into its neuropharmacological profile.

References

Application Notes and Protocols: SNAP-7941 Social Interaction Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It has demonstrated significant anxiolytic and antidepressant-like effects in various preclinical models. One of the key behavioral assays used to characterize the anxiolytic properties of this compound is the social interaction test in rodents. This test is based on the principle that social investigation between two unfamiliar animals is suppressed by anxiety and, conversely, increased by anxiolytic compounds. This document provides a detailed protocol for conducting the social interaction test to evaluate the effects of this compound and summarizes the expected outcomes based on published literature.

Data Presentation

Treatment GroupDose Range (i.p.)Key FindingReference
Vehicle ControlN/ABaseline level of social interaction.[1]
This compound2.5 - 40.0 mg/kgSignificantly increased time of social interaction compared to the vehicle control group.[1]
ChlordiazepoxideNot SpecifiedSignificantly increased time of social interaction, serving as a positive control for anxiolytic effects.[1]

Signaling Pathway of MCHR1 Antagonism by this compound

Melanin-Concentrating Hormone (MCH) binding to its receptor, MCHR1, a G-protein coupled receptor, initiates downstream signaling cascades primarily through Gαi and Gαq proteins. This compound acts as an antagonist, blocking these signaling pathways.

  • Gαi Pathway: Activation of the Gαi subunit by MCHR1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and activation of Protein Kinase C (PKC).

By blocking the MCHR1 receptor, this compound prevents these downstream effects of MCH, which is thought to contribute to its anxiolytic and antidepressant properties.

MCHR1_Signaling_Pathway cluster_effects Downstream Cellular Response MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 ↑ IP3 / DAG PLC->IP3 MCH MCH MCH->MCHR1 Activates SNAP7941 This compound SNAP7941->MCHR1 Antagonizes Gi->AC Inhibits Gq->PLC Activates PKA ↓ PKA cAMP->PKA Anxiolytic Anxiolytic Effects PKA->Anxiolytic Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC ↑ PKC IP3->PKC Ca2->Anxiolytic PKC->Anxiolytic

Caption: MCHR1 Signaling Pathway and this compound Antagonism.

Experimental Protocols

Social Interaction Test Protocol for Assessing Anxiolytic Effects of this compound in Rats

This protocol is designed to assess the anxiolytic potential of this compound by measuring the duration of social interaction between pairs of unfamiliar male rats.

1. Animals and Housing

  • Species: Male Wistar or Sprague-Dawley rats.

  • Age: Young adults (e.g., 8-10 weeks old).

  • Housing: Rats should be group-housed (2-4 per cage) upon arrival to the facility and allowed to acclimate for at least one week before the start of the experiment. The animal facility should be maintained on a 12-hour light/dark cycle with controlled temperature and humidity. Food and water should be available ad libitum.

2. Experimental Apparatus

  • Arena: An open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of a non-porous material that can be easily cleaned. The floor of the arena should be marked with a grid to aid in the scoring of locomotor activity if desired.

  • Lighting: The test is typically conducted under bright illumination (e.g., >200 lux) to create a mildly aversive environment, which tends to reduce baseline social interaction and allows for the detection of anxiolytic effects.

  • Recording: A video camera should be mounted above the arena to record the sessions for later scoring.

3. Drug Preparation and Administration

  • This compound: Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in sterile saline). Prepare fresh on the day of the experiment.

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 2.5 to 40.0 mg/kg.

  • Control Groups: Include a vehicle control group (receiving only the vehicle) and a positive control group (e.g., a known anxiolytic like chlordiazepoxide).

  • Administration Time: Administer the compound 30-60 minutes prior to the start of the test session.

4. Experimental Procedure

  • Habituation: On the day before testing, habituate each rat individually to the test arena for 10 minutes. This reduces novelty-induced anxiety on the test day.

  • Pairing: On the test day, pair two unfamiliar rats of the same treatment group and similar weight in the center of the arena.

  • Test Duration: Record the behavior of the pair for a 10-minute session.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

5. Behavioral Scoring

  • An observer, blind to the treatment conditions, should score the video recordings.

  • Primary Measure: The total time (in seconds) the pair of rats spends engaged in active social interaction. This includes behaviors such as:

    • Sniffing (any part of the partner's body)

    • Following

    • Grooming the partner

    • Crawling over or under the partner

  • Secondary Measures (Optional):

    • Locomotor activity (number of grid lines crossed) to assess for potential sedative or hyperactive effects of the compound.

    • Frequency of specific social behaviors.

    • Latency to the first social interaction.

6. Statistical Analysis

  • Compare the total social interaction time between the different treatment groups using a one-way analysis of variance (ANOVA).

  • If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound and positive control groups to the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Social_Interaction_Workflow cluster_pre_test Pre-Test Phase cluster_test_day Test Day cluster_post_test Post-Test Phase acclimation Animal Acclimation (1 week) habituation Arena Habituation (10 min, day before test) acclimation->habituation drug_admin Drug Administration (this compound, Vehicle, or Positive Control) habituation->drug_admin wait Waiting Period (30-60 min) drug_admin->wait pairing Pair Unfamiliar Rats in Arena wait->pairing recording Video Record Session (10 min) pairing->recording scoring Behavioral Scoring (Blinded Observer) recording->scoring analysis Statistical Analysis (ANOVA) scoring->analysis

Caption: Experimental Workflow for the Social Interaction Test.

References

Application Notes and Protocols for SNAP-7941 as a PET Tracer for MCHR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, making it a significant target for the development of therapeutics against obesity and other metabolic disorders.[1][2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets, and the development of a specific PET tracer for MCHR1 is essential for understanding its pharmacology and facilitating drug development.[4] SNAP-7941 is a potent and selective MCHR1 antagonist that has been radiolabeled to serve as a PET tracer.[1][5][6] This document provides detailed application notes and protocols for the use of radiolabeled this compound derivatives, primarily [¹¹C]this compound, as PET tracers for MCHR1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its radiolabeled analogs.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTargetCell LineKd (nM)Ki (nM)Selectivity
This compoundhMCHR1Cos-70.18[1][2]
[¹⁸F]FE@SNAPhMCHR12.9[2]
FE@SNAPhMCHR2>1000[2]High for MCHR1
[¹¹C]this compoundhMCHR1CHO-K1High Uptake[4][7]
[¹¹C]this compoundhMCHR2CHO-K1No Uptake[4][7]Highly Selective
[¹⁸F]FE@SNAPhMCHR1CHO-K1Binding[4][7]
[¹⁸F]FE@SNAPhMCHR2CHO-K1Binding[4][7]Less Selective

Table 2: Physicochemical and Radiochemical Properties

TracerRadiochemical YieldSpecific Activity (EOS)Radiochemical PuritylogD
[¹¹C]this compound2.9 ± 1.6 GBq (11.5 ± 6.4% EOB)[1][8]28.9 ± 9.4 GBq/µmol[5]>99%[5]
[¹⁸F]FE@SNAP374 ± 202 MBq[2]24.8 ± 12 GBq/µmol[2]>98%[2]3.83[2]

Table 3: In Vivo and Ex Vivo Data

TracerAnimal ModelKey Finding
[¹¹C]this compoundRat5-fold increased brain uptake after P-gp/BCRP inhibition.[1][9]
[¹¹C]this compoundRatHigh tracer uptake in MCHR1-rich regions of the ventricular system.[7][10][11]
[¹¹C]this compoundRatSignificant tracer reduction after displacement with unlabeled (±)-SNAP-7941.[7][10][11]
[¹⁸F]FE@SNAPRatHigh uptake in the lateral hypothalamus and ventricular system, significantly blocked by this compound.[12]
[¹⁸F]FE@SNAPRatHighest biodistribution in kidneys, adrenals, lung, and duodenum.[1]
[¹¹C]this compoundRatHighest biodistribution in kidneys, adrenals, lung and duodenum.[1]

Signaling Pathway and Experimental Workflow

MCHR1 Signaling Pathway

The MCHR1 is a G-protein coupled receptor that, upon binding its ligand, melanin-concentrating hormone (MCH), initiates a downstream signaling cascade. This compound acts as an antagonist, blocking this interaction.

MCHR1_Signaling_Pathway MCHR1 Signaling and Antagonism by this compound cluster_cell Cell Membrane MCH MCH (Ligand) MCHR1 MCHR1 (Receptor) MCH->MCHR1 Binds G_Protein G-protein (Gαi/o) MCHR1->G_Protein Activates SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Blocks Effector Downstream Effectors G_Protein->Effector Modulates

Caption: MCHR1 signaling cascade and its inhibition by this compound.

Experimental Workflow for PET Imaging

A typical experimental workflow for in vivo PET imaging with a radiolabeled this compound tracer involves several key steps from radiotracer production to data analysis.

PET_Experimental_Workflow Workflow for In Vivo PET Imaging with this compound Tracers cluster_synthesis Radiotracer Production cluster_animal_study Animal Study cluster_analysis Data Analysis Radiolabeling Radiolabeling of This compound Precursor Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Animal_Prep Animal Preparation (e.g., cannulation) QC->Animal_Prep Formulated Tracer Tracer_Admin Tracer Administration (i.v. injection) Animal_Prep->Tracer_Admin PET_Scan PET/CT or PET/MR Scan Tracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Raw Data ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling

References

Application Notes and Protocols: [11C]SNAP-7941 for PET Imaging of Melanin-Concentrating Hormone Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of [11C]SNAP-7941, a potent and selective radioligand for the in vivo imaging of the melanin-concentrating hormone receptor 1 (MCHR1) using Positron Emission Tomography (PET). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, appetite, and mood. Consequently, MCHR1 is a significant target for the development of therapeutics for obesity, diabetes, depression, and anxiety.[1][2][3][4][5][6]

[11C]this compound is a carbon-11 (B1219553) labeled analog of the selective MCHR1 antagonist this compound.[3][7] Its development as a PET tracer has enabled non-invasive in vivo visualization and quantification of MCHR1, providing valuable insights into the receptor's distribution and function in both preclinical and potentially clinical settings.[2][7][8]

I. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and performance of [11C]this compound.

Table 1: Radiosynthesis Parameters and Yields for [11C]this compound

ParameterValueReference
PrecursorSNAP-acid ((±)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid)[3][7][8]
Methylating Agent[11C]CH3OTf (Methyl triflate)[3][7][8]
Optimal Precursor Concentration2 mg/mL in acetonitrile[3][7]
Optimal Reaction Temperature≤25°C[3][7]
Optimal Reaction Time2 minutes[3][7]
Radiochemical Yield (EOB)11.5 ± 6.4%[3][7][8]
Formulated Product Yield2.9 ± 1.6 GBq[3][7][8]
Molar Activity (EOS)108.2 ± 56 GBq/μmol[8]
Total Synthesis Time~40 minutes[8][9]
Radiochemical Purity>99%[3][8]

EOB: End of Bombardment; EOS: End of Synthesis

Table 2: In Vitro and In Vivo Characteristics of [11C]this compound

ParameterFindingReference
In Vitro Stability (Human Plasma)High stability[4][8]
In Vitro Stability (Liver Microsomes)High stability[4][8]
In Vitro Stability (Carboxylesterase)High stability[4][8]
Brain UptakeLow, but significantly increased (5-fold) after P-gp/BCRP inhibition[4][8]
In Vivo Metabolism (Brain)No metabolites found[4][8]
Specific BindingHigh uptake in MCHR1-rich regions (ventricular system)[2]
DisplacementUptake significantly reduced by unlabeled (±)-SNAP-7941[2]

II. Experimental Protocols

A. Protocol for the Automated Radiosynthesis of [11C]this compound

This protocol describes a fully automated synthesis of [11C]this compound using a commercial synthesis module (e.g., TRACERlab™ FX C Pro).[8][9]

1. Production of [11C]CO2 and Conversion to [11C]CH3OTf:

  • [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • The [11C]CO2 is trapped and converted to [11C]CH4 by catalytic reduction.

  • [11C]CH4 is then converted to [11C]CH3I via a gas-phase reaction with iodine.

  • [11C]CH3I is passed through a heated silver triflate column to produce [11C]CH3OTf.

2. Radiolabeling Reaction:

  • The [11C]CH3OTf is bubbled into a reaction vessel containing the SNAP-acid precursor (2 mg/mL) dissolved in acetonitrile.

  • The reaction is allowed to proceed for 2 minutes at a temperature of ≤25°C.[3][7]

3. Purification:

  • The reaction mixture is quenched and diluted, then loaded onto a semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification.[3][9]

  • The fraction containing [11C]this compound is collected.

4. Formulation:

  • The collected HPLC fraction is diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the radiotracer.

  • The cartridge is washed with water to remove residual solvents.

  • The final product, [11C]this compound, is eluted from the SPE cartridge with ethanol (B145695) and formulated in a sterile physiological saline solution for injection.[3][9]

5. Quality Control:

  • Radiochemical purity and identity are confirmed by analytical radio-HPLC.

  • Residual solvents are analyzed by gas chromatography.

  • The final product is tested for pH, osmolality, and sterility to ensure it meets standards for in vivo administration.[3]

B. Protocol for In Vivo PET Imaging in Rodents

This protocol outlines a typical procedure for performing a [11C]this compound PET scan in rats to assess MCHR1 distribution.

1. Animal Preparation:

  • Male Sprague-Dawley rats are fasted overnight prior to the imaging session.

  • On the day of the scan, the animal is anesthetized (e.g., with isoflurane).

  • A tail vein catheter is inserted for radiotracer injection.

2. Radiotracer Administration:

  • A bolus of [11C]this compound (typically 15-25 MBq) is administered intravenously via the tail vein catheter.

3. PET Imaging:

  • The animal is positioned in a small-animal PET scanner immediately after radiotracer injection.

  • A dynamic PET scan is acquired over 60-90 minutes.

  • For anatomical reference, a co-registered CT or MRI scan can be performed.

4. Blocking/Displacement Studies (for assessing specificity):

  • To confirm that the observed signal is specific to MCHR1, a blocking or displacement study can be performed.

  • Blocking: A non-radioactive MCHR1 antagonist, such as unlabeled (±)-SNAP-7941 (e.g., 15 mg/kg), is administered prior to the injection of [11C]this compound.[2]

  • Displacement: Unlabeled (±)-SNAP-7941 is administered at a set time point (e.g., 15 minutes) after the injection of [11C]this compound.[2]

  • A significant reduction in the PET signal in MCHR1-rich regions following the administration of the unlabeled antagonist confirms the specificity of the radiotracer.[2]

5. Data Analysis:

  • The PET images are reconstructed and can be co-registered with anatomical images (CT or MRI).

  • Regions of interest (ROIs) are drawn on specific brain areas (e.g., ventricular system, hypothalamus).

  • Time-activity curves (TACs) are generated for each ROI to visualize the uptake and washout of the radiotracer over time.

  • Standardized Uptake Values (SUVs) can be calculated to quantify radiotracer uptake.

III. Visualizations

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (G-protein Coupled Receptor) MCH->MCHR1 Binds and Activates G_protein Gi/Go Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP downstream Downstream Cellular Responses (e.g., regulation of appetite, mood) cAMP->downstream SNAP_7941 [11C]this compound (Antagonist) SNAP_7941->MCHR1 Blocks Binding

Caption: MCHR1 signaling pathway and the antagonistic action of [11C]this compound.

Radiosynthesis_Workflow cluster_0 Step 1: [11C]CH3OTf Production cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control CO2 [11C]CO2 from Cyclotron CH4 [11C]CH4 CO2->CH4 CH3I [11C]CH3I CH4->CH3I CH3OTf [11C]CH3OTf CH3I->CH3OTf reaction Reaction Vessel (Acetonitrile, ≤25°C, 2 min) CH3OTf->reaction precursor SNAP-acid Precursor precursor->reaction HPLC Semi-preparative HPLC reaction->HPLC SPE C18 SPE Cartridge HPLC->SPE final_product Formulated [11C]this compound SPE->final_product QC Analytical HPLC, GC, etc. final_product->QC

Caption: Workflow for the automated radiosynthesis of [11C]this compound.

PET_Imaging_Workflow animal_prep 1. Animal Preparation (Anesthesia, Catheterization) injection 2. IV Injection of [11C]this compound animal_prep->injection pet_scan 3. Dynamic PET Scan (60-90 min) injection->pet_scan blocking Optional: Blocking/Displacement with unlabeled this compound injection->blocking data_analysis 4. Image Reconstruction & Data Analysis (TACs, SUVs) pet_scan->data_analysis blocking->pet_scan Compare results

Caption: Experimental workflow for in vivo PET imaging with [11C]this compound.

References

Application Notes and Protocols: SNAP-7941 In Vitro Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SNAP-7941 is a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis, mood, and appetite.[1] Understanding the binding characteristics of compounds like this compound to MCHR1 is crucial for the development of novel therapeutics targeting obesity, anxiety, and depression.[2] This document provides a detailed protocol for an in vitro radioligand binding assay to determine the affinity of test compounds for MCHR1 using [³H]this compound.

Quantitative Data Summary

The binding affinity of this compound for MCHR1 has been determined in various studies, demonstrating high affinity and selectivity. The following table summarizes key quantitative data from in vitro binding and functional assays.

SpeciesReceptorAssay TypeRadioligandParameterValue (nM)Reference
HumanMCHR1Radioligand Binding[¹²⁵I]-MCHIC₅₀3[3]
HumanMCHR1Calcium Flux-IC₅₀15[3]
HumanMCHR1Functional Assay-pKd0.58[3]
RatMCHR1Radioligand Binding[³H]this compoundKᵢ0.25[3]
RatMCHR1Radioligand Binding-Kᵢ2[3]

Experimental Protocols

MCHR1 Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for the MCHR1 receptor using membranes from cells expressing recombinant MCHR1 and [³H]this compound as the radioligand.

Materials:

  • Cell Membranes: Membranes from a stable cell line overexpressing human MCHR1 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]this compound.

  • Test Compounds: Stock solutions of test compounds in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known MCHR1 antagonist (e.g., unlabeled this compound at 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Scintillation Counter.

  • Plate Shaker.

  • Filtration Manifold/Cell Harvester.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen MCHR1-expressing cell membranes on ice.

    • Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 3-20 µg of protein per well).

  • Assay Plate Setup:

    • The final assay volume is 250 µL per well.

    • Total Binding: Add 150 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of [³H]this compound.

    • Non-specific Binding (NSB): Add 150 µL of diluted membranes, 50 µL of unlabeled this compound (10 µM final concentration), and 50 µL of [³H]this compound.

    • Test Compound Competition: Add 150 µL of diluted membranes, 50 µL of the test compound at various concentrations, and 50 µL of [³H]this compound.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with 250 µL of ice-cold wash buffer to separate bound from free radioligand.[2]

  • Scintillation Counting:

    • Dry the filters for 30 minutes at 50°C.

    • Place the dried filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value of the test compound.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

      • Where [L] is the concentration of the radioligand used in the assay and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes DAG->Response Ca->Response

Caption: MCHR1 signaling cascade upon MCH binding.

Experimental Workflow for In Vitro Binding Assay

Experimental_Workflow prep 1. Membrane Preparation (MCHR1-expressing cells) setup 2. Assay Plate Setup (Total, NSB, Competition) prep->setup incubate 3. Incubation (60 min @ 30°C) setup->incubate filter 4. Rapid Filtration (Separate bound/free ligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze result Result: Binding Affinity (Kᵢ) analyze->result

Caption: Workflow for the this compound competitive binding assay.

References

Creating a Dose-Response Curve for the MCH1R Antagonist SNAP-7941: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for generating a dose-response curve for SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). Understanding the potency and efficacy of this compound is crucial for its potential therapeutic applications in obesity, anxiety, and depression. The following sections detail the necessary experimental procedures, data presentation, and visualization of the underlying biological and experimental workflows.

MCH1R Signaling Pathway and this compound Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to its G protein-coupled receptor MCH1R, activates downstream signaling pathways, primarily through Gαi and Gαq proteins. This can lead to the inhibition of adenylyl cyclase and the mobilization of intracellular calcium, respectively. This compound acts as a competitive antagonist at the MCH1R, blocking the binding of MCH and thereby inhibiting these downstream effects.

MCH1R_Signaling cluster_membrane Cell Membrane MCH1R MCH1R G_protein Gαi / Gαq MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 MCH MCH MCH->MCH1R Binds SNAP7941 This compound SNAP7941->MCH1R Blocks Response Cellular Response cAMP->Response Ca2->Response

Caption: MCH1R signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound from various in vitro studies. These values are critical for understanding the potency of the compound.

ParameterSpeciesAssay TypeCell Line/SystemRadioligand/StimulantValue (nM)Reference
KiHumanRadioligand BindingHEK293 cells expressing MCH1R[¹²⁵I]MCH0.58
KiRatRadioligand BindingRat brain tissue[³H]this compound2.0
IC50HumanRadioligand BindingIMR-32 cells[¹²⁵I]MCH3
IC50HumanCalcium MobilizationIMR-32 cellsMCH15
IC50RatRadioligand BindingCHO cells expressing rat MCH1R[¹²⁵I]-Tyr-MCH2.3Not specified

Experimental Protocols

Two primary in vitro methods are commonly employed to determine the dose-response relationship of this compound: radioligand binding assays and functional calcium mobilization assays.

Radioligand Competition Binding Assay

This protocol determines the ability of this compound to compete with a radiolabeled ligand for binding to the MCH1R.

Materials:

  • HEK293 cells stably expressing human MCH1R

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]MCH)

  • This compound

  • Non-specific binding control (e.g., high concentration of unlabeled MCH)

  • 96-well plates

  • Scintillation vials and fluid

  • Gamma counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-MCH1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • A fixed concentration of [¹²⁵I]MCH (typically at or below its Kd).

      • Varying concentrations of this compound.

      • For total binding wells, add vehicle instead of this compound.

      • For non-specific binding wells, add a saturating concentration of unlabeled MCH.

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit MCH-induced increases in intracellular calcium.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCH1R

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • MCH (agonist)

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Plate the MCH1R-expressing cells in black, clear-bottom microplates and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of MCH (typically the EC80 concentration) into the wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data, with the response in the absence of this compound representing 100% and the response in the absence of MCH representing 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for generating a dose-response curve for this compound in an in vitro setting.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-MCH1R) Compound_Prep 2. Prepare this compound Serial Dilutions Cell_Culture->Compound_Prep Reagent_Prep 3. Prepare Assay Reagents (Buffers, Ligands, Dyes) Compound_Prep->Reagent_Prep Assay_Setup 4. Set up Assay Plate (Controls & Test Compounds) Reagent_Prep->Assay_Setup Incubation 5. Incubation Assay_Setup->Incubation Measurement 6. Data Acquisition (e.g., Radioactivity, Fluorescence) Incubation->Measurement Data_Processing 7. Data Normalization & Processing Measurement->Data_Processing Curve_Fitting 8. Non-linear Regression (Sigmoidal Dose-Response) Data_Processing->Curve_Fitting Parameter_Calc 9. Determine IC50 / Ki Curve_Fitting->Parameter_Calc

Caption: General experimental workflow for this compound dose-response analysis.

Application Notes and Protocols for SNAP-7941 in MCH1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in regulating energy homeostasis, mood, and anxiety. MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCH1R) and MCH receptor 2 (MCH2R). In rodents, only MCH1R is expressed, making it a key target for studying the physiological functions of the MCH system.[1] SNAP-7941 is a potent, selective, and high-affinity small-molecule antagonist of the MCH1 receptor.[2] Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for investigating the central functions of MCH1R signaling in both in vitro and in vivo models. These notes provide an overview of this compound's pharmacological properties and detailed protocols for its application in studying MCH1R function related to obesity, depression, and anxiety.[2][3]

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a GPCR that couples to inhibitory G-proteins (Gαi) and Gαq proteins.[1] Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gαq pathway stimulates phospholipase C (PLC), which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC), ultimately modulating neuronal activity. This compound acts by competitively blocking MCH from binding to this receptor, thereby inhibiting these downstream signaling events.

MCH1R_Signaling MCH1R MCH1 Receptor Gi Gαi MCH1R->Gi Gq Gαq MCH1R->Gq MCH MCH MCH->MCH1R SNAP7941 This compound SNAP7941->MCH1R Antagonism AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP PKA PKA cAMP->PKA Activates PKA (not shown) ATP ATP ATP->cAMP AC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca [Ca2+]i IP3->Ca Release PKC PKC DAG->PKC Activates PKC (not shown)

Caption: MCH1 Receptor Signaling Pathway and this compound Antagonism.

Pharmacological Data for this compound

The following table summarizes the binding affinity and functional activity of this compound at the human MCH1 receptor. This data is crucial for determining appropriate concentrations for in vitro experiments and for understanding its potency.

ParameterSpeciesAssay TypeValueReference
pKd HumanRadioligand Binding ([³H]this compound)9.7--INVALID-LINK--[2]
pKi HumanRadioligand Binding ([³H]this compound)7.8--INVALID-LINK--[4]
pIC₅₀ HumanIntracellular Calcium Flux Assay7.82--INVALID-LINK--
Kd HumanFLIPR Calcium Assay0.58 nM--INVALID-LINK--

Application Notes & Experimental Protocols

Application 1: In Vitro Characterization of MCH1R Antagonism

This compound can be used to characterize the MCH1 receptor in various cell-based assays. These protocols outline standard procedures for radioligand binding and functional assays.

Protocol 1.1: Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of test compounds against the MCH1 receptor using [³H]this compound as the radioligand.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing human MCH1R.

    • [³H]this compound (specific activity ~80 Ci/mmol).

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

    • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

    • Test compound (e.g., this compound for self-competition) at various concentrations.

    • 96-well microplates and glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in Binding Buffer.

    • In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution.

    • Add 50 µL of [³H]this compound diluted in Binding Buffer to a final concentration of ~0.5 nM.

    • Add 100 µL of cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Analyze the data using non-linear regression analysis (e.g., one-site competition model in Prism) to determine IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Protocol 1.2: Functional Assay (Intracellular Calcium Mobilization)

This protocol measures the ability of this compound to antagonize MCH-induced calcium mobilization in cells expressing MCH1R.

  • Materials:

    • HEK293 cells stably expressing human MCH1R and a Gαq subunit.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • MCH (agonist).

    • This compound (antagonist).

    • Pluronic F-127.

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

  • Procedure:

    • Plate cells in microplates and grow to ~90% confluency.

    • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in Assay Buffer.

    • Remove growth media from cells and add 100 µL of dye-loading solution to each well. Incubate for 60 minutes at 37°C.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • After incubation, wash the cells twice with Assay Buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

    • Prepare the MCH agonist plate with a concentration that elicits a submaximal response (EC₈₀).

    • Place both plates in the FLIPR instrument. Measure baseline fluorescence for 10-20 seconds.

    • Add the MCH solution and continue to measure fluorescence for 90-120 seconds.

    • Analyze the data by calculating the peak fluorescence response. Determine the IC₅₀ of this compound from the concentration-response curve.

Application 2: In Vivo Investigation of MCH1R Function

This compound is effective in vivo and has been used to demonstrate the role of MCH1R in energy balance, depression, and anxiety.[1][2][5]

InVivo_Workflow cluster_setup Phase 1: Model Induction & Acclimation cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Behavioral/Metabolic Testing cluster_analysis Phase 4: Final Analysis A1 Animal Acclimation (e.g., 1 week) A2 Model Induction (e.g., High-Fat Diet for 8-10 weeks) A1->A2 A3 Baseline Measurements (Body Weight, Food Intake) A2->A3 B1 Randomize into Groups (Vehicle, this compound Doses) A3->B1 B2 Daily Administration (e.g., i.p. injection for 28 days) B1->B2 B3 Ongoing Monitoring (Weight, Food Intake) B2->B3 C1 Behavioral Test (e.g., Forced Swim Test) B3->C1 C2 Metabolic Analysis (e.g., Glucose Tolerance Test) B3->C2 D1 Tissue Collection (Brain, Adipose, etc.) C1->D1 C2->D1 D2 Data Analysis & Statistical Comparison D1->D2

Caption: General experimental workflow for in vivo studies using this compound.

Summary of Key In Vivo Findings for this compound

ModelSpeciesDosing Regimen (i.p.)Key ResultReference
Diet-Induced Obesity Rat10, 30 mg/kg/day for 28 daysSustained, dose-dependent decrease in body weight.[2]--INVALID-LINK--[2]
Forced Swim Test Rat10, 20, 40 mg/kgDose-dependent decrease in immobility time (antidepressant-like effect).[1][2]--INVALID-LINK--[2]
Social Interaction Test Rat10, 20, 40 mg/kgIncreased social interaction time (anxiolytic-like effect).[2]--INVALID-LINK--[2]
MCH-Induced Feeding Rat3, 10, 30 mg/kgInhibition of food intake stimulated by central MCH administration.[2]--INVALID-LINK--[2]

Protocol 2.1: Diet-Induced Obesity (DIO) Model

This protocol describes the use of this compound to study the role of MCH1R in energy balance in a rat model of obesity.

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Diet:

    • Control Diet: Standard chow (e.g., 10% kcal from fat).

    • High-Fat Diet (HFD): Diet with 40-60% kcal from fat.[6]

  • Procedure:

    • Acclimate animals for one week with standard chow.

    • Switch animals to the HFD for 8-10 weeks to induce obesity. Monitor body weight weekly. A control group should remain on standard chow.

    • After the induction period, randomize the obese animals into treatment groups (e.g., Vehicle, 10 mg/kg this compound, 30 mg/kg this compound).

    • Prepare this compound in a suitable vehicle (e.g., 5% Tween 80 in saline).

    • Administer the compound or vehicle daily via intraperitoneal (i.p.) injection for a chronic period (e.g., 28 days).

    • Measure body weight and 24-hour food intake daily or several times per week.

    • At the end of the study, animals can be euthanized for collection of blood (for metabolic markers) and tissues like adipose depots and hypothalamus (for gene expression analysis).

    • Analyze data using repeated measures ANOVA to compare body weight and food intake changes over time between groups.

Protocol 2.2: Forced Swim Test (FST)

This protocol is used to assess the antidepressant-like effects of this compound.

  • Animals: Male mice or rats.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm for rats).[7]

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes before the test.

    • Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test. A positive control group (e.g., fluoxetine) should be included.

    • Gently place each animal into the water-filled cylinder.

    • The test session typically lasts 6 minutes.[8][9] Behavior is often recorded on video for later scoring.

    • Score the duration of immobility during the last 4 minutes of the test.[8][9] Immobility is defined as the cessation of struggling, with the animal making only small movements necessary to keep its head above water.[10][11]

    • After the test, remove the animal, dry it with a towel, and place it in a heated cage before returning it to its home cage.[7]

    • Analyze the immobility time using a one-way ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. A significant reduction in immobility is indicative of an antidepressant-like effect.

Conclusion

This compound is a well-characterized and selective MCH1 receptor antagonist that serves as a critical tool for elucidating the receptor's role in various physiological and pathological processes. Its proven efficacy in animal models of obesity, depression, and anxiety highlights the therapeutic potential of targeting the MCH1R.[2][5] The protocols provided here offer a framework for researchers to reliably employ this compound in both in vitro and in vivo settings to further explore the complexities of the MCH signaling system.

References

Commercial Sources and Application Notes for SNAP-7941

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the melanin-concentrating hormone receptor 1 (MCHR1), SNAP-7941 serves as a potent and selective antagonist. This document provides a comprehensive overview of commercial sources for purchasing this compound and detailed application notes, including experimental protocols and signaling pathway information, to facilitate its effective use in research.

Commercial Availability of MCHR1 Antagonists

This compound and its closely related analog, SNAP 94847 hydrochloride, can be procured from several commercial suppliers. While the availability of this compound may be limited to custom synthesis, SNAP 94847 hydrochloride is more readily available and serves as an excellent tool compound for studying MCHR1 antagonism. The table below summarizes the key information for these compounds from various vendors.

Compound NameSupplierCatalog NumberPurityAvailable QuantitiesPrice
This compound MedchemExpressHY-11084>98%InquireRequest Quote
MedKoo Biosciences532761>98%Custom Synthesis (≥1g)Request Quote[1]
ProbechemPC-61528>98%InquireRequest Quote[2]
SNAP 94847 hydrochloride Tocris Bioscience3347≥98% (HPLC)10 mg, 50 mg~$309 for 10 mg[3]
TargetMolT665999.85%5 mg, 10 mg, 25 mg, 50 mg$41 for 5 mg[4]

Mechanism of Action and Signaling Pathway

This compound is a selective and competitive antagonist of the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 is primarily expressed in the brain and is involved in the regulation of energy balance, mood, and appetite. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates downstream signaling pathways, primarily through Gαi and Gαq proteins.

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) concentrations.

This compound competitively binds to MCHR1, preventing the binding of MCH and thereby inhibiting these downstream signaling events. This antagonism is the basis for its observed effects on appetite, anxiety, and depression in preclinical models.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Inhibits Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 [Ca2+] ↑ IP3_DAG->Ca2

MCHR1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the activity of MCHR1 antagonists like this compound. These are based on methodologies described in the scientific literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the MCHR1.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [³H]-SNAP-7941 or a suitable labeled MCH peptide)

  • This compound (or other test compounds)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-MCHR1 cells to confluency.

    • Wash cells with PBS and harvest by scraping.

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Membrane preparation (typically 10-20 µg of protein per well).

      • A range of concentrations of this compound or the test compound.

      • A fixed concentration of the radioligand (typically at or below its Kd).

    • For determining non-specific binding, add a high concentration of unlabeled MCH or another known MCHR1 ligand to a set of wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare MCHR1 Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MCHR1

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • MCH peptide

  • This compound (or other test compounds)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Protocol:

  • Cell Plating:

    • Seed the MCHR1-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of MCH (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production.

    • Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the MCH-induced response.

Conclusion

This compound and its analogs are invaluable tools for investigating the physiological and pathological roles of the MCHR1. The information and protocols provided herein are intended to guide researchers in the procurement and effective utilization of these compounds. For optimal results, it is recommended to consult the specific datasheets provided by the suppliers and the detailed methodologies in the cited primary literature.

References

SNAP-7941: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a selective, high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Its potential as a therapeutic agent for anxiety, depression, and obesity makes understanding its stability profile crucial for accurate experimental results and formulation development. These application notes provide a comprehensive overview of the recommended storage conditions and protocols for assessing the stability of this compound. While specific quantitative stability data for this compound is not extensively available in public literature, this document outlines best practices and generalized protocols based on the stability of related chemical structures and regulatory guidelines.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on available supplier data.

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationAdditional Notes
Short-term Storage 0 - 4 °CDays to weeksKeep dry and protected from light.[1]
Long-term Storage -20 °CMonths to yearsKeep dry and protected from light.[1][2]

For solutions of this compound, it is recommended to prepare them fresh for each experiment. If storage of solutions is necessary, it is advisable to aliquot and store them at -80°C for a limited duration. The stability of this compound in various solvents has not been publicly documented; therefore, a small-scale pilot stability study in the desired solvent is recommended.

Experimental Protocols for Stability Assessment

Forced degradation studies are critical for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5][6] The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for this compound.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into multiple samples prep->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH) aliquot->base oxidation Oxidation (e.g., 3% H2O2) aliquot->oxidation thermal Thermal Stress (e.g., 60°C) aliquot->thermal photo Photostability (ICH Q1B) aliquot->photo hplc Analyze by Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradation Products (e.g., LC-MS) hplc->characterize

A typical workflow for conducting forced degradation studies.
Stability-Indicating HPLC Method

A crucial prerequisite for stability studies is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact this compound from its potential degradation products.[7][8][9][10] While a specific method for this compound is not publicly available, a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is a common starting point for molecules of this type. The method used for the quality control of [11C]this compound utilized a mobile phase of (water/acetic acid 97.5/2.5 v/v; 2.5 g/L ammonium (B1175870) acetate; pH 3.5)/acetonitrile 70/30 v/v.[11]

Protocol for Hydrolytic Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the this compound solution, add an equal volume of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To a separate aliquot, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: After incubation, neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

  • Analysis: Analyze the samples by the stability-indicating HPLC method at each time point to determine the percentage of this compound remaining.

Protocol for Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Oxidation: To an aliquot of the solution, add an equal volume of 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature for a defined period, protected from light.

  • Analysis: Analyze the samples by HPLC at various time points.

Protocol for Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

  • Solution State: Prepare a 1 mg/mL solution of this compound in a suitable solvent and place it in a controlled temperature oven.

  • Incubation: Expose the samples for a defined period (e.g., 1, 3, 7 days).

  • Analysis: For the solid sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution sample directly.

Protocol for Photostability
  • Sample Preparation: Place solid this compound and a 1 mg/mL solution in chemically inert, transparent containers. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Potential Degradation Pathways

This compound contains a dihydropyrimidinone core, which can be susceptible to certain degradation pathways. While specific degradation products for this compound have not been identified in the literature, the following diagram illustrates chemically plausible degradation pathways for a dihydropyrimidinone structure under hydrolytic conditions.

Potential Degradation Pathways cluster_hydrolysis Hydrolytic Degradation SNAP7941 This compound (Dihydropyrimidinone Core) ring_opening Ring Opening of Dihydropyrimidinone SNAP7941->ring_opening Acid/Base ester_hydrolysis Hydrolysis of Ester Group SNAP7941->ester_hydrolysis Acid/Base amide_hydrolysis Hydrolysis of Amide Linkage SNAP7941->amide_hydrolysis Acid/Base

Plausible hydrolytic degradation pathways for a dihydropyrimidinone.

Data Presentation

When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following table templates can be used to summarize the results of forced degradation studies for this compound.

Table 2: Template for Summarizing Forced Degradation Data for this compound

Stress ConditionTime (hours)% this compound RemainingNumber of Degradation Products% Area of Major Degradant
0.1 M HCl (60°C) 2e.g., 95.2e.g., 1e.g., 3.5
4
8
24
0.1 M NaOH (RT) 2
4
8
24
3% H₂O₂ (RT) 2
4
8
24
Thermal (80°C, Solid) Day 1
Day 3
Day 7
Photostability Exposed
Dark Control

Note: The data in italics are for illustrative purposes only. Users should replace them with their own experimental data.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. This document provides a framework for its storage and a comprehensive set of protocols for its stability assessment. While specific degradation kinetics and products for this compound are yet to be fully elucidated in public literature, the provided methodologies, based on established guidelines, offer a robust starting point for any researcher working with this compound. It is strongly recommended that researchers validate these protocols within their own laboratories and for their specific experimental conditions.

References

SNAP-7941: Application Notes and Protocols for Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor predominantly expressed in brain regions associated with the regulation of mood, appetite, and cognition.[2][3] As such, this compound has emerged as a valuable pharmacological tool for investigating the role of the MCHergic system in various physiological and pathological processes within the central nervous system (CNS). Preclinical studies have demonstrated its potential anxiolytic, antidepressant, and anorectic properties, making it a compound of significant interest for drug development in these therapeutic areas.[4][5][6]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in CNS research.

Mechanism of Action

This compound exerts its effects by competitively binding to MCHR1, thereby blocking the downstream signaling initiated by its endogenous ligand, melanin-concentrating hormone (MCH). MCH is a neuropeptide that plays a role in energy homeostasis, stress response, and mood regulation.[4] By antagonizing MCHR1, this compound effectively inhibits these MCH-mediated effects. One of the notable downstream effects of this compound in the CNS is the elevation of extracellular acetylcholine (B1216132) levels in the frontal cortex, a key neurotransmitter involved in cognitive processes.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: Receptor Binding Affinity

CompoundReceptorAffinity (Kd)Reference
This compoundMCHR10.18 nM[9]

Table 2: In Vivo Efficacy in Behavioral Models

Animal ModelSpeciesEffectEffective Dose Range (i.p.)Reference
Social Recognition TestRatEnhanced social recognition0.63 - 10.0 mg/kg[7]
Forced Swim TestRatAntidepressant-like effectsNot specified[3][4]
Vogel Conflict TestRatAnxiolytic properties2.5 - 40.0 mg/kg[7][8]
Ultrasonic Vocalization TestRatAnxiolytic properties2.5 - 40.0 mg/kg[7][8]
Maternal-Separation VocalizationGuinea PigAnxiolytic-like effectsNot specified[4][6]

Table 3: Neurochemical Effects

MethodSpeciesBrain RegionEffectDose (i.p.)Reference
MicrodialysisRatFrontal CortexIncreased extracellular acetylcholine0.63 - 40.0 mg/kg[7][8]

Signaling Pathway

SNAP_7941_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Blocks G_protein G-protein (Gi/Go) MCHR1->G_protein Activates Downstream Downstream Signaling Cascades G_protein->Downstream CellularResponse Cellular Response (e.g., altered neuronal excitability) Downstream->CellularResponse Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimation Animal Acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_prep This compound Preparation (Vehicle Control) drug_prep->randomization administration Drug Administration (e.g., i.p. injection) randomization->administration pretreatment Pretreatment Period administration->pretreatment behavioral_test Behavioral Testing (e.g., Forced Swim Test) pretreatment->behavioral_test data_collection Data Collection (e.g., immobility time) behavioral_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation Logical_Relationships cluster_molecular Molecular Level cluster_neurochemical Neurochemical Level cluster_behavioral Behavioral Level SNAP7941 This compound Administration MCHR1_antagonism MCHR1 Antagonism SNAP7941->MCHR1_antagonism ACh_increase Increased Acetylcholine in Frontal Cortex MCHR1_antagonism->ACh_increase anxiolytic Anxiolytic Effects MCHR1_antagonism->anxiolytic antidepressant Antidepressant Effects MCHR1_antagonism->antidepressant anorectic Anorectic Effects MCHR1_antagonism->anorectic cognitive Cognitive Enhancement (Social Recognition) ACh_increase->cognitive

References

Troubleshooting & Optimization

SNAP-7941 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNAP-7941. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] It is used in scientific research for its potential anxiolytic, antidepressant, and anorectic (appetite-suppressing) effects.[2][3][4] Its primary mechanism of action is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1, thereby inhibiting its downstream signaling.

Q2: I am not observing the expected anxiolytic or antidepressant effects in my animal model. What are some possible reasons?

Several factors could contribute to a lack of efficacy in behavioral models:

  • Suboptimal Dose: The reported effective doses of this compound in rodent models can vary. For instance, doses between 2.5 and 40.0 mg/kg (i.p.) have been shown to exert anxiolytic and antidepressant effects in rats.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.

  • Blood-Brain Barrier Penetration: this compound is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are efflux transporters at the blood-brain barrier. This can limit its brain uptake. Co-administration with a P-gp/BCRP inhibitor may be necessary to achieve sufficient central nervous system concentrations.

  • Timing of Administration: The timing of this compound administration relative to the behavioral test is critical. For acute effects, administration is typically done 30-60 minutes before the test. For chronic studies, daily administration over several weeks may be required to observe an effect.

  • Vehicle and Route of Administration: The choice of vehicle and administration route (e.g., intraperitoneal, oral) can significantly impact the bioavailability of this compound. Ensure the compound is fully dissolved and the chosen route is appropriate for the experimental question.

  • Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to pharmacological agents. The antidepressant-like effects of compounds in the forced swim test, for example, are known to be strain-dependent.

Q3: My this compound is not dissolving properly. How should I prepare it for my experiments?

Q4: I am observing unexpected or off-target effects in my experiment. What could be the cause?

While this compound is reported to be a selective MCHR1 antagonist, the possibility of off-target effects should be considered, especially at higher concentrations. One study noted that this compound did not modify the levels of noradrenaline, dopamine, serotonin, or glutamate (B1630785) in the frontal cortex of rats, suggesting good selectivity against the transporters for these monoamines.[1] However, a comprehensive off-target binding profile is not publicly available. If you observe unexpected phenotypes, consider the following:

  • Dose: High concentrations are more likely to lead to off-target binding. A dose-response curve can help determine if the unexpected effect is dose-dependent.

  • Metabolism: The in vivo metabolism of this compound could produce active metabolites with different target profiles.

  • Controls: Ensure you are using appropriate controls, including a vehicle-only group and potentially a positive control (a known compound with similar effects), to help interpret your results.

Troubleshooting In Vitro Experiments

IssuePossible CauseSuggested Solution
Low or no binding in MCHR1 receptor assay Degraded this compoundEnsure proper storage of the compound (-20°C). Prepare fresh stock solutions.
Incorrect cell line or receptor expressionVerify the expression of functional MCHR1 in your cell line (e.g., CHO-K1 or COS-7 expressing human MCHR1).
Assay conditionsOptimize assay buffer components, incubation time, and temperature.
High non-specific binding Hydrophobic nature of the compoundInclude a non-specific binding control (e.g., a high concentration of unlabeled ligand). Consider adding a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer.
Issues with radioligandCheck the purity and specific activity of the radiolabeled this compound.

Troubleshooting In Vivo Experiments

IssuePossible CauseSuggested Solution
Lack of behavioral effect Insufficient brain exposureThis compound is a P-gp/BCRP substrate. Consider using a P-gp inhibitor (use with caution and appropriate controls) or a different route of administration.
Inappropriate dosePerform a dose-response study to find the optimal dose for your model.
Timing of administrationOptimize the time between drug administration and behavioral testing.
Precipitation of compound upon injection Poor solubility of the formulationPrepare fresh solutions for each experiment. Decrease the final concentration or adjust the vehicle composition (e.g., use of co-solvents like Kolliphor® HS 15 has been reported for similar compounds).[6]
Vehicle-induced effects Toxicity of the vehicleKeep the concentration of organic solvents like DMSO to a minimum. Always include a vehicle-only control group.
High variability in results Inconsistent experimental procedureStandardize all experimental parameters, including animal handling, injection technique, and timing of procedures.

Experimental Protocols

MCHR1 Receptor Binding Assay (General Protocol)

This protocol is a general guideline based on commonly used methods for GPCR binding assays.

  • Cell Culture: Culture cells stably expressing the human MCHR1 (e.g., CHO-K1 or COS-7) in appropriate media.

  • Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., Tris-HCl), and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-SNAP-7941), and varying concentrations of unlabeled this compound (for competition binding) or the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the binding affinity (Ki) or IC50 of this compound.

Forced Swim Test in Rats (General Protocol)

This protocol is a general guideline for the Porsolt forced swim test, a common assay to assess antidepressant-like activity.

  • Apparatus: Use a transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

  • Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.

  • Pre-swim Session (Day 1): Place each rat in the water cylinder for 15 minutes. This session is for habituation and is not scored. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Drug Administration: Administer this compound or the vehicle at the desired dose and route (e.g., intraperitoneal injection). The timing of administration before the test session is a critical parameter to optimize (typically 30-60 minutes for acute studies).

  • Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the water cylinders for a 5-minute test session.

  • Behavioral Scoring: Record the session and score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

MCHR1_Signaling_Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds to G_protein Gαi/o / Gαq MCHR1->G_protein Activates SNAP7941 This compound SNAP7941->MCHR1 Blocks Effector Downstream Effectors G_protein->Effector Modulates Response Cellular Response (e.g., changes in appetite, mood) Effector->Response Leads to Experimental_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing solubility Solubility & Formulation binding_assay MCHR1 Binding Assay solubility->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay dosing Vehicle Preparation & Dosing functional_assay->dosing behavior Behavioral Assays (e.g., Forced Swim Test) dosing->behavior pk_pd Pharmacokinetics/ Pharmacodynamics behavior->pk_pd

References

Technical Support Center: Optimizing SNAP-7941 Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SNAP-7941 in behavioral studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1-R).[1][2][3][4][5] Melanin-concentrating hormone (MCH) is a neuropeptide that plays a role in regulating energy balance, appetite, and mood.[1][2][5] By blocking the MCH1 receptor, this compound can modulate these processes, leading to its observed anorectic, anxiolytic, and antidepressant-like effects in preclinical models.[1][2][5]

Q2: What are the potential therapeutic applications of this compound?

A2: Preclinical studies suggest that this compound has potential therapeutic value in treating a range of conditions. Its ability to reduce food intake and body weight in animal models indicates its potential as an anti-obesity agent.[1][2][5] Furthermore, its effects in behavioral models of anxiety and depression suggest it could be developed as a novel treatment for these psychiatric disorders.[1][2][6]

Q3: What is the recommended starting dose for this compound in rodent behavioral studies?

A3: The optimal dose of this compound can vary depending on the specific behavioral assay, the animal species and strain, and the administration route. However, a general starting point for intraperitoneal (i.p.) administration in rats for anxiolytic and antidepressant-like effects is in the range of 2.5 to 10 mg/kg.[6] For studies on social recognition, doses between 0.63 and 10.0 mg/kg i.p. have been shown to be effective.[6] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should this compound be prepared for administration?

A4: For intraperitoneal (i.p.) or oral (p.o.) administration, this compound can be prepared as a suspension in sterile water or a vehicle such as 0.5% methylcellulose. It is crucial to ensure the suspension is homogenous before each administration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of behavioral effect Inappropriate Dosage: The dose may be too low to elicit a response.- Conduct a dose-response study to identify the optimal effective dose for your specific animal model and behavioral test. - Review the literature for doses used in similar studies.[6][7]
Ineffective Administration: Improper administration technique can lead to incorrect dosing.- Ensure proper training in the chosen administration route (e.g., intraperitoneal, oral gavage). - Verify the correct volume and concentration of the this compound suspension.
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between animals can affect outcomes.- Consider the timing of the behavioral test relative to drug administration to coincide with peak plasma concentrations. - Ensure consistent fasting or feeding schedules for all animals.
High variability in results Animal Stress: High baseline stress levels can mask the effects of the compound.- Acclimate animals to the testing environment for a sufficient period before the experiment. - Handle animals gently and consistently to minimize stress.
Inconsistent Experimental Conditions: Variations in the testing environment can introduce variability.- Maintain consistent lighting, temperature, and noise levels in the testing room. - Perform behavioral testing at the same time of day for all animals.
Unexpected side effects (e.g., sedation) High Dosage: Higher doses of this compound may lead to off-target effects or sedation.- Reduce the dose to the lowest effective level determined in your dose-response study. - Carefully observe animals for any signs of sedation or motor impairment.
Off-target Effects: Although selective, high concentrations could lead to interactions with other receptors.- If sedation is observed, consider using a lower dose or a different administration route that may alter the pharmacokinetic profile.

Quantitative Data Summary

Table 1: Reported Effective Doses of this compound in Rat Behavioral Studies

Behavioral Assay Species/Strain Administration Route Effective Dose Range (mg/kg) Reference
Social RecognitionRati.p.0.63 - 10.0[6]
Vogel Conflict Test (Anxiety)Rati.p.2.5 - 40.0[6]
Ultrasonic Vocalization Test (Anxiety)Rati.p.2.5 - 40.0[6]
Forced Swim Test (Depression)Rati.p.2.5 - 40.0[6]
Marble-Burying (Anxiety/Repetitive Behavior)Rati.p.2.5 - 40.0[6]
Inhibition of MCH-induced food intakeRatNot specifiedNot specified[1][2]

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
  • Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.

  • Animals: Male Wistar rats (250-300g). Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare this compound as a suspension in 0.5% methylcellulose.

  • Experimental Procedure:

    • Administer this compound (e.g., 2.5, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.

    • Place the rat in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect. Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)
  • Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Drug Preparation: Prepare this compound as a suspension in sterile water.

  • Experimental Procedure:

    • Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60, 30, and 5 minutes before the test.

    • Place the rat in the cylinder for a 5-minute test session.

    • Record the duration of immobility during the test session.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect. Analyze data using an appropriate statistical test.

Visualizations

SNAP7941_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MCH_neuron MCH Neuron MCH MCH MCH_neuron->MCH releases MCH1_R MCH1 Receptor G_protein Gαi/o Protein MCH1_R->G_protein couples to Behavioral_Effects Anorectic, Anxiolytic, Antidepressant Effects MCH1_R->Behavioral_Effects modulates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Behavioral_Effects leads to (opposite effects) MCH->MCH1_R activates SNAP7941 This compound SNAP7941->MCH1_R antagonizes Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling Animal_Acclimation->Habituation Drug_Prep Prepare this compound Suspension Habituation->Drug_Prep Administration Administer this compound or Vehicle Drug_Prep->Administration Behavioral_Test Conduct Behavioral Assay (e.g., EPM, FST) Administration->Behavioral_Test Data_Recording Record Behavioral Data Behavioral_Test->Data_Recording Data_Analysis Statistical Analysis Data_Recording->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

References

SNAP-7941 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAP-7941. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound during in-vitro and in-vivo experiments. The following information is presented in a question-and-answer format to directly address common issues and provide guidance for interpreting your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] Its primary therapeutic effects, including anxiolytic, antidepressant, and anorectic properties, are attributed to its blockade of MCHR1.[1][2][3]

Q2: My experimental results are inconsistent with a pure MCHR1 antagonist profile. What are the known off-target effects of this compound?

A2: While this compound is reported to be highly selective for MCHR1, it can induce downstream neurochemical changes that may be perceived as off-target effects. The most significant of these are an increase in acetylcholine (B1216132) release in the frontal cortex and, with chronic use, a sensitization of dopamine (B1211576) D2/D3 receptors.[4][5][6] It is also important to consider that other MCHR1 antagonists have been associated with cardiovascular liabilities, likely due to off-target interactions.[7][8][9]

Q3: I am observing unexpected changes in neurotransmitter levels in my experiments. Does this compound directly interact with monoamine transporters or other neurotransmitter receptors?

A3: Studies have shown that this compound does not significantly alter the extracellular levels of noradrenaline, dopamine, serotonin, or glutamate (B1630785) in the frontal cortex.[6] This suggests that this compound does not have direct, potent activity at the primary transporters or receptors for these monoamines. However, indirect effects on the dopamine system can be observed with long-term administration (see Q5).

Troubleshooting Guides

Issue 1: Unexpected Behavioral Phenotypes in Long-Term Studies

Symptoms:

  • Hyperactivity or increased locomotor response to stimuli after chronic administration of this compound.

  • Altered responses to other psychoactive compounds, particularly dopamine agonists.

Potential Cause: Chronic antagonism of MCHR1 by this compound may lead to an indirect sensitization of postsynaptic dopamine D2/D3 receptors in the nucleus accumbens.[4][5] This is a phenomenon also observed with some clinical antidepressants.[4]

Troubleshooting Steps:

  • Confirm the timeline: This effect is typically observed after chronic (e.g., 2-3 weeks) but not acute administration.[4]

  • Dose consideration: Evaluate if the observed effects are dose-dependent.

  • Co-administration with a D2/D3 antagonist: To test this hypothesis, co-administer a selective D2/D3 receptor antagonist to see if it reverses the unexpected behavioral phenotype.

  • Washout period: Implement a washout period in your study design to determine if the sensitization is reversible.

Issue 2: Unexplained Pro-Cognitive or Cholinergic-like Effects

Symptoms:

  • Improved performance in cognitive tasks, such as social recognition, that is not solely attributable to the anxiolytic effects of this compound.

  • Observing effects that are blocked by anticholinergic agents (e.g., scopolamine).

Potential Cause: this compound has been shown to specifically increase extracellular acetylcholine (ACh) levels in the frontal cortex.[6] This effect is not observed in the hippocampus, indicating a region-specific action.[6]

Troubleshooting Steps:

  • Measure acetylcholine levels: If feasible, use microdialysis to directly measure ACh levels in the frontal cortex of your animal models.

  • Use a cholinergic antagonist: In behavioral experiments, co-administer a muscarinic or nicotinic receptor antagonist to determine if the observed effects are mediated by the cholinergic system.

  • Region-specific analysis: If performing ex-vivo analysis, compare neurochemical changes in the frontal cortex to other brain regions like the hippocampus to confirm regional specificity.

Issue 3: Concerns Regarding Cardiovascular Safety in Preclinical Models

Symptoms:

  • Changes in blood pressure, heart rate, or ECG parameters in animal models, particularly at higher doses.

Potential Cause: While specific cardiovascular safety data for this compound is not extensively published, the broader class of MCHR1 antagonists has been associated with cardiovascular liabilities.[7] This is often due to off-target inhibition of the hERG potassium channel, a common issue with structurally similar compounds.[8][9]

Troubleshooting Steps:

  • Monitor cardiovascular parameters: In all in-vivo studies, it is prudent to monitor blood pressure, heart rate, and, if possible, obtain ECG recordings.

  • In-vitro hERG assay: If you have concerns about the cardiovascular safety of your this compound batch or a derivative, an in-vitro hERG binding or patch-clamp assay can assess the potential for QT prolongation.

  • Dose-response curve: Carefully establish a dose-response curve for both efficacy and any observed cardiovascular effects to determine a therapeutic window.

  • Consult relevant literature: Review studies on other MCHR1 antagonists to understand the potential class-wide cardiovascular risks.[7]

Data Summary

Table 1: Summary of Neurochemical Effects of this compound

NeurotransmitterEffect in Frontal CortexEffect in HippocampusCitation(s)
Acetylcholine ↑ (Increased)↔ (No significant change)[6]
Dopamine ↔ (No significant change)Not Reported[6]
Noradrenaline ↔ (No significant change)↔ (No significant change)[6]
Serotonin ↔ (No significant change)↔ (No significant change)[6]
Glutamate ↔ (No significant change)↔ (No significant change)[6]

Experimental Protocols

Protocol 1: Assessment of Neurotransmitter Levels via Microdialysis

This protocol provides a general framework for assessing the impact of this compound on extracellular neurotransmitter levels in the brain of a freely moving rodent.

  • Surgical Implantation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., frontal cortex or nucleus accumbens).

    • Secure the cannula with dental cement and allow for a post-surgical recovery period of at least 7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).

  • This compound Administration:

    • Administer this compound at the desired dose and route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples for the desired duration of the experiment.

  • Sample Analysis:

    • Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) for monoamines or mass spectrometry for other analytes.

  • Data Analysis:

    • Express post-injection neurotransmitter levels as a percentage of the baseline average.

    • Use appropriate statistical methods (e.g., ANOVA with repeated measures) to compare treatment groups to vehicle controls.

Visualizations

SNAP_7941_Primary_and_Downstream_Effects cluster_0 This compound Administration cluster_1 Direct Target cluster_2 Primary (On-Target) Effects cluster_3 Potential Off-Target / Downstream Effects SNAP_7941 This compound MCHR1 MCHR1 Receptor SNAP_7941->MCHR1 Antagonizes CV_Effects Potential Cardiovascular Effects (Class Effect) SNAP_7941->CV_Effects Potential for Anxiolytic Anxiolytic Effects MCHR1->Anxiolytic Leads to Antidepressant Antidepressant Effects MCHR1->Antidepressant Leads to Anorectic Anorectic Effects MCHR1->Anorectic Leads to ACh_Release ↑ Acetylcholine Release (Frontal Cortex) MCHR1->ACh_Release Indirectly Causes D2_D3_Sensitization ↑ Dopamine D2/D3 Receptor Sensitivity (Chronic) MCHR1->D2_D3_Sensitization Indirectly Causes (Chronic)

Caption: Primary and potential downstream effects of this compound.

Troubleshooting_Workflow cluster_behavioral cluster_physiological cluster_actions start Unexpected Experimental Outcome with this compound is_chronic Is the study chronic (>2 weeks)? start->is_chronic is_cognitive Are there pro-cognitive effects? start->is_cognitive is_cv Are there cardiovascular changes? start->is_cv dopamine_action Investigate Dopamine D2/D3 Receptor Sensitization is_chronic->dopamine_action Yes ach_action Investigate Cholinergic System Involvement is_cognitive->ach_action Yes cv_action Perform Cardiovascular Safety Assessment (e.g., hERG) is_cv->cv_action Yes

Caption: Troubleshooting workflow for unexpected results with this compound.

References

SNAP-7941 selectivity profile against other receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the MCHR1 antagonist, SNAP-7941.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) primarily expressed in the brain. It exhibits high affinity for this receptor.

Q2: What is the known selectivity profile of this compound?

Binding Affinity for Primary Target

ReceptorSpeciesAssay TypeLigandKi (nM)
MCHR1RatRadioligand Binding[3H]this compound2

Off-Target Selectivity Profile

Based on available data, this compound shows significantly lower affinity for other receptors.

Receptor/Target ClassFindingReference
Various molecular targets>100-fold lower affinity compared to MCHR1[1]
MCHR2A derivative, [18F]FE@SNAP, has a Ki of >1000 nM, suggesting the this compound scaffold is selective over MCHR2.[2]
Adrenergic Beta-3 ReceptorDescribed as a low-affinity ligand.

Q3: What are the downstream signaling pathways of MCHR1 activation?

MCHR1 is known to couple to multiple G protein subtypes, primarily Gαi and Gαq.

  • Gαi coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]).

Below is a diagram illustrating the MCHR1 signaling pathways.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_alpha_i Gαi MCHR1->G_alpha_i Activates G_beta_gamma_i Gβγ G_alpha_q Gαq MCHR1->G_alpha_q Activates G_beta_gamma_q Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare MCHR1-expressing cell membranes incubation Incubate membranes, radioligand, and competitor in a 96-well plate prep_membranes->incubation prep_radioligand Prepare radiolabeled ligand solution (e.g., [3H]this compound) prep_radioligand->incubation prep_competitor Prepare serial dilutions of unlabeled this compound prep_competitor->incubation prep_buffer Prepare binding buffer prep_buffer->incubation filtration Rapidly filter through GF/C filters to separate bound from free ligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and count radioactivity washing->scintillation analysis Plot data and calculate IC50 and Ki values scintillation->analysis

References

Technical Support Center: Interpreting Unexpected Data from SNAP-7941 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving SNAP-7941, a selective melanin-concentrating hormone 1 (MCH1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor, this compound inhibits its downstream signaling. MCH1 receptors are widely expressed in the brain, particularly in regions associated with mood, appetite, and cognition.[2][3]

Q2: What are the expected effects of this compound in preclinical models?

A2: Based on preclinical studies, this compound is expected to exhibit anxiolytic, antidepressant, and anorectic (appetite-suppressing) effects.[4][5][6] It has been shown to enhance social recognition in rats and increase acetylcholine (B1216132) levels in the frontal cortex.[2][3][7]

Q3: Are there any known off-target effects of this compound?

A3: The available literature emphasizes the selectivity of this compound for the MCH1 receptor. However, as with any pharmacological agent, off-target effects cannot be entirely ruled out, especially at higher concentrations. If off-target effects are suspected, it is crucial to perform counter-screening against a panel of other receptors and enzymes.

Q4: What are some potential reasons for variability in experimental outcomes with this compound?

A4: Discrepancies in findings can arise from several factors, including the specific experimental paradigm used, the animal species and strain, gender differences, and the specific populations of MCH1 receptors being investigated.[7] Careful consideration and consistent application of experimental parameters are crucial for reproducible results.

Troubleshooting Guides for Unexpected Data

Scenario 1: Lack of Expected Anxiolytic or Antidepressant Effect

You are conducting a behavioral experiment in rodents (e.g., elevated plus maze, forced swim test) and do not observe the expected anxiolytic or antidepressant-like effects of this compound.

start No Anxiolytic/Antidepressant Effect Observed check_dose Is the dose appropriate? start->check_dose check_admin Was the route and timing of administration correct? check_dose->check_admin Yes outcome_dose Action: Perform a dose-response study. check_dose->outcome_dose No check_paradigm Is the behavioral paradigm validated and sensitive to anxiolytics/antidepressants? check_admin->check_paradigm Yes outcome_admin Action: Verify administration protocol and vehicle. check_admin->outcome_admin No check_compound Is the this compound compound quality and formulation adequate? check_paradigm->check_compound Yes outcome_paradigm Action: Run positive controls (e.g., diazepam, imipramine). check_paradigm->outcome_paradigm No check_metabolism Could there be rapid metabolism or poor brain penetration? check_compound->check_metabolism Yes outcome_compound Action: Verify compound purity and solubility. check_compound->outcome_compound No outcome_metabolism Action: Conduct pharmacokinetic studies. check_metabolism->outcome_metabolism

Caption: Troubleshooting workflow for lack of behavioral effects.

Potential Cause Troubleshooting Steps
Inappropriate Dose The effective dose can vary between different behavioral paradigms and species. Consult the literature for effective dose ranges. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Route and Timing of Administration Ensure the route of administration (e.g., intraperitoneal, oral) and the time between administration and testing are appropriate for achieving sufficient brain exposure.
Behavioral Paradigm Insensitivity The chosen behavioral test may not be sensitive to the effects of MCH1 receptor antagonism. Run a positive control with a known anxiolytic (e.g., diazepam) or antidepressant (e.g., imipramine) to validate the assay.
Compound Quality or Formulation Issues Verify the purity and integrity of your this compound compound. Ensure proper solubility and stability in the chosen vehicle.
Pharmacokinetic Issues This compound may be rapidly metabolized or have poor blood-brain barrier penetration in your animal model. Consider conducting pharmacokinetic studies to measure plasma and brain concentrations of the compound.
Scenario 2: Contradictory In Vitro and In Vivo Results

Your in vitro binding assays show high affinity of this compound for the MCH1 receptor, but you observe weak or no effects in vivo.

invitro High In Vitro Affinity pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) invitro->pk pd Pharmacodynamics (Target Engagement, Receptor Occupancy) invitro->pd invivo Weak/No In Vivo Effect bioavailability Poor Bioavailability pk->bioavailability bbb Poor Blood-Brain Barrier Penetration pk->bbb metabolism Rapid Metabolism pk->metabolism occupancy Insufficient Receptor Occupancy pd->occupancy bioavailability->invivo bbb->invivo metabolism->invivo occupancy->invivo

Caption: Factors bridging in vitro and in vivo data.

Potential Cause Troubleshooting Steps
Poor Bioavailability The compound may be poorly absorbed following the chosen route of administration. Consider alternative administration routes or formulation strategies to enhance absorption.
Rapid Metabolism This compound could be rapidly metabolized into inactive compounds. Conduct metabolic stability assays in liver microsomes and pharmacokinetic studies to assess the rate of clearance.
Poor Blood-Brain Barrier (BBB) Penetration Despite high affinity, the compound may not effectively cross the BBB to reach its target in the central nervous system. Use in vitro BBB models or in vivo microdialysis to assess brain penetration.
Insufficient Target Engagement The administered dose may not be sufficient to achieve a high enough receptor occupancy in the brain to elicit a physiological response. Consider ex vivo receptor occupancy studies or PET imaging if a suitable radioligand is available.[8]

Quantitative Data Summary

The following table summarizes effective doses of this compound from published studies. These values can serve as a starting point for your experimental design.

Effect Species Dose Range Route of Administration Reference
Blockade of Scopolamine-Induced Deficit in Social RecognitionRat0.63–10.0 mg/kgi.p.[2][3]
Enhancement of Social Recognition (Prolonged Inter-session Delay)Rat0.63–40.0 mg/kgi.p.[2][3]
Increased Acetylcholine in Frontal CortexRat0.63–40.0 mg/kgi.p.[2][3][7]
Anxiolytic Properties (Vogel Conflict, Ultrasonic Vocalization)Rat2.5–40.0 mg/kgi.p.[2][3]
Antidepressant Properties (Forced Swim, Social Interaction)Rat2.5–40.0 mg/kgi.p.[2][3][4]
Inhibition of MCH-Stimulated Food IntakeRatNot specifiedNot specified[4][5]
Reduction in Body Weight (Diet-Induced Obesity)RatNot specifiedChronic Administration[4]

Experimental Protocols

Social Recognition Test in Rats

This paradigm assesses short-term social memory.

  • Habituation: Individually house rats for several days before the test. Handle them daily to reduce stress.

  • Phase 1 (Training): Place a juvenile rat into the home cage of an adult test rat for a short period (e.g., 4 minutes). Record the duration of social investigation (e.g., sniffing, grooming) by the adult rat.

  • Inter-session Interval: Remove the juvenile rat. Administer this compound or vehicle to the adult rat. The duration of the interval can be varied (e.g., 2 hours) to a point where the adult rat would normally not recognize the juvenile.

  • Phase 2 (Testing): Re-introduce the same juvenile rat (familiar) and a novel juvenile rat into the adult's cage. Record the time the adult rat spends investigating each juvenile. A rat that remembers the familiar juvenile will spend significantly more time investigating the novel one.

Microdialysis for Neurotransmitter Level Measurement

This technique measures extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex). Allow the animal to recover.

  • Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound.

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine) in the dialysate samples using a sensitive analytical method like HPLC.

Signaling Pathway

The binding of MCH to its G-protein coupled receptor, MCH1R, activates intracellular signaling cascades. This compound acts as an antagonist, blocking this activation.

MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds & Activates SNAP7941 This compound SNAP7941->MCH1R Binds & Blocks G_protein Gαi/o / Gαq MCH1R->G_protein Activates Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein->Signaling Response Cellular Response (e.g., changes in neuronal excitability) Signaling->Response

References

Technical Support Center: Investigating P-gp and BCRP Substrate Properties of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers investigating whether a compound of interest, such as SNAP-7941, is a substrate of the efflux transporters P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Understanding these interactions is crucial for predicting a drug's absorption, distribution, and potential for drug-drug interactions.

While specific data on this compound as a P-gp or BCRP substrate is not currently available in the public domain, this guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to enable researchers to conduct their own investigations.

Frequently Asked Questions (FAQs)

Q1: Why is it important to determine if my compound is a P-gp or BCRP substrate?

A1: P-gp and BCRP are efflux transporters highly expressed in key physiological barriers, including the intestinal epithelium, blood-brain barrier, liver, and kidney. If your compound is a substrate, these transporters can actively pump it out of cells, which may lead to:

  • Reduced oral bioavailability: Efflux in the intestine can limit the amount of drug absorbed into the bloodstream.

  • Limited brain penetration: P-gp and BCRP at the blood-brain barrier can prevent your compound from reaching its central nervous system (CNS) target.

  • Increased clearance: Efflux in the liver and kidneys can enhance the elimination of the drug from the body.

  • Drug-drug interactions: Co-administration with drugs that inhibit or induce these transporters can alter the pharmacokinetics and safety profile of your compound.

Q2: What are the primary in vitro methods to identify P-gp and BCRP substrates?

A2: The most common methods are cell-based bidirectional transport assays and membrane-based vesicular transport assays.[1][2][3]

  • Bidirectional Transport Assays: These assays use polarized cell monolayers, such as Caco-2, MDCK-MDR1 (for P-gp), or MDCK-BCRP (for BCRP), grown on permeable supports.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Vesicular Transport Assays: These assays utilize inside-out membrane vesicles isolated from cells overexpressing the transporter of interest.[1][2][18][19][20][21][22][23][24][25] The uptake of the compound into the vesicles is measured in the presence and absence of ATP.

Q3: How do I interpret the results from a bidirectional transport assay?

A3: The key parameter is the efflux ratio (ER) , calculated as the ratio of the apparent permeability (Papp) in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)).[5][6][11][12][13][16][26][27]

  • An ER ≥ 2 suggests that the compound is actively transported by an efflux pump.

  • To confirm the involvement of a specific transporter (e.g., P-gp or BCRP), the assay is repeated in the presence of a known inhibitor of that transporter. A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate.[2][7][9][11][12][16][17]

Q4: What are some common inhibitors used to confirm P-gp and BCRP activity?

A4:

  • For P-gp: Verapamil (B1683045) and Cyclosporin A are commonly used inhibitors.[2][7][17][28]

  • For BCRP: Ko143 and Fumitremorgin C are selective inhibitors.[9][19][29]

Experimental Protocols

Protocol 1: Bidirectional Transport Assay Using MDCK-MDR1 and MDCK-BCRP Cells

This protocol outlines the steps to assess whether a test compound is a substrate for human P-gp or BCRP using transfected Madin-Darby Canine Kidney (MDCK) cell lines.

Materials:

  • MDCK-MDR1 or MDCK-BCRP cells

  • Wild-type MDCK cells (as a control)

  • 24-well Transwell plates with permeable inserts

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • Test compound

  • Positive control substrates (e.g., Digoxin for P-gp, Prazosin for BCRP)

  • Specific inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)

  • Analytical method for compound quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed MDCK-MDR1, MDCK-BCRP, or wild-type MDCK cells onto the permeable inserts of the Transwell plates at a confluent density.

  • Monolayer Formation: Culture the cells for 3-5 days to allow for the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[6]

  • Transport Experiment (A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (at a specified concentration) to the apical (A) donor compartment.

    • Add fresh HBSS to the basolateral (B) receiver compartment.

    • Incubate at 37°C for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from the receiver compartment for analysis.

  • Transport Experiment (B-A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound to the basolateral (B) donor compartment.

    • Add fresh HBSS to the apical (A) receiver compartment.

    • Incubate and collect samples from the receiver compartment as described above.

  • Inhibitor Co-incubation: Repeat steps 4 and 5 in the presence of a specific P-gp or BCRP inhibitor in both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both A-B and B-A directions using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[11][26]

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).

Protocol 2: Vesicular Transport Assay

This protocol is useful for compounds with low passive permeability and directly measures the interaction with the transporter.

Materials:

  • Inside-out membrane vesicles from cells overexpressing P-gp or BCRP

  • Control membrane vesicles (from non-transfected cells)

  • Assay buffer

  • ATP and AMP solutions

  • Test compound

  • Known substrate (positive control)

  • Rapid filtration device

  • Scintillation counter or LC-MS/MS for quantification

Methodology:

  • Vesicle Preparation: Thaw the membrane vesicles on ice.

  • Reaction Mixture: Prepare a reaction mixture containing the vesicles, assay buffer, and the test compound.

  • Initiate Transport: Start the transport reaction by adding either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport).

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 2-10 minutes).

  • Stop Reaction: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound compound.

  • Quantification: Measure the amount of compound trapped inside the vesicles.

  • Data Analysis: Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. An uptake ratio of ≥2 in transporter-expressing vesicles compared to control vesicles suggests the compound is a substrate.[23][24]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of Test Compound - Non-specific binding to plasticware or cell monolayer- Compound instability in the assay buffer- Use low-binding plates.- Include a mass balance check by measuring the compound concentration in both donor and receiver compartments at the end of the experiment.- Assess compound stability in the assay buffer under experimental conditions.
High Variability in Papp Values - Inconsistent cell monolayer integrity- Pipetting errors- Analytical variability- Ensure consistent cell seeding density and culture conditions.- Routinely check TEER values before each experiment.- Use calibrated pipettes and ensure proper mixing.- Validate the analytical method for accuracy and precision.
Efflux Ratio is High, but Not Reduced by a Specific Inhibitor - The compound is a substrate of another efflux transporter present in the cell line.- The inhibitor concentration is too low.- Use a cell line with a cleaner background or use multiple specific inhibitors to dissect the contribution of different transporters.- If using Caco-2 cells, which express both P-gp and BCRP, use specific inhibitors for each to differentiate.- Confirm the IC50 of the inhibitor in your assay system and use a concentration well above the IC50.
Inconclusive Results for Low Permeability Compounds in Bidirectional Assay - The amount of compound crossing the monolayer is below the limit of quantification.- Increase the incubation time.- Increase the initial concentration of the test compound (if solubility and toxicity permit).- Consider using the vesicular transport assay, which is more suitable for low-permeability compounds.[19][23]

Data Presentation

Table 1: Hypothetical Bidirectional Transport Data for this compound in MDCK-MDR1 Cells

Condition Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER)
This compound1.2 ± 0.212.5 ± 1.510.4
This compound + Verapamil (100 µM)1.5 ± 0.31.8 ± 0.41.2
Digoxin (Positive Control)0.8 ± 0.115.2 ± 2.119.0
Propranolol (Negative Control)15.5 ± 2.516.1 ± 2.81.0

Data are presented as mean ± SD (n=3). A significant reduction in the efflux ratio in the presence of verapamil would indicate that this compound is a P-gp substrate.

Table 2: Hypothetical Vesicular Transport Data for this compound with P-gp Vesicles

Condition Uptake (pmol/mg protein/min) ATP-dependent Uptake
P-gp Vesicles
This compound + ATP85.3 ± 9.272.1
This compound + AMP13.2 ± 2.5
Control Vesicles
This compound + ATP15.1 ± 3.11.5
This compound + AMP13.6 ± 2.8

Data are presented as mean ± SD (n=3). A significantly higher ATP-dependent uptake in P-gp vesicles compared to control vesicles would confirm that this compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Bidirectional Transport Assay cluster_phase3 Phase 3: Vesicular Transport Assay cluster_phase4 Phase 4: Interpretation & Confirmation start Test Compound (e.g., this compound) assay_choice Select Assay: Bidirectional or Vesicular start->assay_choice cell_culture Culture MDCK-MDR1/BCRP or Caco-2 cells assay_choice->cell_culture Bidirectional vesicle_prep Prepare Transporter Membrane Vesicles assay_choice->vesicle_prep Vesicular transport_exp Perform A-B and B-A Transport Experiments cell_culture->transport_exp calc_er Calculate Efflux Ratio (ER) transport_exp->calc_er interpretation Interpret Results: ER >= 2 or Uptake Ratio >= 2 calc_er->interpretation atp_assay Measure Uptake with ATP vs. AMP vesicle_prep->atp_assay calc_uptake Calculate ATP-dependent Uptake atp_assay->calc_uptake calc_uptake->interpretation inhibitor_study Confirm with Specific Inhibitor interpretation->inhibitor_study If positive conclusion Conclusion: Substrate or Non-substrate interpretation->conclusion If negative inhibitor_study->conclusion

Caption: Workflow for determining if a compound is a P-gp or BCRP substrate.

logical_relationship cluster_implications Potential Implications compound Test Compound is a P-gp/BCRP Substrate low_bioavailability Reduced Oral Bioavailability compound->low_bioavailability Intestinal Efflux low_cns Limited CNS Penetration compound->low_cns BBB Efflux ddi Potential for Drug-Drug Interactions compound->ddi Interaction with Inhibitors/Inducers

Caption: Logical implications of a compound being a P-gp/BCRP substrate.

References

limitations of SNAP-7941 in clinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP-7941. The information addresses key limitations and challenges encountered during its preclinical and clinical investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, high-affinity small molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Upon binding its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 couples to Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of phospholipase C (leading to an increase in intracellular calcium).[2][3][4] By blocking this receptor, this compound was investigated for its potential anorectic, anxiolytic, and antidepressant effects.[1][5]

Q2: What were the primary reasons for the limited progression of this compound and other MCHR1 antagonists in clinical research?

Despite promising preclinical data, the development of MCHR1 antagonists has been significantly hampered by several key issues:

  • Cardiovascular Safety Concerns: A major hurdle has been off-target binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel.[6][7] Inhibition of hERG can prolong the QT interval, posing a significant risk of severe cardiac arrhythmias. Many MCHR1 antagonists share structural similarities with hERG blockers, making it a persistent challenge in drug design.[7][8]

  • Suboptimal Pharmacokinetics: Achieving adequate central nervous system (CNS) exposure has been a major challenge for many clinical candidates in this class.[9] For a centrally-acting agent like this compound, insufficient blood-brain barrier penetration can lead to a lack of efficacy in vivo.[10]

  • Unsatisfactory Clinical Efficacy: Preliminary data from proof-of-concept clinical studies with various MCHR1 antagonists did not show convincing efficacy for treating obesity or mood disorders.[7]

Q3: We are observing a discrepancy between our MCHR1-knockout animal model and our results using this compound. Is this a known issue?

Yes, discrepancies between results from genetic knockout models and pharmacological antagonist studies have been noted for the MCH system.[10] For instance, MCHR1 knockout mice can display hyperphagia, whereas MCHR1 antagonists were developed to suppress appetite.[10] These differences can arise from developmental compensation in knockout models, the acute versus chronic nature of the intervention, or potential off-target effects of the pharmacological agent. Researchers should be cautious when directly comparing these two methodologies.

Troubleshooting Experimental Issues

Problem 1: Lower than expected in vivo efficacy despite proven in vitro potency.

If this compound demonstrates high affinity and potent antagonism in your cellular assays but fails to produce the expected phenotype in animal models (e.g., no reduction in food intake or anxiolytic effect), consider the following:

  • CNS Penetration: Has the blood-brain barrier penetration of this compound been confirmed in your specific model and dosing paradigm? Insufficient CNS exposure is a known challenge for this class of compounds.[9]

  • Pharmacokinetics (PK): The compound may have a short half-life or poor oral bioavailability, leading to plasma and brain concentrations that are below the therapeutic threshold for the duration of the experiment.

  • Conditioned Taste Aversion: Some MCHR1 antagonists have been shown to induce a modest conditioned taste aversion, which could confound feeding studies. This may be an alternative explanation for reduced food intake rather than a direct effect on satiety.[10]

Problem 2: Observing unexpected side effects in animal studies, such as sedation or cardiovascular changes.

  • hERG Channel Binding: The most significant off-target concern for MCHR1 antagonists is cardiotoxicity mediated by hERG channel inhibition.[6][7][8] If cardiovascular monitoring is possible, check for any changes in ECG, particularly QT interval prolongation.

  • Neurotransmitter System Interaction: this compound has been shown to specifically elevate extracellular acetylcholine (B1216132) levels in the frontal cortex, a mechanism different from other antidepressants or anxiolytics.[11][12] This or other unforeseen interactions with neurotransmitter systems could lead to unexpected behavioral effects. It does not appear to significantly alter noradrenaline, dopamine, serotonin, or glutamate (B1630785) levels in the frontal cortex.[11][12]

Quantitative Data Summary

While specific Ki or IC50 values for this compound are reported across various sources, the key takeaway is its characterization as a high-affinity and selective antagonist for MCHR1. The table below summarizes the pharmacological profile based on preclinical studies.

ParameterTargetFindingImplication for Research
Binding Affinity MCHR1High-affinity antagonist.[1]Effective at nanomolar concentrations in vitro for target engagement.
Selectivity MCHR1 vs. other receptorsSelective for MCHR1.[1]Reduces the likelihood of on-target side effects from other GPCRs.
Functional Activity MCHR1Potent antagonist of MCH-induced signaling (e.g., Ca2+ mobilization).[13]Confirms blockade of the physiological MCH pathway.
Off-Target Activity hERG ChannelHigh potential for interaction due to structural motifs common in MCHR1 antagonists.[6][8]Critical Limitation: Requires specific counter-screening for cardiotoxicity.
In Vivo Efficacy Animal Models of Obesity/AnxietyEffective at reducing body weight and producing anxiolytic/antidepressant-like effects.[1]Clinical Limitation: Preclinical efficacy did not translate successfully to humans.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for MCHR1

This protocol is a standard method to determine the binding affinity of a test compound like this compound for the MCHR1 receptor.

  • Preparation: Use cell membranes prepared from a cell line stably expressing human MCHR1 (e.g., HEK293-MCHR1).

  • Radioligand: Utilize a radiolabeled MCHR1 antagonist, such as [³H]this compound, as the competing ligand.[1]

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. The receptors and bound ligand will be retained on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding), which can then be converted to a Ki (inhibition constant).

Protocol 2: MCHR1 Functional Antagonism Assay (Calcium Mobilization)

This protocol measures the ability of this compound to block the intracellular signaling cascade initiated by MCH binding to MCHR1.

  • Cell Preparation: Plate HEK293 cells stably co-expressing MCHR1 and a G-protein like Gαqi/5 in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

  • Agonist Challenge: Add a fixed concentration of the agonist (MCH), typically at its EC80 (the concentration that elicits 80% of the maximal response), to all wells.

  • Signal Detection: Immediately measure the change in fluorescence using a plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the MCH-stimulated fluorescence signal against the concentration of this compound. The resulting dose-response curve is used to calculate the IC50 of the antagonist, representing its potency in blocking the functional response.

Visualizations

Caption: MCHR1 signaling pathways and the antagonistic action of this compound.

Troubleshooting_Workflow start Start: Unexpected In Vivo Results with this compound check_potency Q: Is In Vitro Potency Confirmed? start->check_potency check_potency->start No, re-verify assay check_pk Investigate Pharmacokinetics (PK) - Oral Bioavailability - Half-life (t½) check_potency->check_pk Yes check_cns Confirm CNS Exposure - Measure Brain/Plasma Ratio - Microdialysis check_pk->check_cns check_offtarget Evaluate Off-Target Effects - hERG Binding Assay (Cardiotox) - Behavioral Side Effects check_cns->check_offtarget CNS Exposure OK conclusion_pk Conclusion: Efficacy limited by poor PK/PD check_cns->conclusion_pk CNS Exposure POOR reassess_model Re-evaluate Animal Model - Species Differences - Relevance to Clinical Indication check_offtarget->reassess_model No Significant Off-Target Effects conclusion_offtarget Conclusion: Phenotype confounded by off-target effects check_offtarget->conclusion_offtarget Significant Off-Target Effects Observed reassess_model->conclusion_pk

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

References

Technical Support Center: Addressing Poor Bioavailability of SNAP-7941

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAP-7941. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a specific focus on its known challenges with poor oral bioavailability and central nervous system (CNS) penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and appetite. By blocking the action of melanin-concentrating hormone (MCH) at this receptor, this compound has shown potential as an anorectic, antidepressant, and anxiolytic agent in preclinical studies.

Q2: What are the main challenges encountered when working with this compound in vivo?

The primary challenge associated with this compound is its poor oral bioavailability. This can lead to low and variable plasma concentrations, making it difficult to achieve therapeutic levels in target tissues, particularly the brain. Additionally, as with many MCHR1 antagonists, achieving sufficient CNS exposure is a significant hurdle in preclinical development.

Q3: Why is the oral bioavailability of this compound thought to be poor?

While specific data for this compound is not publicly available, the poor oral bioavailability of MCHR1 antagonists is often attributed to a combination of factors, including:

  • Low Aqueous Solubility: Many small molecule MCHR1 antagonists are lipophilic, which can lead to poor dissolution in the gastrointestinal tract.

  • Limited Permeability: The ability of the compound to pass through the intestinal wall into the bloodstream may be restricted.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

Q4: Are there any known safety concerns with this compound or other MCHR1 antagonists?

A significant challenge in the development of MCHR1 antagonists is the potential for off-target effects, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to cardiotoxicity.[1][2][3] Therefore, it is crucial to assess the hERG liability of this compound or any of its analogs in your experimental workflow.

Troubleshooting Guide: Poor In Vivo Efficacy of this compound

If you are observing lower than expected efficacy in your in vivo experiments with this compound, consider the following troubleshooting steps:

Problem: Lack of dose-dependent response or high variability between subjects.

Possible Cause: Poor and variable oral absorption.

Solutions:

  • Optimize Vehicle/Formulation:

    • Solubility Enhancement: For initial in vivo screens, consider using a vehicle that enhances the solubility of this compound. Common choices include solutions with co-solvents (e.g., DMSO, PEG-400, ethanol) or lipid-based formulations.

    • Formulation Development: For more advanced studies, developing a more sophisticated formulation can significantly improve oral bioavailability. See the "Experimental Protocols" section for examples.

  • Alternative Route of Administration:

    • To bypass the challenges of oral absorption and first-pass metabolism, consider administering this compound via intraperitoneal (IP) or intravenous (IV) injection for initial proof-of-concept studies. This will help establish the compound's intrinsic activity at the target.

Problem: Efficacy is observed with peripheral administration, but CNS-mediated effects are absent.

Possible Cause: Insufficient brain penetration.

Solutions:

  • Assess Brain-to-Plasma Ratio: If possible, conduct pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound. A low ratio indicates poor penetration of the blood-brain barrier (BBB).

  • Structural Modification (Medicinal Chemistry Approach): While beyond the scope of a typical biology lab, collaborating with medicinal chemists to modify the structure of this compound could improve its physicochemical properties for better BBB penetration. Key properties to consider are:

    • Molecular weight (ideally < 400 Da)

    • LogP (ideally between 1 and 3)

    • Number of hydrogen bond donors and acceptors

    • Polar surface area

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables provide illustrative data based on typical values for poorly bioavailable CNS drug candidates and general knowledge of MCHR1 antagonists. This data is for exemplary purposes and should not be considered as experimentally determined values for this compound.

Table 1: Physicochemical Properties of a Representative MCHR1 Antagonist

PropertyValueImplication for Bioavailability
Molecular Weight~500-600 g/mol Can be a limiting factor for passive diffusion across membranes.
Calculated LogP> 3Indicates high lipophilicity, which can lead to poor aqueous solubility.
Aqueous Solubility< 0.1 mg/mLLow solubility can be a major barrier to dissolution and absorption.
Caco-2 Permeability (Papp)< 5 x 10⁻⁶ cm/sSuggests moderate to low intestinal permeability.

Table 2: Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterVehicle: Saline/Tween 80Formulation: Nanosuspension
Dose (mg/kg) 1010
Cmax (ng/mL) 50 ± 15250 ± 50
Tmax (hr) 2.0 ± 0.51.5 ± 0.5
AUC (ng*hr/mL) 200 ± 601200 ± 250
Oral Bioavailability (%) < 5%20-30%
Brain-to-Plasma Ratio 0.1 - 0.30.3 - 0.5

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension Formulation for Improved Oral Bioavailability

This protocol describes a general method for preparing a nanosuspension, a formulation strategy often used to improve the dissolution rate and bioavailability of poorly water-soluble drugs.

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads)

  • High-energy media mill

  • Deionized water

Method:

  • Prepare a pre-suspension by dispersing this compound powder in an aqueous solution of the stabilizer.

  • Add the milling media to the pre-suspension.

  • Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours). The milling process reduces the particle size of the drug to the nanometer range.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

  • The resulting nanosuspension can be used for oral gavage in animal studies.

Protocol 2: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS for analysis

Method:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Wash the cell monolayer with HBSS.

  • Add the test compound (this compound) solution in HBSS to the apical (A) side of the monolayer.

  • At specified time points, collect samples from the basolateral (B) side.

  • To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.

  • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein G-protein (Gi/Go/Gq) MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release DAG->Downstream Ca_release->Downstream SNAP_7941 This compound SNAP_7941->MCHR1 Antagonizes

Caption: MCHR1 Signaling Pathway and Inhibition by this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_analysis Data Analysis Solubility Assess Solubility Formulation Select Formulation Strategy (e.g., Nanosuspension, Lipid-based) Solubility->Formulation Permeability Assess Permeability (Caco-2) Permeability->Formulation PK_study Pharmacokinetic Study (Oral Administration) Formulation->PK_study Bioavailability Calculate Oral Bioavailability (%F) PK_study->Bioavailability BPR Determine Brain-to-Plasma Ratio PK_study->BPR Efficacy_study Efficacy Study Correlation Correlate PK with Efficacy Efficacy_study->Correlation Bioavailability->Correlation BPR->Correlation

Caption: Workflow for Addressing Poor Bioavailability.

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed Check_Bioavailability Is Oral Bioavailability the Issue? Start->Check_Bioavailability Check_CNS Is CNS Penetration the Issue? Check_Bioavailability->Check_CNS No Optimize_Formulation Optimize Formulation (e.g., Nanosuspension) Check_Bioavailability->Optimize_Formulation Yes Alt_Route Use Alternative Route (IP, IV) Check_Bioavailability->Alt_Route Yes Assess_BPR Assess Brain-to-Plasma Ratio Check_CNS->Assess_BPR Yes Re_evaluate Re-evaluate Efficacy Check_CNS->Re_evaluate No Optimize_Formulation->Re_evaluate Alt_Route->Re_evaluate Structural_Mod Consider Structural Modification Assess_BPR->Structural_Mod Structural_Mod->Re_evaluate

Caption: Troubleshooting Logic for Poor In Vivo Efficacy.

References

Technical Support Center: SNAP-7941 and Related MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCHR1 antagonist SNAP-7941 and other compounds in this class. The focus is on anticipating and mitigating potential toxicity in animal models during preclinical research.

Disclaimer

Publicly available information on the specific toxicity profile of this compound is limited. Therefore, this guide is based on the known pharmacology of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists and general principles of preclinical toxicology. The troubleshooting advice and protocols provided are intended as a starting point for researchers to develop their own robust safety and toxicology monitoring plans.

Troubleshooting Guides

This section addresses potential issues that researchers may encounter during in vivo studies with MCHR1 antagonists.

Issue 1: Unexpected Sedation or Ataxia

  • Question: My animals are showing signs of sedation, lethargy, or ataxia (impaired coordination) at doses expected to be therapeutically relevant for anxiety or appetite suppression. How can I manage this?

  • Possible Causes:

    • High CNS Exposure: The compound may be crossing the blood-brain barrier too efficiently, leading to off-target effects or exaggerated on-target pharmacology.

    • Metabolite Activity: Active metabolites may have a different pharmacological profile, contributing to sedative effects.

    • Off-Target Activity: The compound may be interacting with other CNS receptors (e.g., GABA-A, histamine (B1213489) H1) at higher concentrations.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a detailed dose-response study to determine the threshold for sedative effects versus the desired therapeutic effect.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of the compound with the observed sedative effects and the desired pharmacological activity. This can help establish a therapeutic window.

    • Formulation Optimization: Altering the vehicle or formulation of the compound can change its absorption and distribution profile, potentially reducing peak CNS exposure.

    • Alternative Dosing Regimen: Consider continuous infusion versus bolus injection to maintain a steady-state concentration below the sedative threshold.

Issue 2: Cardiovascular Liabilities (Hypothetical)

  • Question: While no specific cardiotoxicity has been reported for this compound, some MCHR1 antagonists have been associated with hERG channel liability, which can lead to QT prolongation and arrhythmias. How can I proactively monitor for this?

  • Possible Causes:

    • hERG Channel Inhibition: The compound or a metabolite may directly block the hERG potassium channel, delaying ventricular repolarization.

  • Troubleshooting & Monitoring Plan:

    • In Vitro hERG Assay: Before starting in vivo studies, perform an in vitro patch-clamp assay to determine the IC50 of your compound for the hERG channel.

    • In Vivo Telemetry: In a subset of animals (rodents or larger species), use implantable telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure after dosing.

    • Dose Escalation with ECG Monitoring: During dose-finding studies, include ECG measurements at baseline and at the time of expected peak plasma concentration (Tmax) to look for changes in the QT interval.

    • Data Analysis: Correct the QT interval for heart rate (using Bazett's or Fridericia's correction for humans, or a species-specific formula). A significant, dose-dependent increase in the corrected QT interval is a warning sign.

Frequently Asked Questions (FAQs)

  • Q1: What is the first step I should take to assess the potential toxicity of an MCHR1 antagonist like this compound?

    • A1: Begin with a comprehensive literature review for the specific compound and for the class of MCHR1 antagonists. If data is scarce, the next step is to perform a series of in vitro safety pharmacology assays, including a hERG assay and screening against a panel of common off-target receptors. This should be followed by a single-dose, dose-range-finding study in your chosen animal model to identify the maximum tolerated dose (MTD).

  • Q2: What are the key parameters to monitor in a general toxicology study for a novel MCHR1 antagonist?

    • A2: A standard toxicology study should include:

      • Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.

      • Body Weight: Measure at least twice weekly.

      • Food and Water Consumption: Monitor daily.

      • Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count and a serum chemistry panel to assess organ function (liver, kidneys).

      • Histopathology: Perform a full histopathological examination of major organs and tissues.

  • Q3: How can the formulation of this compound affect its toxicity profile?

    • A3: The vehicle used to dissolve and administer the compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. A formulation that leads to very high peak plasma concentrations (Cmax) may increase the risk of acute, concentration-dependent toxicities. Different vehicles (e.g., saline, DMSO, cyclodextrins) should be tested to find one that provides good bioavailability without causing acute adverse effects.

Data Presentation

Table 1: Hypothetical Dose-Range-Finding Study for an MCHR1 Antagonist in Rats

Dose Group (mg/kg, i.p.)N (males/females)MortalityClinical SignsBody Weight Change (Day 7 vs. Day 1)
Vehicle (Saline)5/50/10None observed+5.2%
105/50/10None observed+4.8%
305/50/10Mild, transient hypoactivity within 1h of dosing+2.1%
1005/52/10Severe hypoactivity, ataxia, piloerection-3.5%
3005/58/10Severe ataxia, lethargy, hypothermia-8.9% (in survivors)

This table is a hypothetical example to illustrate how to present data from a dose-finding study.

Experimental Protocols

Protocol 1: In Vivo Telemetry for Cardiovascular Safety Assessment in Rats

  • Animal Model: Adult male Sprague-Dawley rats (n=8).

  • Surgical Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) under anesthesia. The blood pressure catheter is inserted into the abdominal aorta, and ECG leads are placed in a lead II configuration. Allow a two-week recovery period.

  • Acclimation: Acclimate the animals to the dosing procedure (e.g., intraperitoneal injection of vehicle) for three days.

  • Study Design: Use a crossover design where each animal receives the vehicle and at least three doses of the test compound (e.g., 10, 30, and 100 mg/kg), with a one-week washout period between doses.

  • Data Collection: Record baseline cardiovascular data for 24 hours before dosing. After administering the compound, continuously record ECG, heart rate, blood pressure, and body temperature for 24 hours.

  • Data Analysis:

    • Extract data at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze ECG waveforms to determine PR, QRS, and QT intervals.

    • Correct the QT interval for heart rate using a rat-specific formula (e.g., QTc = QT / (RR/150)^0.5).

    • Statistically compare the changes from baseline for each dose group to the vehicle control group.

Visualizations

MCHR1_Signaling_Pathway cluster_pre cluster_receptor cluster_post MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (Gq/Gi-coupled receptor) MCH->MCHR1 Binds & Activates PLC Phospholipase C (PLC) MCHR1->PLC Activates (Gq) AC Adenylyl Cyclase (AC) MCHR1->AC Inhibits (Gi) IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca2+ Release (from ER) IP3_DAG->Ca_release Neuronal_Activity Modulation of Neuronal Activity Ca_release->Neuronal_Activity cAMP cAMP Decrease AC->cAMP cAMP->Neuronal_Activity SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Blocks Toxicity_Workflow cluster_in_vitro In Vitro / In Silico Screening cluster_in_vivo In Vivo Studies cluster_analysis Analysis & Decision in_silico In Silico Prediction receptor_panel Off-Target Receptor Panel in_silico->receptor_panel herg_assay hERG Assay receptor_panel->herg_assay mtd_study Dose-Range-Finding (MTD Determination) herg_assay->mtd_study Proceed if in vitro profile is acceptable repeat_dose Repeated-Dose Toxicology (e.g., 28-day) mtd_study->repeat_dose safety_pharm Safety Pharmacology (CV, CNS, Respiratory) mtd_study->safety_pharm pk_pd PK/PD Analysis repeat_dose->pk_pd pathology Histopathology repeat_dose->pathology safety_pharm->pk_pd decision Go / No-Go Decision pk_pd->decision pathology->decision

Technical Support Center: Ensuring Reproducibility in SNAP-7941 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4][5][6] Its primary mechanism of action is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This receptor is primarily expressed in the brain and is involved in the regulation of energy homeostasis, mood, and appetite.[1][2][3][4] By antagonizing MCHR1, this compound exhibits anorectic, anxiolytic, and antidepressant effects in preclinical models.[1][2][7]

2. What are the common research applications of this compound?

This compound is widely used in preclinical research to investigate the role of the MCHergic system in:

  • Obesity and metabolic disorders: To study its effects on food intake, body weight, and energy expenditure.[1][2][4]

  • Anxiety and depression: As a tool to explore the potential of MCHR1 antagonism in treating mood disorders.[1][2][7]

  • Cognitive function: To understand the influence of MCHR1 on learning and memory.

  • Neurotransmitter release: It has been shown to increase acetylcholine (B1216132) levels in the frontal cortex.

3. How should this compound be stored?

For long-term storage, this compound should be kept at -20°C as a crystalline solid.[8]

4. Is this compound selective for MCHR1?

This compound is a highly selective antagonist for MCHR1. However, as with any pharmacological tool, it is crucial to consider potential off-target effects, especially at higher concentrations. Researchers should include appropriate controls to validate the specificity of the observed effects.

Troubleshooting Guides

In Vitro Studies

Issue: Inconsistent results in MCHR1 receptor binding assays.

  • Possible Cause 1: Improper this compound solution preparation.

    • Troubleshooting: this compound is soluble in organic solvents such as DMSO.[9] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. For example, a 1:2 solution of DMSO:PBS (pH 7.2) can be used.[9] It is not recommended to store the aqueous solution for more than one day.[9] Ensure complete dissolution before use.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 3: Issues with the receptor preparation.

    • Troubleshooting: Ensure the quality and integrity of the cell membranes or recombinant receptors used in the assay. Perform quality control checks on your receptor preparation.

  • Possible Cause 4: Incorrect assay conditions.

    • Troubleshooting: Optimize incubation times, temperature, and buffer composition. Refer to established protocols for MCHR1 binding assays.

Issue: Low or no detectable signal in cell-based assays.

  • Possible Cause 1: Low MCHR1 expression in the cell line.

    • Troubleshooting: Use a cell line with confirmed high expression of MCHR1. Validate receptor expression using techniques like qPCR or western blotting.

  • Possible Cause 2: this compound concentration is too low.

    • Troubleshooting: Perform a dose-response curve to determine the optimal concentration range for your specific assay.

  • Possible Cause 3: Poor cell health.

    • Troubleshooting: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for signs of cytotoxicity.

In Vivo Studies

Issue: High variability in behavioral responses between animals.

  • Possible Cause 1: Improper vehicle or formulation.

    • Troubleshooting: The choice of vehicle is critical for consistent in vivo effects. While some studies mention using a "vehicle," specific compositions are not always detailed. A common starting point is a solution of DMSO and PBS.[9] The final concentration of DMSO should be minimized to avoid vehicle-induced effects. It is essential to test the vehicle alone as a control group.

  • Possible Cause 2: Pharmacokinetic variability.

    • Troubleshooting: this compound is a substrate for P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which can limit its brain penetration.[8] This can lead to significant variability in central nervous system effects. Consider co-administration with Pgp/BCRP inhibitors in mechanistic studies to confirm central effects, but be aware of the potential for altered peripheral exposure.

  • Possible Cause 3: Sex differences.

    • Troubleshooting: Studies with other MCHR1 antagonists have shown sex-dependent differences in behavioral responses. It is crucial to include both male and female animals in your study design and analyze the data separately.

  • Possible Cause 4: Acclimation and handling stress.

    • Troubleshooting: Ensure all animals are properly acclimated to the housing and testing environments. Consistent and gentle handling can minimize stress-induced variability.

Issue: Lack of expected anorectic, anxiolytic, or antidepressant effect.

  • Possible Cause 1: Inadequate dose.

    • Troubleshooting: The effective dose of this compound can vary depending on the animal model, route of administration, and the specific behavioral test. Conduct a dose-response study to determine the optimal dose for your experimental conditions.

  • Possible Cause 2: Timing of administration.

    • Troubleshooting: The timing of drug administration relative to the behavioral test is critical. Consider the pharmacokinetic profile of this compound to determine the optimal pre-treatment time.

  • Possible Cause 3: Insensitivity of the chosen behavioral paradigm.

    • Troubleshooting: Ensure the chosen behavioral test is sensitive to the effects of MCHR1 antagonism. Review the literature for validated models. For example, the forced swim test and social interaction test are commonly used for assessing antidepressant and anxiolytic effects, respectively.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for MCHR1

ParameterValueCell LineReference
Kd0.18 nMCOS-7 cells expressing hMCHR1[4]

Table 2: Effective Doses of this compound in Preclinical Models

Animal ModelBehavioral TestEffective Dose Range (mg/kg, i.p.)Observed EffectReference
RatForced Swim Test10 - 40Antidepressant-like
RatSocial Interaction Test10 - 40Anxiolytic-like
Guinea PigMaternal-Separation Vocalization10 - 40Anxiolytic-like
RatDiet-induced obesityChronic administrationDecreased body weight[2][10]

Experimental Protocols

MCHR1 Receptor Binding Assay

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Preparation of Cell Membranes:

    • Culture CHO-K1 cells stably expressing human MCHR1.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The binding assay buffer typically contains 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.

    • In a 96-well plate, add a constant amount of radiolabeled ligand (e.g., [¹²⁵I]-MCH or a suitable fluorescently labeled MCH).

    • Add increasing concentrations of unlabeled this compound (competitor).

    • For non-specific binding, add a high concentration of unlabeled MCH.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity or fluorescence retained on the filters.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the competition binding data using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Forced Swim Test (Rat)

This protocol is adapted from standard procedures and should be conducted in accordance with institutional animal care and use guidelines.[3][7][10][11]

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the test.

  • Pre-test Session (Day 1):

    • Place each rat individually into the swim cylinder for 15 minutes.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored.

  • Test Session (Day 2):

    • Administer this compound or vehicle at the appropriate pre-treatment time.

    • Place the rat in the swim cylinder for a 5-minute test session.

    • Record the session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the duration of immobility.

    • Immobility: The rat is considered immobile when it floats in an upright position and makes only small movements necessary to keep its head above water.

    • Swimming: The rat is making active swimming motions, moving around the cylinder.

    • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • Data Analysis: Compare the duration of immobility between the this compound treated groups and the vehicle control group.

Social Interaction Test (Rat)

This protocol is a general guideline for a paired social interaction test.[1][12][13][14][15]

  • Apparatus: A neutral, open-field arena (e.g., 50 cm x 50 cm x 50 cm). The lighting should be dim to reduce anxiety.

  • Animals: Use weight-matched, unfamiliar male rats. House them individually for a few days before the test to increase social motivation.

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour before the test.

  • Procedure:

    • Administer this compound or vehicle to the test rat at the appropriate pre-treatment time.

    • Place the test rat and an unfamiliar, untreated partner rat simultaneously into the arena.

    • Record the 10-minute session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the total time spent in active social interaction.

    • Social Interaction Behaviors: Include sniffing, following, grooming, and pinning of the partner rat.

    • Non-social Behaviors: Include self-grooming, rearing, and exploring the arena alone.

  • Data Analysis: Compare the total duration of social interaction between the this compound treated groups and the vehicle control group.

Mandatory Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to Gi Gi MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene SNAP7941 This compound SNAP7941->MCHR1 Antagonizes

Caption: Simplified MCHR1 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Administration Vehicle or this compound Administration (i.p.) Animal_Acclimation->Administration SNAP7941_Prep This compound Solution Preparation SNAP7941_Prep->Administration Pre_treatment Pre-treatment Period (e.g., 30-60 min) Administration->Pre_treatment Behavioral_Test Behavioral Test (e.g., Forced Swim Test) Pre_treatment->Behavioral_Test Video_Scoring Video Scoring (Blinded Observer) Behavioral_Test->Video_Scoring Data_Analysis Statistical Analysis Video_Scoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for in vivo behavioral studies with this compound.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Reagent Check this compound Solubility & Stability Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animals Evaluate Animal Factors Start->Check_Animals Check_Data Re-analyze Data Start->Check_Data Solubility_Issue Solubility Issue? Check_Reagent->Solubility_Issue Protocol_Adherence Protocol Adherence? Check_Protocol->Protocol_Adherence Animal_Variability High Animal Variability? Check_Animals->Animal_Variability Analysis_Error Data Analysis Error? Check_Data->Analysis_Error Solubility_Issue->Check_Protocol No Prepare_Fresh Prepare Fresh Solution Solubility_Issue->Prepare_Fresh Yes Protocol_Adherence->Check_Animals Yes Optimize_Protocol Optimize Protocol (Dose, Timing) Protocol_Adherence->Optimize_Protocol No Animal_Variability->Check_Data No Refine_Animal_Model Refine Animal Model (Sex, Acclimation) Animal_Variability->Refine_Animal_Model Yes Correct_Analysis Correct Statistical Analysis Analysis_Error->Correct_Analysis Yes

Caption: A logical troubleshooting workflow for addressing reproducibility issues.

References

SNAP-7941 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation and handling of SNAP-7941 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). The MCH1 receptor is primarily expressed in the brain and is involved in the regulation of appetite, mood, and other physiological processes. By blocking the MCH1 receptor, this compound can inhibit the effects of melanin-concentrating hormone (MCH), a neuropeptide that stimulates food intake. This antagonistic action is the basis for its investigation in models of obesity, anxiety, and depression.

MCH1_Signaling_Pathway MCH MCH (Melanin-Concentrating Hormone) MCH1R MCH1 Receptor MCH->MCH1R Binds to G_protein Gq/Gi Protein Activation MCH1R->G_protein SNAP7941 This compound SNAP7941->MCH1R Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC cAMP Decreased cAMP G_protein->cAMP Inhibits Adenylyl Cyclase IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Orexigenic effects) Ca_PKC->Cellular_Response cAMP->Cellular_Response

Figure 1: Simplified MCH1 Receptor Signaling Pathway and the inhibitory action of this compound.

Q2: How should I store solid this compound?

For solid this compound, it is recommended to follow the general guidelines for storing bioactive small molecules.

Storage ConditionRecommendationDuration
Temperature-20°CUp to 6 months
AtmosphereStore in a dry, inert atmosphere (e.g., under nitrogen or argon)Long-term
LightProtect from lightAlways
ContainerTightly sealed vialAlways

Q3: How should I prepare and store this compound stock solutions?

It is advisable to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.

Storage ConditionRecommendationDuration
Temperature-20°CUp to 1 month
LightProtect from lightAlways
ContainerTightly sealed vialsAlways
UsageUse freshly prepared solutions whenever possibleDaily experiments

Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.

Q4: What solvents can I use to dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo experiments, ensure the final concentration of the organic solvent is compatible with the animal model and administration route. A common vehicle for in vivo administration of similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

Troubleshooting Guide

Problem 1: I am observing a loss of compound activity in my experiments over time.

This could be due to the degradation of this compound in your stock solution or experimental buffer.

  • Possible Cause 1: Improper Storage.

    • Solution: Ensure your stock solutions are aliquoted and stored at -20°C or lower in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.

  • Possible Cause 2: Instability in Aqueous Solution.

    • Solution: The stability of this compound in aqueous buffers, especially at different pH values, may be limited. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. If you must pre-dilute, perform a stability test by measuring the compound's concentration or activity at different time points.

  • Possible Cause 3: Photodegradation.

    • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

Problem 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).

The appearance of new peaks may indicate the presence of degradation products.

  • Possible Cause 1: Degradation during Sample Preparation or Storage.

    • Solution: Review your sample handling procedures. Ensure samples are processed quickly and stored appropriately (see storage recommendations above). If possible, analyze samples immediately after preparation.

  • Possible Cause 2: Incompatibility with other reagents.

    • Solution: Investigate potential incompatibilities between this compound and other components in your experimental mixture. Strong acids, bases, or oxidizing agents could promote degradation.

  • Possible Cause 3: Forced Degradation.

    • Solution: If you are intentionally stressing the compound, the new peaks are likely degradation products. Refer to the experimental protocol below for a systematic approach to identifying degradation pathways.

Troubleshooting_Degradation Start Start: Unexpected Experimental Results (e.g., loss of activity, new peaks) Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Improper_Storage Improper Storage (e.g., wrong temp, light exposure, repeated freeze-thaw) Check_Storage->Improper_Storage No Check_Solution_Prep Review Solution Preparation & Handling Check_Storage->Check_Solution_Prep Yes Correct_Storage Action: Correct Storage - Aliquot stocks - Store at -20°C, protected from light Improper_Storage->Correct_Storage End Problem Resolved Correct_Storage->End Fresh_Solutions Are solutions prepared fresh daily? Check_Solution_Prep->Fresh_Solutions Prepare_Fresh Action: Prepare Solutions Fresh Immediately Before Use Fresh_Solutions->Prepare_Fresh No Check_Incompatibilities Investigate Chemical Incompatibilities Fresh_Solutions->Check_Incompatibilities Yes Prepare_Fresh->End Incompatible Potential Incompatibility with buffer components, etc. Check_Incompatibilities->Incompatible Potential Perform_Degradation_Study Consider a Forced Degradation Study Check_Incompatibilities->Perform_Degradation_Study No Obvious Issues Modify_Protocol Action: Modify Protocol - Change buffer - Avoid harsh conditions Incompatible->Modify_Protocol Modify_Protocol->End Forced_Degradation_Workflow Start Start: Prepare this compound Stock Solution (1 mg/mL) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C, Solid & Solution) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Sampling Sample at Timed Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if applicable) & Dilute Sampling->Neutralize Analysis Analyze by Stability-Indicating HPLC-UV/LC-MS Neutralize->Analysis Data_Processing Data Processing & Interpretation Analysis->Data_Processing Report Identify Degradation Pathways & Products Data_Processing->Report

Technical Support Center: Investigating the Impact of SNAP-7941 on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of the MCHR1 antagonist, SNAP-7941, on locomotor activity. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect locomotor activity?

A1: this compound is a selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). MCH is a neuropeptide involved in regulating energy balance, mood, and sleep. By blocking the MCHR1 receptor, this compound can influence various behaviors. Its effect on locomotor activity is complex and can be dose-dependent, often showing an increase or no significant change at anxiolytic and antidepressant doses. Some studies suggest that MCHR1 antagonists may prevent sedative effects, which can indirectly affect locomotor activity.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor that, when activated by MCH, can couple to Gαi, Gαq, or Gαs proteins. This can lead to an inhibition of cAMP production (via Gαi), an increase in intracellular calcium (via Gαq), or a stimulation of cAMP production (via Gαs), depending on the cell type and conditions. By blocking this receptor, this compound prevents these downstream signaling events from occurring.

Q3: What are the potential therapeutic applications of this compound related to its effects on locomotion?

A3: this compound has shown potential as an anxiolytic and antidepressant. Its effects on locomotor activity are often studied in this context. For instance, some antidepressants can have sedative side effects that reduce locomotor activity. A compound like this compound, which may have antidepressant properties without causing sedation, could be therapeutically beneficial.

Troubleshooting Guide

Q1: I administered this compound to my rodents, but I don't see any significant change in locomotor activity. What could be the reason?

A1: Several factors could contribute to a lack of observed effect on locomotor activity:

  • Dosage: The effect of this compound on locomotion can be dose-dependent. You may be using a dose that is too low to elicit a response or a dose that falls into a trough of a biphasic dose-response curve. Review the literature for effective dose ranges in your specific animal model and consider performing a dose-response study.

  • Vehicle and Formulation: Ensure this compound is properly dissolved and administered. The choice of vehicle can impact drug solubility and bioavailability. Common vehicles include 20% beta-cyclodextrin.

  • Habituation: Inadequate habituation of the animals to the testing environment can lead to high baseline activity, masking the effects of the compound. Ensure a sufficient habituation period in the testing room and apparatus.

  • Strain and Species Differences: The effects of this compound can vary between different rodent strains and species. The genetic background of your animals may influence their response.

  • Timing of Administration: The time between drug administration and testing is critical. The pharmacokinetic profile of this compound should be considered to ensure testing occurs at the time of peak brain exposure.

Q2: The locomotor activity in my this compound treated group is decreased. How can I determine if this is due to sedation or an anxiolytic-like effect?

A2: Differentiating between sedation and anxiolysis is crucial for interpreting locomotor data. Here are some strategies:

  • Behavioral Analysis in the Open Field Test: An anxiolytic effect is typically associated with increased exploration of the center of the open field, while sedation would likely result in a general decrease in all movements without a specific preference for the center or periphery.

  • Use of Other Behavioral Tests: Complement your open field test with other anxiety-related behavioral paradigms that are less dependent on high levels of locomotor activity, such as the elevated plus-maze or the light-dark box test. An anxiolytic compound would be expected to increase time spent in the open arms or the light compartment, respectively.

  • Motor Coordination Tests: To directly assess for sedative-hypnotic effects, you can use tests like the rotarod or beam walking test. A sedative effect would likely impair performance on these tasks, whereas a purely anxiolytic effect at a given dose should not.

Q3: I'm observing high variability in locomotor activity within my treatment groups. How can I reduce this?

A3: High variability can obscure true treatment effects. Consider the following to improve consistency:

  • Standardize Experimental Conditions: Ensure that all experimental parameters are kept consistent across all animals. This includes lighting conditions in the testing room (typically 100-200 lux in the arena), time of day for testing (to account for circadian rhythms), and handling procedures.[1]

  • Acclimatization: Allow sufficient time for animals to acclimate to the housing facility and the testing room before starting experiments. A minimum of 3 days of acclimation to the testing room is recommended.[1]

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual differences and increase the statistical power of your study.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid unconscious bias in handling and data recording.

Quantitative Data Summary

The following tables summarize the effects of this compound and its analog, SNAP-94847, on locomotor activity from various studies.

Table 1: Effect of MCHR1 Antagonists on Locomotor Activity in Rodents

CompoundSpecies/StrainDoseRoute of AdministrationEffect on Locomotor ActivityReference
SNAP-94847Sprague-Dawley Rats20 mg/kg/day (chronic, 2 weeks)Oral gavageSignificant increase in quinpirole-induced locomotor activity[2][3]
SNAP-94847BALB/c Mice20 mg/kg/day (chronic, 21 days)Drinking waterMarked increase in quinpirole-induced locomotor activity[2][3]
SNAP-94847CD-1 Mice20 mg/kg/day (chronic, 21 days)Drinking waterNo modification of quinpirole (B1680403) responses[2][3]
SNAP-94847Wistar RatsNot specifiedIntranasalIncrease in time of locomotion and number of squares crossed in open field test[4]

Detailed Experimental Protocols

Open Field Test for Locomotor Activity

This protocol is a standard method for assessing spontaneous locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open field arena (e.g., 44.5 x 44.5 x 20 cm clear Plexiglas)

  • Video tracking software

  • This compound

  • Vehicle solution (e.g., 20% beta-cyclodextrin)

  • Syringes and needles for administration

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Animal Acclimation:

    • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week for acclimatization to the facility before any experimental procedures.

    • Acclimate mice to the testing room for at least 30-60 minutes before the test.

  • Drug Preparation and Administration:

    • Prepare a solution of this compound in the chosen vehicle. Ensure it is fully dissolved.

    • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of administration should be consistent and based on the pharmacokinetic profile of the drug.

  • Open Field Test:

    • Clean the open field arena with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.

    • Set the lighting in the testing room to a consistent level (e.g., 100-200 lux).

    • Gently place the animal in the center or at the periphery of the arena.

    • Record the animal's activity using the video tracking software for a predetermined period (e.g., 10-30 minutes).

    • Key parameters to measure include:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency (vertical activity)

      • Velocity

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare treatment groups.

    • Present data as mean ± SEM.

Visualizations

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds and Activates SNAP7941 This compound SNAP7941->MCHR1 Binds and Blocks G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to Ca2 Ca²⁺ PLC->Ca2 Increases PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response PKC PKC Ca2->PKC Activates PKC->Cellular_Response

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound's Effect on Locomotor Activity

Experimental_Workflow start Start: Animal Acclimation drug_prep Drug Preparation (this compound & Vehicle) start->drug_prep randomization Randomization of Animals into Treatment Groups drug_prep->randomization administration Drug Administration randomization->administration habituation Habituation to Testing Room administration->habituation open_field Open Field Test (Record Locomotor Activity) habituation->open_field data_collection Data Collection (Video Tracking) open_field->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: A typical experimental workflow for studying this compound's locomotor effects.

References

controlling for vehicle effects in SNAP-7941 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCHR1 antagonist, SNAP-7941. The information is presented in a question-and-answer format to directly address common issues, with a focus on controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCH is a neuropeptide that plays a role in regulating energy balance, appetite, and mood.[3] By blocking the MCHR1, this compound inhibits the downstream signaling of MCH, leading to its observed effects.

Q2: What are the primary research applications for this compound?

This compound has been investigated for its potential therapeutic effects in several areas, including:

  • Obesity and Weight Management: It has been shown to reduce food intake and promote weight loss in animal models of diet-induced obesity.[1][3]

  • Anxiety and Depression: Studies have demonstrated its anxiolytic and antidepressant-like effects in various behavioral models.[3]

Q3: What is a "vehicle" in the context of this compound experiments, and why is a vehicle control group necessary?

A vehicle is the solvent or carrier used to dissolve or suspend this compound for administration to animals. Since this compound is a lipophilic compound, it is not readily soluble in simple aqueous solutions like saline. A vehicle control group receives the same vehicle preparation (without this compound) as the experimental group. This is crucial to ensure that any observed effects are due to the drug itself and not the vehicle, as some vehicles can have their own biological effects.[4][5]

Troubleshooting Guide: Vehicle Effects

Q4: I'm observing unexpected effects in my vehicle control group. What could be the cause?

Several commonly used vehicles for lipophilic drugs can have intrinsic biological activity. It is essential to be aware of these potential confounding effects:

  • Dimethyl Sulfoxide (DMSO): While a powerful solvent, DMSO has been shown to have neuroprotective and behavioral effects.[4][5] At certain concentrations, it can decrease locomotor activity and alter sleep patterns in rodents.

  • Tween 80 (Polysorbate 80): This non-ionic surfactant is often used to create stable suspensions. However, Tween 80 can increase the absorption of other compounds by inhibiting P-glycoprotein, a drug efflux pump.[6] It has also been shown to decrease locomotor activity at higher concentrations.[6]

  • Cyclodextrins: These cyclic oligosaccharides are used to increase the solubility of hydrophobic drugs. While generally considered inert, some studies suggest they may have mild neuroprotective effects.[4]

  • Ethanol (B145695): Often used as a co-solvent, ethanol can have biphasic effects on locomotor activity, with lower concentrations sometimes causing hyperactivity and higher concentrations leading to sedation.[6]

Q5: What is a recommended vehicle formulation for in vivo this compound experiments?

A published study by Millan et al. (2008) successfully used the following formulation for intraperitoneal (i.p.) injection in rats:

  • Vehicle: Sterile water with a few drops of Tween 80.

  • Preparation: this compound was prepared as a suspension in this vehicle.[7]

  • Administration Volume: 1.0 ml/kg.[7]

For a related MCH1 antagonist, SNAP-94847, a different vehicle was used:

  • Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin (encapsin).[8]

  • Preparation: SNAP-94847 was dissolved in this vehicle.[8]

The choice of vehicle will depend on the specific experimental paradigm, route of administration, and the required concentration of this compound. It is always recommended to conduct pilot studies to assess the tolerability and potential behavioral effects of the chosen vehicle alone.

Q6: My this compound suspension appears unstable or precipitates out of solution. How can I improve this?

For preparing stable suspensions of lipophilic compounds like this compound, consider the following:

  • Sonication: Use a sonicator to break down particles and create a more uniform suspension.

  • Homogenization: A mechanical homogenizer can also be effective in reducing particle size and improving stability.

  • Vehicle Optimization: The concentration of the surfactant (e.g., Tween 80) may need to be optimized. Start with a low concentration and gradually increase it while monitoring for any adverse effects in the animals.

  • Fresh Preparation: Always prepare the suspension fresh on the day of the experiment to minimize the risk of precipitation or degradation.

Experimental Protocols and Data

MCH1 Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of the MCH1 receptor and the antagonistic action of this compound.

MCHR1_Signaling MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (Gq/Gi-coupled receptor) MCH->MCHR1 Binds to PLC Phospholipase C (PLC) MCHR1->PLC Activates (Gq) AC Adenylyl Cyclase (AC) MCHR1->AC Inhibits (Gi) SNAP7941 This compound SNAP7941->MCHR1 Blocks IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., increased appetite, anxiogenesis) Ca_PKC->Cellular_Response PKA->Cellular_Response

MCHR1 signaling and this compound antagonism.
Diet-Induced Obesity Studies

Experimental Workflow

DIO_Workflow cluster_induction Obesity Induction Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Start Acclimatization (Standard Diet) HFD High-Fat Diet Feeding (e.g., 8-12 weeks) Start->HFD Grouping Random Assignment to Groups HFD->Grouping Vehicle Vehicle Control Group (e.g., Water + Tween 80) Grouping->Vehicle SNAP7941 This compound Group (e.g., 10-30 mg/kg, i.p.) Grouping->SNAP7941 Measurements Monitor: - Body Weight - Food Intake - Metabolic Parameters Vehicle->Measurements SNAP7941->Measurements Comparison Statistical Comparison (this compound vs. Vehicle) Measurements->Comparison Vehicle_Selection Start Start: Need to Administer Lipophilic this compound Solubility_Test Initial Solubility Screening (e.g., Saline, PBS) Start->Solubility_Test Is_Soluble Is it soluble at the required concentration? Solubility_Test->Is_Soluble Aqueous_Vehicle Use Aqueous Vehicle (e.g., Saline) Is_Soluble->Aqueous_Vehicle Yes Complex_Vehicle Explore Complex Vehicles Is_Soluble->Complex_Vehicle No Suspension Suspension (e.g., Water + Tween 80) Complex_Vehicle->Suspension Cyclodextrin Solubilization (e.g., HP-β-CD) Complex_Vehicle->Cyclodextrin Co_Solvent Co-solvent System (e.g., DMSO, Ethanol) Complex_Vehicle->Co_Solvent Pilot_Study Conduct Pilot Study: - Vehicle Tolerability - Behavioral Effects of Vehicle Alone Suspension->Pilot_Study Cyclodextrin->Pilot_Study Co_Solvent->Pilot_Study Final_Vehicle Select Final Vehicle & Proceed with Main Experiment Pilot_Study->Final_Vehicle

References

statistical analysis of SNAP-7941 data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNAP-7941.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] It is a research chemical investigated for its potential anxiolytic, antidepressant, and anorectic properties.[2][3][4]

  • What is the mechanism of action of this compound? this compound functions by blocking the binding of melanin-concentrating hormone (MCH) to its receptor, MCH1.[2] MCH is a neuropeptide involved in the regulation of energy balance and mood.[3] By antagonizing the MCH1 receptor, this compound can inhibit MCH-induced food intake and produce effects similar to clinically used antidepressants and anxiolytics in animal models.[2][3]

  • What are the primary research applications of this compound? this compound is primarily used in preclinical research to investigate the role of the MCH1 receptor in various physiological and pathological processes, including:

    • Obesity and appetite regulation[2][3]

    • Depression and anxiety[2][3]

    • Cognition and social recognition[5][6]

Experimental Design & Protocols

  • What are some common animal models used to evaluate the effects of this compound? Researchers have utilized several established animal models to assess the pharmacological effects of this compound, including:

    • For antidepressant effects: The rat forced-swim test.[3]

    • For anxiolytic effects: The rat social interaction test, guinea pig maternal-separation vocalization tests, and the Vogel conflict test.[3][5]

    • For effects on cognition: The social recognition paradigm in rats.[5][6]

  • What are typical dose ranges for this compound in animal studies? Effective doses of this compound can vary depending on the animal model and the specific effect being studied. Doses ranging from 0.63 mg/kg to 40.0 mg/kg (administered intraperitoneally) have been shown to be active in rats for enhancing social recognition and increasing acetylcholine (B1216132) levels in the frontal cortex.[5][6]

  • How can I synthesize this compound? The enantioselective synthesis of this compound can be achieved through organocatalytic methods. One approach involves the Cinchona alkaloid-catalyzed Mannich reaction of β-keto esters to acyl imines. Another method utilizes a chiral phosphoric acid-catalyzed Biginelli reaction. The synthesis is completed by the selective formation of a urea (B33335) linkage at the N3 position of the dihydropyrimidone core with a 3-(4-phenylpiperidin-1-yl)propyl amine side chain.[7][8]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent results in behavioral studies (e.g., forced-swim test, social interaction). 1. Variability in drug administration: Inconsistent timing or volume of injection. 2. Animal stress: Improper handling or acclimation of animals. 3. Compound stability: Degradation of this compound in solution.1. Standardize injection procedures: Ensure consistent time of day, injection volume, and route of administration (e.g., intraperitoneal). 2. Proper animal handling: Acclimate animals to the experimental room and handling procedures for a sufficient period before testing. Minimize environmental stressors. 3. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment and protect them from light and extreme temperatures.
Low or no detectable effect on food intake. 1. Inappropriate dosage: The dose of this compound may be too low to elicit an anorectic effect. 2. Diet composition: The palatability of the diet can influence the effect of MCH1 receptor antagonists. 3. Timing of administration: The timing of drug administration relative to the feeding cycle may not be optimal.1. Dose-response study: Conduct a dose-response experiment to determine the optimal effective dose for your specific animal model and conditions. 2. Use a palatable diet: The effects of this compound on food consumption are often more pronounced with highly palatable, high-fat diets.[2] 3. Optimize administration time: Administer this compound prior to the dark cycle (active feeding period for rodents) to maximize the potential to observe an effect on food intake.
Difficulty in detecting changes in acetylcholine levels in the frontal cortex. 1. Inefficient microdialysis: Probe placement or recovery may be suboptimal. 2. Insufficient analytical sensitivity: The method used to quantify acetylcholine may not be sensitive enough. 3. Incorrect timing of sample collection: Samples may not be collected during the peak effect of the drug.1. Verify probe placement: Use histological methods to confirm the correct placement of the microdialysis probe in the frontal cortex. Optimize flow rate to ensure adequate recovery. 2. Use a highly sensitive assay: Employ a sensitive method such as HPLC with electrochemical detection to quantify acetylcholine in the dialysate. 3. Time-course study: Conduct a time-course experiment to determine the time of peak acetylcholine release following this compound administration and collect samples around that time point.

Data Presentation

Table 1: Summary of In Vivo Effects of this compound in Rodent Models

Effect Animal Model Dose Range (i.p.) Outcome Reference
AnorecticDiet-induced obese ratsNot specifiedReduced consumption of palatable food, sustained decrease in body weight with chronic administration.[3]
AnxiolyticRat social interaction testNot specifiedEffects similar to clinically used anxiolytics.[3]
Guinea pig maternal-separation vocalizationNot specifiedEffects similar to clinically used anxiolytics.[3]
Vogel conflict test2.5 - 40.0 mg/kgAnxiolytic properties observed.[5]
AntidepressantRat forced-swim testNot specifiedEffects similar to clinically used antidepressants.[3]
Cognitive EnhancementSocial recognition in rats0.63 - 10.0 mg/kgDose-dependently blocked scopolamine-induced deficits in social recognition.[5]
NeurochemicalMicrodialysis in freely moving rats0.63 - 40.0 mg/kgElevated extracellular levels of acetylcholine in the frontal cortex.[5][6]

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Effects using the Vogel Conflict Test

  • Animals: Male Wistar rats (200-250g) are typically used.

  • Apparatus: A standard operant chamber equipped with a drinking spout and a grid floor capable of delivering a mild electric shock.

  • Procedure:

    • Water-deprive the rats for 48 hours prior to the test.

    • On the test day, administer this compound (e.g., 2.5, 10, 40 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the operant chamber.

    • Allow the rat to have access to the drinking spout. After 20 licks, a mild electric shock is delivered through the spout and the grid floor for every subsequent 20th lick.

    • Record the number of shocks received during a 5-minute test session.

  • Data Analysis: An increase in the number of shocks received by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect. Analyze data using a one-way ANOVA followed by a post-hoc test.

Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement in the Frontal Cortex

  • Surgery:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant a guide cannula targeting the prelimbic region of the medial prefrontal cortex.

    • Allow animals to recover for at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

    • Administer this compound (e.g., 0.63, 2.5, 10, 40 mg/kg, i.p.) or vehicle.

    • Continue to collect dialysate samples every 20 minutes for at least 180 minutes post-injection.

  • Acetylcholine Analysis:

    • Analyze the dialysate samples for acetylcholine content using high-performance liquid chromatography (HPLC) with enzymatic conversion and electrochemical detection.

  • Data Analysis: Express acetylcholine levels as a percentage of the mean baseline values. Analyze the data using a repeated-measures ANOVA.

Visualizations

SNAP7941_Signaling_Pathway cluster_membrane Cell Membrane MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds to G_protein G-protein (Gi/Go) MCH1R->G_protein Activates SNAP7941 This compound SNAP7941->MCH1R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Downstream Downstream Cellular Effects (e.g., Neuronal activity) cAMP->Downstream Leads to

Caption: Mechanism of this compound action on the MCH1 receptor signaling pathway.

Experimental_Workflow_Social_Recognition start Start: Social Recognition Deficit Model acclimation Animal Acclimation start->acclimation drug_admin Administer this compound or Vehicle (i.p.) acclimation->drug_admin scopolamine_admin Administer Scopolamine (to induce deficit) drug_admin->scopolamine_admin exposure1 Initial Exposure: Juvenile Rat 1 scopolamine_admin->exposure1 delay Inter-exposure Delay exposure1->delay exposure2 Second Exposure: Familiar Juvenile 1 + Novel Juvenile 2 delay->exposure2 measurement Measure Time Spent Investigating Each Juvenile exposure2->measurement analysis Data Analysis: Compare Investigation Times measurement->analysis

References

SNAP-7941 Clinical Development: A Technical Overview of Preclinical Findings and Potential Reasons for Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This document addresses the available scientific information regarding the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP-7941. It is intended for researchers, scientists, and drug development professionals seeking to understand its preclinical profile and the likely reasons for the cessation of its clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended therapeutic use?

This compound is a potent and selective small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Preclinical studies suggested its potential as a therapeutic agent for obesity, anxiety, and depression.[1][2][3]

Q2: Did this compound ever enter clinical trials?

Based on a comprehensive review of publicly available clinical trial registries, such as ClinicalTrials.gov, there is no evidence to suggest that this compound was ever evaluated in human clinical trials. The development of this compound appears to have been discontinued (B1498344) during the preclinical phase.

Q3: Why were the clinical trials for this compound likely never initiated?

While a definitive public statement from the developers (formerly Synaptic Pharmaceutical Corporation) is unavailable, the discontinuation of this compound's development can be inferred from known challenges associated with the MCHR1 antagonist class and specific preclinical findings for the compound. The primary reasons likely include:

  • Poor Brain Penetration: Preclinical studies using a radiolabeled version of this compound, [11C]this compound, revealed that the compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5] These efflux transporters are present at the blood-brain barrier and actively pump substrates out of the brain, which would significantly limit the compound's central nervous system (CNS) exposure and potentially its efficacy for treating depression and anxiety.[5]

Troubleshooting and Experimental Considerations

Issue: Difficulty replicating the reported anxiolytic or antidepressant effects of MCHR1 antagonists in animal models.

  • Troubleshooting:

    • Compound Stability and Formulation: Ensure the compound is properly formulated. This compound, for instance, has been prepared as a suspension in sterile water with a few drops of Tween-80 for intraperitoneal injections in preclinical studies.

    • Blood-Brain Barrier Penetration: Consider the potential for efflux by transporters like P-gp. Co-administration with a P-gp inhibitor could be explored in a research setting to confirm central target engagement.

    • Animal Model Selection: The choice of animal model is critical. For anxiety, models such as the elevated plus-maze and for depression, the forced swim test, have been used to evaluate MCHR1 antagonists.[3][6]

Issue: Observing unexpected off-target effects in vitro or in vivo.

  • Troubleshooting:

    • hERG Liability Assessment: It is crucial to perform early in vitro screening for hERG channel affinity for any novel MCHR1 antagonist. Patch-clamp electrophysiology is the gold standard for this assessment.

    • Broad Receptor Profiling: Conduct comprehensive receptor screening panels to identify other potential off-target interactions that could contribute to unexpected pharmacological effects.

Data Presentation

Table 1: Summary of Preclinical Data for this compound

ParameterSpeciesKey FindingReference
MCHR1 Antagonism RatInhibited MCH-induced food intake.[1]
Obesity Model Rat (diet-induced)Chronic administration led to a sustained decrease in body weight.[2]
Anxiety Models RatShowed anxiolytic effects in the social interaction test.[3][6]
Depression Models RatDemonstrated antidepressant-like effects in the forced swim test.[2][3][6]
Brain Uptake Rat[11C]this compound showed low brain penetration, which was increased by P-gp/BCRP inhibition.[4][5]

Experimental Protocols

1. Diet-Induced Obesity Model in Rats

  • Objective: To assess the effect of this compound on body weight in an obesity model.

  • Methodology:

    • Male Wistar rats are fed a high-fat diet to induce obesity.

    • This compound is administered chronically (e.g., daily for several weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Body weight and food intake are monitored regularly.

    • A control group receiving the vehicle is included for comparison.[2]

2. Forced Swim Test in Rats

  • Objective: To evaluate the antidepressant-like effects of this compound.

  • Methodology:

    • Rats are individually placed in a cylinder filled with water from which they cannot escape.

    • The duration of immobility is recorded during a specified test period.

    • This compound or a vehicle control is administered prior to the test.

    • A reduction in immobility time is indicative of an antidepressant-like effect.[2][3][6]

Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 can couple to different G proteins, primarily Gi and Gq, to initiate downstream signaling cascades.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates

Caption: MCHR1 signaling pathway upon activation by MCH.

References

Validation & Comparative

A Head-to-Head Comparison of SNAP-7941 and SNAP-94847 as MCH1R Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the melanin-concentrating hormone receptor 1 (MCH1R) presents a compelling target for therapeutic intervention in obesity, anxiety, and depression. Two of the most widely studied MCH1R antagonists in preclinical models are SNAP-7941 and SNAP-94847. This guide provides a detailed, data-driven comparison of these two compounds to aid researchers in selecting the most appropriate tool for their studies.

This comparison synthesizes available data on the binding affinity, functional potency, and in vivo effects of this compound and SNAP-94847. Detailed experimental protocols are also provided to ensure reproducibility and facilitate study design.

At a Glance: Key Quantitative Data

ParameterThis compoundSNAP-94847
Binding Affinity (Ki) 15 nM[1]2.2 nM[2]
Dissociation Constant (Kd) 0.18 nM[3]530 pM[2]
In Vivo Efficacy (Rodent Models) Anorectic, anxiolytic, and antidepressant effects demonstrated.[4][5][6]Anxiolytic and antidepressant-like effects observed; reduces food-reinforced operant responding.[4][7]

In-Depth Analysis

Binding Affinity and Potency

Both this compound and SNAP-94847 are high-affinity antagonists for the MCH1R. However, quantitative data indicates that SNAP-94847 exhibits a higher binding affinity, with a Ki value of 2.2 nM compared to 15 nM for this compound.[1][2] The dissociation constant (Kd) for this compound has been reported as 0.18 nM, while for SNAP-94847 it is 530 pM, further supporting the potent binding of both compounds to the MCH1R.[2][3]

In Vivo Efficacy

Both compounds have demonstrated efficacy in rodent models of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in various behavioral tests, including the forced swim test and social interaction test.[4][6] It has also been reported to reduce food intake and body weight in models of diet-induced obesity.[5]

Similarly, SNAP-94847 has shown anxiolytic-like and antidepressant-like activity in models such as the light/dark paradigm and novelty suppressed feeding test.[4] It also decreases responding for high-fat food, suggesting a role in modulating food reward.[7] Notably, some studies suggest that the mechanism of action for the anxiolytic and antidepressant effects of SNAP-94847 may be distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs).[8]

MCH1R Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCH1R) is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor can couple to both Gi and Gq proteins. This dual coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. Downstream of these initial signaling events, the activation of the extracellular signal-regulated kinase (ERK) pathway has also been observed. MCH1R antagonists like this compound and SNAP-94847 act by competitively binding to the receptor, thereby preventing MCH from binding and initiating these downstream signaling cascades.

MCH1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1R MCH->MCH1R Binds Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates ERK ERK MCH1R->ERK Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ PLC->Ca2 Mobilizes SNAP This compound / SNAP-94847 SNAP->MCH1R Blocks

MCH1R Signaling Pathway and Antagonist Action

Experimental Methodologies

To facilitate the design of new studies and the replication of existing findings, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the MCH1R.

Radioligand_Binding_Assay A Prepare Membranes (e.g., from cells expressing MCH1R) B Incubate Membranes with: - Radioligand (e.g., [³H]-SNAP-7941) - Test Compound (this compound or SNAP-94847) - Buffer A->B C Separate Bound and Free Radioligand (e.g., via filtration) B->C D Quantify Bound Radioactivity (e.g., using a scintillation counter) C->D E Data Analysis (Calculate IC₅₀ and Ki values) D->E

Workflow for a Radioligand Binding Assay

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing MCH1R in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable buffer for the assay.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SNAP-7941), and varying concentrations of the unlabeled test compound (this compound or SNAP-94847). Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium.

Calcium_Mobilization_Assay A Seed Cells Expressing MCH1R in a 96-well plate B Load Cells with a Calcium-Sensitive Fluorescent Dye A->B C Pre-incubate with Test Compound (this compound or SNAP-94847) B->C D Stimulate with MCH (an MCH1R agonist) C->D E Measure Fluorescence Changes (correlating to intracellular Ca²⁺ levels) D->E F Data Analysis (Determine IC₅₀ values) E->F

Workflow for a Calcium Mobilization Assay

Protocol Details:

  • Cell Culture: Plate cells stably or transiently expressing MCH1R in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of the test antagonist (this compound or SNAP-94847) to the wells and pre-incubate for a defined period.

  • Agonist Stimulation: Add a fixed concentration of MCH (the agonist) to the wells to stimulate the MCH1R.

  • Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the MCH-induced response against the logarithm of the antagonist concentration. Fit the data to determine the IC₅₀ value.

Conclusion

Both this compound and SNAP-94847 are potent and selective MCH1R antagonists that have proven to be valuable tools in preclinical research. While SNAP-94847 demonstrates a higher binding affinity in in vitro assays, both compounds exhibit significant in vivo effects related to feeding, anxiety, and depression. The choice between these two antagonists will ultimately depend on the specific research question, the experimental model being used, and the desired pharmacokinetic profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments.

References

A Comparative Efficacy Analysis of MCHR1 Antagonists: SNAP-7941 and GW3430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent melanin-concentrating hormone receptor 1 (MCHR1) antagonists, SNAP-7941 and GW3430. Both compounds have been investigated for their therapeutic potential in treating obesity, depression, and anxiety. This analysis is based on publicly available experimental data to assist researchers in evaluating their relative efficacy and mechanisms of action.

Quantitative Efficacy and Binding Affinity

This compound and GW3430 are both potent and selective antagonists of the MCHR1. The following table summarizes their key in vitro pharmacological parameters.

ParameterThis compoundGW3430SpeciesAssay TypeReference
Binding Affinity (Ki) 0.25 nM-RatRadioligand Displacement ([³H]this compound)[1]
2.0 nM-RatRadioligand Binding[1]
40 nM-HumanRadioligand Displacement ([³H]spiperone)[1]
IC50 3.0 nM~13 nMHumanRadioligand Binding ([¹²⁵I]-MCH)[1][2][3]
15 nM-HumanCalcium Flux (FLIPR)[1]
pIC50 -9.3-MCHR1 Antagonist Activity[2][4]
pKd 9.24 (Kd = 0.58 nM)-HumanCalcium Flux (FLIPR)[1]
9.7-Human-[1]

Mechanism of Action: MCHR1 Signaling Pathway

Both this compound and GW3430 exert their effects by antagonizing the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 activates multiple downstream signaling cascades through coupling to different G proteins, primarily Gαi, Gαo, and Gαq.[5][6][7] Antagonism by this compound or GW3430 blocks these signaling events.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates Antagonist This compound / GW3430 Antagonist->MCHR1 Blocks G_protein Gαi/o/q MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) MAPK MAPK Pathway G_protein->MAPK Activates (Gαq) cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2

MCHR1 Signaling Pathway Antagonism

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and GW3430 are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of the compounds to the MCHR1.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing MCHR1 incubate Incubate membranes with radioligand (e.g., [¹²⁵I]-MCH) and competitor (this compound or GW3430) prep->incubate filter Separate bound from free radioligand via vacuum filtration incubate->filter count Quantify radioactivity of bound ligand using a scintillation counter filter->count analyze Analyze data to determine Ki and IC50 values count->analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human MCHR1 are prepared by homogenization and differential centrifugation.

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled competitor compound (this compound or GW3430). The incubation is typically carried out in a binding buffer for 90 minutes at room temperature.[8]

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8][9]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8][9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of competitor that inhibits 50% of radioligand binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.[8]

Functional cAMP Assay

This assay measures the ability of the antagonists to block MCH-induced inhibition of cAMP production, a key downstream signaling event of MCHR1 activation via Gαi.

Functional cAMP Assay Workflow

Protocol:

  • Cell Culture: HEK293 cells expressing MCHR1 are cultured in 96-well plates.[10][11]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or GW3430).

  • Stimulation: Cells are then stimulated with a fixed concentration of MCH in the presence of an adenylate cyclase activator like forskolin (B1673556) to induce cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]

  • Data Analysis: The ability of the antagonist to reverse the MCH-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified, and IC50 values are determined.

In Vivo Model: Diet-Induced Obesity in Rodents

This model is used to assess the anorectic and weight-reducing effects of the MCHR1 antagonists.

DIO_Model_Workflow acclimate Acclimate rodents to housing conditions induce Induce obesity by feeding a high-fat diet for several weeks acclimate->induce group Group animals based on body weight induce->group treat Administer antagonist (this compound or GW3430) or vehicle daily group->treat monitor Monitor body weight, food intake, and other metabolic parameters treat->monitor analyze Analyze data for significant differences between treated and control groups monitor->analyze

Diet-Induced Obesity Model Workflow

Protocol:

  • Induction of Obesity: Male rats or mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity.[12][13][14]

  • Animal Grouping: Once a significant increase in body weight is observed compared to control animals on a standard chow diet, the obese animals are randomized into treatment and vehicle control groups.

  • Drug Administration: this compound or GW3430 is administered, typically orally, on a daily basis for a specified duration.

  • Monitoring: Body weight and food intake are measured regularly throughout the study. Other metabolic parameters such as body composition (fat and lean mass) may also be assessed.[13]

  • Data Analysis: The effects of the antagonist on body weight and food consumption are compared between the treated and vehicle control groups to determine efficacy.

In Vivo Model: Forced Swim Test in Rodents

This model is a common screening tool for assessing antidepressant-like activity.

References

A Comparative Guide to the Validation of SNAP-7941 Binding at the MCH1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SNAP-7941, a selective antagonist for the Melanin-Concentrating Hormone (MCH) Receptor 1 (MCH1R), with other relevant antagonists. The binding affinity, selectivity, and functional antagonism are supported by experimental data to offer an objective performance overview for researchers, scientists, and drug development professionals.

Introduction to this compound and the MCH1 Receptor

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and mood.[1][2] It exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCH1R and MCH2R.[2] In rodents, only MCH1R is expressed.[3] The MCH1 receptor is widely distributed in the brain, particularly in regions associated with reward and motivation, making it a significant target for therapeutic intervention in obesity, anxiety, and depression.[3] this compound is a potent and selective small-molecule antagonist of the MCH1 receptor that has demonstrated efficacy in animal models of these conditions.[1][4] This guide validates its binding and functional activity at the MCH1R.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a GPCR that couples to inhibitory (Gαi) and Gαq proteins.[3] Upon activation by MCH, the receptor initiates two primary signaling cascades:

  • Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[1]

MCH1R_Signaling cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH1R MCH1R Gi Gαi MCH1R->Gi Couples Gq Gαq MCH1R->Gq Couples MCH MCH MCH->MCH1R Activates SNAP7941 This compound SNAP7941->MCH1R Inhibits AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ Ca²⁺ IP3->Ca

MCH1 Receptor Signaling Pathways

Comparative Binding Affinity of MCH1R Antagonists

The binding affinity of this compound to the MCH1 receptor has been rigorously determined and is presented below in comparison to other known MCH1R antagonists. Affinity is typically expressed by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

CompoundBinding Affinity (Ki)Binding Affinity (Kd)Binding Affinity (IC50)Species / Cell Line
This compound 4.52 nM0.18 nM-Human (CHO-K1 / COS-7 cells)
GW-803430--~13 nM (pIC50 = 9.3)Human
SNAP-948472.2 nM530 pM-Human
T-226296--5.5 nM (human), 8.6 nM (rat)Human, Rat

Selectivity Profile

This compound demonstrates high selectivity for the MCH1 receptor over the MCH2 receptor and other GPCRs, which is a critical attribute for a therapeutic candidate to minimize off-target effects.

CompoundSelectivity for MCH1R vs. MCH2RSelectivity vs. Other Receptors
This compound High (Ki > 1000 nM for MCH2R)>100-fold lower affinity for other tested targets
SNAP-94847High>80-fold vs. α1A; >500-fold vs. D2 receptors[5]

Experimental Validation Workflow

The validation of a receptor antagonist like this compound typically follows a multi-stage process, from initial binding characterization to functional assays.

Experimental_Workflow A 1. Membrane Preparation (Cells expressing MCH1R) B 2. Radioligand Binding Assay (Competition Assay) A->B C 3. Data Analysis (Determine Ki / IC50) B->C D 4. Functional Assay (e.g., Calcium Mobilization) C->D E 5. Antagonism Confirmation (Measure inhibition of MCH-induced signal) D->E F 6. Selectivity Profiling (Test against other receptors) E->F

Workflow for MCH1R Antagonist Validation

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the MCH1 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the MCH1 receptor.

Materials:

  • Membrane Preparation: Membranes from HEK-293 or CHO cells stably expressing the human MCH1 receptor.

  • Radioligand: [¹²⁵I]-MCH or a similar high-affinity radiolabeled MCH1R agonist.

  • Test Compound: this compound, dissolved in appropriate solvent (e.g., DMSO).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.[6]

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation (0.5-1.0 µg of protein), a fixed concentration of the radioligand (e.g., 0.06-0.1 nM [¹²⁵I]-MCH), and varying concentrations of this compound.

  • Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate. This traps the membranes with the bound radioligand on the filter.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Quantification: Add scintillation cocktail to each well and quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled MCH agonist. The IC50 value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.[8]

Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by the native agonist (MCH), confirming its inhibitory action on the Gαq pathway.[9]

Objective: To confirm this compound is a functional antagonist of the MCH1 receptor.

Materials:

  • Cell Line: HEK-293 or CHO cells stably co-expressing the MCH1 receptor and a promiscuous Gα protein (like Gα16) to ensure a robust calcium signal.[9]

  • Calcium-sensitive dye: Fluo-4 AM or similar.[9]

  • Agonist: Melanin-Concentrating Hormone (MCH).

  • Antagonist: this compound.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.[10]

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).[9]

Protocol:

  • Cell Plating: Seed the MCH1R-expressing cells into the assay plates and allow them to adhere overnight.[10]

  • Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 1 hour at 37°C to allow for de-esterification of the dye.[11]

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.[12]

  • Agonist Challenge and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Then, add a fixed concentration of MCH (typically an EC₈₀ concentration to achieve a strong signal) to all wells.[10]

  • Data Acquisition: Immediately after agonist addition, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The antagonist effect is quantified by the reduction in the MCH-induced fluorescence signal. Plot the percentage of inhibition against the concentration of this compound to determine its IC50 value for functional antagonism.[10]

References

A Comparative Guide to SNAP-7941 and Other Melanin-Concentrating Hormone 1 (MCH1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanin-Concentrating Hormone (MCH) system is a critical neuromodulatory pathway in the central nervous system, primarily involved in the regulation of energy homeostasis, mood, and stress responses. The MCH1 receptor (MCH1R), a G protein-coupled receptor (GPCR), is the primary mediator of MCH's effects in rodents and a key target in humans.[1][2] Its activation has been shown to stimulate food intake (orexigenic effect) and modulate emotional states.[3][4] Consequently, the development of MCH1R antagonists has become a significant area of research for therapeutic interventions targeting obesity, anxiety, and depression.[5][6][7]

SNAP-7941 was one of the early, potent, and selective small-molecule antagonists developed for the MCH1 receptor.[3] It has demonstrated significant efficacy in preclinical models, exhibiting anorectic, anxiolytic, and antidepressant properties.[3][4] This guide provides an objective comparison of this compound with other notable MCH1 receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.

MCH1 Receptor Signaling Pathway

The MCH1 receptor exerts its physiological effects by coupling to multiple intracellular G protein signaling cascades, primarily Gαi and Gαq.[1][8]

  • Gαi Pathway: Upon MCH binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9][10]

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can further influence downstream targets, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10]

  • β-Arrestin Pathway: Like many GPCRs, the MCH1R can also signal through β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.[8]

Antagonists like this compound block these signaling events by preventing MCH from binding to the receptor.

MCH1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins MCH1R MCH1 Receptor Gai Gαi MCH1R->Gai Activates Gq Gαq MCH1R->Gq Activates MCH MCH (Ligand) MCH->MCH1R Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Converts ATP to PKA PKA ↓ cAMP->PKA Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates via DAG Ca Intracellular Ca²⁺ ↑ IP3->Ca Releases MAPK MAPK/ERK Pathway PKC->MAPK Activates

MCH1 Receptor Signaling Pathways

Quantitative Comparison of MCH1 Receptor Antagonists

The following table summarizes the binding and functional data for this compound and other well-characterized MCH1 receptor antagonists. These compounds have been pivotal in understanding the therapeutic potential of MCH1R blockade.

CompoundBinding Affinity (Ki/IC50, nM)Functional Potency (IC50, nM)Key Preclinical Effects
This compound High Affinity (undisclosed quantitative value)[3]Potent antagonist activity[3]Anorectic, Anxiolytic, Antidepressant[3][4]
GW803430 pIC50 = 9.3 (~0.5 nM)[11]IC50 = 9.3 nM[12]Anorectic, Anxiolytic, Antidepressant[12]
T-226296 N/AIC50 = 5.5 (human), 8.6 (rat)[13]Anorectic (anti-obesity)[1][13]
SNAP-94847 Ki = 2.2 nM[14]pA2 = 7.81 (functional antagonism)[14]Anxiolytic, Antidepressant[1][15]
BMS-819881 Ki = 7 nM (rat)[16], 10 nM[17]N/AAnti-obesity (via prodrug BMS-830216)[17]

Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 9.3 corresponds to an IC50 of approximately 0.5 nM. pA2 is a measure of the potency of an antagonist.

Experimental Protocols

The characterization of MCH1R antagonists relies on a standard set of in vitro and in vivo assays.

Radioligand Binding Assay (for Binding Affinity)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCH1 receptor, allowing for the determination of the compound's binding affinity (Ki).

  • Receptor Source: Membranes prepared from HEK293 or CHO cells stably expressing the human or rat MCH1 receptor.

  • Radioligand: [³H]this compound or [¹²⁵I]-MCH is commonly used at a concentration near its dissociation constant (Kd).[3][8]

  • Procedure:

    • Receptor membranes are incubated in a buffer solution with the radioligand and varying concentrations of the unlabeled antagonist (e.g., this compound).

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Non-specific binding is determined in the presence of a high concentration of a known MCH1R ligand.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Functional Assays (for Potency)

These assays measure the ability of an antagonist to block MCH-induced signaling.

  • cAMP Accumulation Assay (Gαi pathway):

    • HEK293 cells expressing MCH1R are pre-incubated with the antagonist at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase cAMP levels.

    • MCH is added, which normally inhibits forskolin-stimulated cAMP production.[10]

    • The ability of the antagonist to reverse the MCH-mediated inhibition is measured.

    • Intracellular cAMP levels are quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.

    • The IC50 value is determined from the concentration-response curve.

  • Calcium Mobilization Assay (Gαq pathway):

    • CHO cells expressing MCH1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Cells are pre-incubated with the antagonist at various concentrations.

    • MCH is added to stimulate the release of intracellular calcium, causing an increase in fluorescence.

    • The antagonist's ability to block the MCH-induced fluorescence signal is measured in real-time using an instrument like a FlexStation or FLIPR.

    • The IC50 value, representing the concentration of antagonist that blocks 50% of the MCH response, is calculated.[8]

In Vivo Behavioral Models
  • Forced Swim Test (Antidepressant Activity):

    • Subjects: Male Sprague-Dawley rats.

    • Procedure: The test consists of a pre-test session (e.g., 15 minutes) and a test session 24 hours later (e.g., 5 minutes). On the test day, animals are administered the vehicle, a reference antidepressant (e.g., fluoxetine), or an MCH1R antagonist (e.g., this compound) orally 60 minutes before the session.[3][18]

    • Measurement: The duration of immobility during the test session is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.[15]

  • Social Interaction Test (Anxiolytic Activity):

    • Subjects: Pairs of unfamiliar male Long-Evans rats.

    • Procedure: Rats are placed in an open-field arena under bright lighting conditions, which is mildly aversive and suppresses social behavior. Animals are dosed with the vehicle, a reference anxiolytic (e.g., chlordiazepoxide), or an MCH1R antagonist 60 minutes prior to the test.[3]

    • Measurement: The total time the pair of rats spends engaged in active social behaviors (e.g., sniffing, grooming, following) is recorded over a 10-minute session. An increase in social interaction time suggests an anxiolytic effect.[3]

General Workflow for MCH1R Antagonist Discovery

The process of identifying and validating a novel MCH1R antagonist follows a structured pipeline, from initial high-throughput screening to detailed preclinical evaluation.

Workflow A 1. High-Throughput Screening (HTS) - Binding Assay B 2. Hit Confirmation (Dose-Response Binding) A->B Identify Hits C 3. In Vitro Functional Assays (cAMP & Calcium) B->C Confirm Affinity D 4. Selectivity Profiling (Off-target screening) C->D Determine Potency E 5. Lead Optimization (Medicinal Chemistry) D->E Assess Specificity F 6. In Vivo Pharmacokinetics (ADME, Brain Penetration) E->F Improve Properties G 7. In Vivo Efficacy Models (Obesity, Anxiety, Depression) F->G Evaluate Exposure G->E Feedback for New Analogs

Workflow for MCH1R Antagonist Characterization

Conclusion

This compound is a well-established, high-affinity MCH1 receptor antagonist that demonstrates a robust therapeutic profile for obesity, anxiety, and depression in a variety of preclinical models.[3] Comparative data shows that other antagonists, such as GW803430 and T-226296, exhibit similar high-potency and efficacy profiles.[12][13] The MCH1 receptor couples to both Gαi and Gαq pathways, and the ability of these antagonists to block these signaling cascades underlies their mechanism of action.[1][8] While the preclinical data for MCH1R antagonists is compelling, their translation to clinical success has been challenging, with few candidates advancing through late-stage trials.[6][19] Nevertheless, the MCH1 receptor remains a promising and actively investigated target for novel therapeutics in metabolic and psychiatric disorders.

References

SNAP-7941: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). Understanding the selectivity of a compound is critical for predicting its potential off-target effects and ensuring its suitability for specific research applications and therapeutic development. This document summarizes available binding affinity data, details the experimental protocols used for its determination, and visualizes key biological and experimental pathways.

High Selectivity of this compound for MCH1R

In the seminal study by Borowsky et al. (2002), this compound was reported to have a dissociation constant (Kd) of 0.18 nM for the human MCH1R.[1][2] The same study noted that this compound displayed greater than 100-fold selectivity for MCH1R over a panel of other G protein-coupled receptors (GPCRs), ion channels, and transporters. However, the specific Ki or IC50 values for these off-target sites were not detailed in the available literature. This high selectivity is a crucial attribute, suggesting a lower likelihood of off-target pharmacological effects.

Receptor/TargetLigandSpeciesAffinity (Ki/Kd)Selectivity vs. MCH1RReference
MCH1RThis compoundHuman0.18 nM (Kd)-Borowsky et al., 2002
Various GPCRs, ion channels, and transportersThis compoundNot Specified>100-fold lower affinity>100xBorowsky et al., 2002

Table 1: Binding Affinity of this compound

Experimental Protocols

The determination of the binding affinity and selectivity of this compound typically involves radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Competition Binding Assay

This assay is a standard method to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human MCH1R are cultured and harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay Protocol:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled MCH1R ligand (e.g., [³H]-SNAP-7941 or [¹²⁵I]-MCH).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • A fixed amount of the prepared cell membranes.

  • Total Binding: Wells containing only the radioligand and membranes.

  • Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a non-radiolabeled MCH1R ligand to saturate the receptors.

  • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (the equilibrium dissociation constant of the competitor) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways

To better understand the context of this compound's action and the methods used to characterize it, the following diagrams are provided.

MCH1R_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor (GPCR) MCH->MCH1R Binds G_protein Gi/q Protein MCH1R->G_protein Activates SNAP7941 This compound SNAP7941->MCH1R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: MCH1R Signaling Pathway Antagonized by this compound.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing MCH1R start->prep_membranes setup_assay Set up 96-well Plate Assay - Radioligand ([³H]-SNAP-7941) - Unlabeled this compound (serial dilution) - Membranes prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate bound from unbound) incubation->filtration wash Wash Filters filtration->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis (IC50 → Ki calculation) scintillation->analysis end End analysis->end

References

Comparative Pharmacokinetics of SNAP-7941 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the melanin-concentrating hormone receptor 1 (MCH1-R) antagonist SNAP-7941 and its analogs, SNAP 94847 and [¹⁸F]FE@SNAP. The information is supported by available preclinical data to aid in the evaluation of these compounds for further investigation.

This compound and its analogs are of significant interest due to their potential therapeutic applications in obesity, anxiety, and depression.[1] A critical aspect of drug development is the understanding of a compound's pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes the available data on this compound, SNAP 94847, and [¹⁸F]FE@SNAP to facilitate a comparative assessment.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound and its analogs in rats. It is important to note that a direct head-to-head comparative study with all three compounds under identical experimental conditions is not available in the public domain. The data presented here is compiled from separate studies and should be interpreted with this consideration.

ParameterThis compoundSNAP 94847[¹⁸F]FE@SNAP
Route of Administration OralOralIntravenous
Dose Not Specified3, 10, and 30 mg/kgNot Specified
Cmax Data Not AvailableData Not AvailableData Not Available
Tmax Data Not AvailableData Not AvailableData Not Available
AUC Data Not AvailableData Not AvailableData Not Available
Elimination Half-life (t½) Data Not Available5.2 hours[2]Data Not Available
Oral Bioavailability (F) 59%[3]Data Not AvailableNot Applicable
Brain/Plasma Ratio 2.3[3]2.3 (at 4 hours post-dosing)[2]Data Not Available
Metabolism Data Not AvailableData Not Available47.73 ± 6.1% hydrophilic metabolite at 45 min post-injection

Experimental Protocols

The data presented in this guide are derived from preclinical studies in rodents. The following are detailed methodologies representative of the key experiments cited.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of a test compound after oral or intravenous administration.

Animal Model: Male Sprague-Dawley or Wistar rats.

Procedure:

  • Dosing:

    • Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV): The test compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into the tail vein at a specific dose (e.g., 1 mg/kg).

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Brain Tissue Collection (for Brain/Plasma Ratio): At a specific time point (e.g., 4 hours post-dose), animals are euthanized, and brain tissue is collected, weighed, and homogenized.

  • Sample Analysis: The concentration of the test compound in plasma and brain homogenate is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. The brain/plasma ratio is calculated by dividing the concentration of the compound in the brain tissue by its concentration in the plasma at the same time point.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of the analyte (e.g., this compound) in biological matrices (plasma, brain homogenate).

Procedure:

  • Sample Preparation: Proteins in the plasma or brain homogenate samples are precipitated by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: The peak area of the analyte is compared to a standard curve prepared with known concentrations of the analyte in the same biological matrix to determine its concentration in the unknown samples.

MCH1 Receptor Signaling Pathway

This compound and its analogs exert their pharmacological effects by antagonizing the melanin-concentrating hormone receptor 1 (MCH1-R), a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH1-R initiates a cascade of intracellular signaling events.

MCH1R_Signaling_Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCH MCH MCH1R MCH1-R MCH->MCH1R Binds Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK Activation PKA->ERK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->ERK SNAP7941 This compound & Analogs SNAP7941->MCH1R Antagonizes

Caption: MCH1-R signaling cascade initiated by MCH binding.

Activation of MCH1-R can lead to the coupling of different G proteins, primarily Gαi and Gαq.[4][5] The Gαi pathway involves the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[4][6] The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[5] Both pathways can ultimately influence downstream effectors like the extracellular signal-regulated kinase (ERK).[6] this compound and its analogs, by blocking the binding of MCH to the receptor, inhibit these downstream signaling events.

References

Validating SNAP-7941's Effects: A Comparative Guide to MCHR1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP-7941, with the phenotype of MCHR1 knockout mouse models. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological pathways, this document serves as a valuable resource for validating the on-target effects of this compound and understanding its therapeutic potential.

Unveiling the Role of MCHR1: Pharmacological versus Genetic Inhibition

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, mood, and appetite. Its effects are primarily mediated through the G protein-coupled receptor, MCHR1. To elucidate the function of this receptor and validate potential therapeutic antagonists like this compound, researchers employ two main strategies: pharmacological blockade with selective antagonists and genetic deletion through knockout models.

This compound is a potent and selective antagonist of MCHR1, demonstrating anorectic, anxiolytic, and antidepressant-like properties in preclinical studies.[1] MCHR1 knockout mice, on the other hand, provide a model of lifelong receptor absence. These mice are characterized by a lean phenotype, hyperactivity, hyperphagia, and resistance to diet-induced obesity.[2]

A critical step in validating the mechanism of action of a pharmacological agent is to demonstrate that its effects are absent in animals lacking its specific target. While direct head-to-head studies with this compound in MCHR1 knockout mice are not extensively reported in publicly available literature, studies with other MCHR1 antagonists, such as AZD1979, have shown that the antagonist had no effect on food intake or body weight in MCHR1 knockout mice, confirming the on-target specificity of this class of compounds.[3] This guide will draw parallels from existing data on both this compound and MCHR1 knockout models to provide a comprehensive comparison.

Quantitative Data Comparison

The following tables summarize the reported effects of this compound administration in wild-type animals and the characteristic phenotype of MCHR1 knockout mice across key physiological and behavioral domains.

Table 1: Effects on Energy Homeostasis and Body Weight

ParameterThis compound Treatment in Wild-Type RodentsMCHR1 Knockout Mice Phenotype
Food Intake Inhibits MCH-induced food intake and reduces consumption of palatable food.[1]Hyperphagic (increased food intake).[2]
Body Weight Reduces weight gain in growing rats and in mature rats on a high-fat diet.[1]Lean phenotype and resistant to diet-induced obesity.[2]
Energy Expenditure Preserves energy expenditure.[3]Increased energy expenditure.

Table 2: Effects on Anxiety- and Depression-Like Behaviors

Behavioral TestThis compound Treatment in Wild-Type RodentsMCHR1 Knockout Mice Phenotype
Forced Swim Test Reduces immobility time (antidepressant-like effect).[4]Reduced immobility time (antidepressant-like effect).
Elevated Plus Maze Increases time spent in open arms (anxiolytic-like effect).[5]Anxiolytic-like phenotype.
Social Interaction Test Increases social interaction time (anxiolytic-like effect).[6]Not consistently reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Generation of MCHR1 Knockout Mice

MCHR1 knockout mice can be generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace the coding sequence of the MCHR1 gene with a selectable marker, such as a neomycin resistance cassette. The linearized vector is then electroporated into ES cells. Successfully targeted ES cell clones are identified by PCR and Southern blot analysis and are subsequently injected into blastocysts to generate chimeric mice. Chimeras are then bred to establish germline transmission of the null MCHR1 allele.[7]

Elevated Plus Maze (for anxiety-like behavior)

The elevated plus maze is a widely used behavioral assay to assess anxiety in rodents.[8][9][10][11]

  • Apparatus: The maze is shaped like a plus sign, with two open arms and two enclosed arms, elevated from the ground.

  • Procedure: A mouse is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).

  • Data Collection: The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds, like this compound, are expected to increase the time spent in the open arms, as this indicates a reduction in anxiety.

  • Controls: The maze should be cleaned thoroughly between each animal to eliminate olfactory cues. The experimenter should be blinded to the treatment groups to avoid bias.

Forced Swim Test (for depression-like behavior)

The forced swim test is a common model to screen for antidepressant efficacy.[12][13][14][15][16]

  • Apparatus: A transparent cylindrical container filled with water.

  • Procedure: A rat or mouse is placed in the water-filled cylinder from which it cannot escape. The session is typically recorded for 6 minutes.

  • Data Analysis: The duration of immobility (floating with only minimal movements to keep the head above water) during the last 4 minutes of the test is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Considerations: Water temperature should be maintained at 23-25°C. Animals should be dried and kept warm after the test.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the MCHR1 signaling pathway, the experimental workflow for validating this compound, and the logical relationship between pharmacological and genetic approaches.

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ (Increased) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK ERK/MAPK Pathway (Activated) PKC->ERK SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Blocks

MCHR1 Signaling Pathway

Experimental_Workflow cluster_wt Wild-Type Mice cluster_ko MCHR1 Knockout Mice WT_Vehicle Vehicle Treatment Behavioral_WT Behavioral & Physiological Phenotyping WT_Vehicle->Behavioral_WT WT_SNAP7941 This compound Treatment WT_SNAP7941->Behavioral_WT Comparison Comparative Analysis Behavioral_WT->Comparison KO_Vehicle Vehicle Treatment Behavioral_KO Behavioral & Physiological Phenotyping KO_Vehicle->Behavioral_KO KO_SNAP7941 This compound Treatment (Specificity Control) KO_SNAP7941->Behavioral_KO Behavioral_KO->Comparison Conclusion Validation of On-Target Effects Comparison->Conclusion

Experimental Workflow for Validation

Logical_Relationship Target MCHR1 Target Pharmacological Pharmacological Blockade (this compound) Target->Pharmacological Genetic Genetic Deletion (MCHR1 Knockout) Target->Genetic Phenotype_P Observed Phenotype (Anorectic, Anxiolytic, etc.) Pharmacological->Phenotype_P Phenotype_G Observed Phenotype (Lean, Hyperactive, etc.) Genetic->Phenotype_G Validation Validation of Mechanism of Action Phenotype_P->Validation Phenotype_G->Validation

Pharmacological vs. Genetic Validation

References

Head-to-Head In Vivo Comparison of MCH1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo performance of leading Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists reveals significant anti-obesity effects, primarily driven by a reduction in food intake and subsequent body weight loss. This guide provides a comparative overview of key preclinical data for prominent MCH1 antagonists, detailed experimental protocols, and an illustration of the underlying signaling pathway to inform future research and drug development in this area.

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, and antagonism of its primary receptor, MCH1, has emerged as a promising strategy for the treatment of obesity. Numerous small molecule MCH1 antagonists have been developed and evaluated in preclinical in vivo models, demonstrating consistent efficacy in reducing food intake and promoting weight loss in diet-induced obese (DIO) rodents. This guide focuses on a head-to-head comparison of two pioneering MCH1 antagonists, SNAP-7941 and T-226296, based on foundational in vivo studies.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of MCH, primarily couples to Gαi and Gαq proteins. This initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and influence energy balance. The diagram below illustrates the key signaling pathways activated by the MCH1 receptor.

MCH1_Signaling_Pathway MCH1 Receptor Signaling Pathway MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds to G_protein Gαi / Gαq MCH1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_release->Neuronal_Activity PKC->Neuronal_Activity

MCH1 Receptor Signaling Cascade

In Vivo Performance Comparison of MCH1 Antagonists

The following tables summarize the in vivo efficacy of this compound and T-226296 in rodent models of diet-induced obesity. While a direct head-to-head comparative study is not available in the initial publications, the data from their respective foundational studies provide a strong basis for comparison.

Table 1: Effect of MCH1 Antagonists on MCH-Induced Food Intake

CompoundSpeciesDoseRoute of AdministrationInhibition of MCH-Induced Food IntakeReference
This compound Rat30 mg/kgIntraperitoneal (i.p.)Significant inhibition[Borowsky et al., 2002][1]
T-226296 Rat30 mg/kgOral (p.o.)Complete suppression[Takekawa et al., 2002]

Table 2: Effect of Chronic Administration of MCH1 Antagonists on Body Weight in Diet-Induced Obese (DIO) Rodents

CompoundSpeciesDietTreatment DurationDoseRoute of AdministrationBody Weight Change vs. VehicleReference
This compound RatHigh-Fat28 days30 mg/kg/dayIntraperitoneal (i.p.)Marked, sustained decrease[Borowsky et al., 2002][1]
T-226296 MouseHigh-Fat28 days100 mg/kg/dayOral (p.o.)Significant reduction[Takekawa et al., 2002]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the replication and extension of these findings.

Diet-Induced Obesity (DIO) Model

The experimental workflow for establishing a diet-induced obesity model, a crucial prerequisite for testing the efficacy of anti-obesity compounds, is outlined below.

DIO_Workflow Diet-Induced Obesity Experimental Workflow start Acclimatization (Standard Chow) diet High-Fat Diet Feeding (e.g., 45-60% kcal from fat) for several weeks start->diet monitor Monitor Body Weight and Food Intake diet->monitor confirm Confirmation of Obesity Phenotype (Significant weight gain vs. control) monitor->confirm confirm->diet Continue Feeding treatment Initiate MCH1 Antagonist Treatment confirm->treatment Obesity Confirmed end Data Collection and Analysis (Body weight, food intake, metabolic parameters) treatment->end

Workflow for DIO Model and Drug Testing

Protocol for Diet-Induced Obesity in Rats (adapted from Borowsky et al., 2002[1])

  • Animals: Male Sprague-Dawley rats are used.

  • Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Following an acclimatization period on standard chow, rats are provided with a high-fat diet (e.g., 45% kcal from fat) and a palatable sweet food source (e.g., sweetened condensed milk) to induce obesity. A control group is maintained on standard chow.

  • Induction Period: The high-fat diet is provided for a period of 4-6 weeks to allow for the development of a stable obese phenotype, characterized by a significantly higher body weight compared to the control group.

  • Monitoring: Body weight and food intake are monitored regularly throughout the induction and treatment periods.

In Vivo Administration of MCH1 Antagonists

Oral Gavage (p.o.) Administration Protocol (for compounds like T-226296)

  • Compound Preparation: The MCH1 antagonist is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) solution).

  • Animal Handling: The mouse or rat is gently restrained to immobilize the head and body.

  • Gavage Needle Insertion: A ball-tipped gavage needle of appropriate size is carefully inserted into the esophagus.

  • Compound Administration: The formulated compound is slowly administered directly into the stomach.

  • Post-Administration Monitoring: The animal is observed for any signs of distress after the procedure.

Intraperitoneal (i.p.) Injection Protocol (for compounds like this compound)

  • Compound Preparation: The MCH1 antagonist is dissolved in a sterile vehicle suitable for injection (e.g., saline or a solution containing a solubilizing agent like DMSO, further diluted in saline).

  • Animal Restraint: The animal is securely restrained to expose the abdominal area.

  • Injection Site: The injection is made into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Injection Procedure: A sterile needle of appropriate gauge is inserted at a shallow angle, and the compound is injected into the peritoneal cavity.

  • Post-Injection Monitoring: The animal is monitored for any adverse reactions following the injection.

Conclusion

The pioneering studies on this compound and T-226296 provided strong in vivo evidence for the potential of MCH1 receptor antagonism as a therapeutic strategy for obesity. Both compounds effectively reduced food intake and body weight in rodent models of diet-induced obesity. While the provided data is not from a single head-to-head study, the consistent and significant effects observed for both antagonists underscore the viability of this therapeutic approach. Future comparative studies should aim to evaluate newer generation MCH1 antagonists in standardized in vivo models to directly compare their efficacy, potency, and pharmacokinetic profiles, further advancing the development of this promising class of anti-obesity agents.

References

Establishing Robust Experimental Controls for the MCHR1 Antagonist SNAP-7941: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing rigorous experimental controls when working with SNAP-7941, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). By implementing appropriate controls, researchers can ensure the validity and reproducibility of their findings. This document also presents a comparative analysis of this compound with other MCHR1 antagonists, supported by experimental data and detailed protocols for key assays.

Introduction to this compound

This compound is a potent and selective small-molecule antagonist of MCHR1, a G protein-coupled receptor primarily expressed in the brain. MCHR1 and its endogenous ligand, melanin-concentrating hormone (MCH), are implicated in regulating feeding behavior, energy homeostasis, and mood.[1] Consequently, MCHR1 antagonists like this compound are valuable tools for investigating these physiological processes and hold therapeutic potential for obesity, anxiety, and depression.[1]

Comparative Analysis of MCHR1 Antagonists

The selection of an appropriate MCHR1 antagonist is critical for experimental success. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and other commonly used MCHR1 antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundTargetActionKi (nM)IC50 (nM)SpeciesAssay Type
This compound MCHR1Antagonist15-HumanRadioligand Binding
SNAP-94847MCHR1Antagonist2.2-HumanRadioligand Binding
GW803430MCHR1Antagonist3.8~13HumanRadioligand Binding / Functional Assay
T-226296MCHR1Antagonist-5.5HumanFunctional Assay
AZD1979MCHR1Antagonist12.2~12HumanRadioligand Binding / Functional Assay

MCHR1 Signaling Pathway

MCHR1 activation by MCH initiates downstream signaling through coupling to inhibitory G proteins (Gi/o) and Gq proteins. Gi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Gq coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This compound acts by competitively binding to MCHR1, thereby preventing MCH from initiating these signaling cascades.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Inhibits Gi Gi/o MCHR1->Gi Gq Gq MCHR1->Gq PLC PLC IP3 IP3 PLC->IP3 Generates AC Adenylyl Cyclase cAMP cAMP ↓ Gi->AC Inhibits Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release

MCHR1 signaling cascade and the inhibitory action of this compound.

Experimental Protocols and Controls

The following sections detail standardized protocols for key in vitro and in vivo assays to characterize this compound, with a strong emphasis on the necessary experimental controls.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of this compound for MCHR1.

Experimental Workflow

Radioligand_Binding_Workflow prep Prepare MCHR1-expressing cell membranes incubate Incubate membranes with radiolabeled MCH ([¹²⁵I]-MCH) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data to determine Ki of this compound quantify->analyze

Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing MCHR1 (e.g., CHO or HEK293 cells stably transfected with human MCHR1) in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.

  • Assay Buffer: A typical binding buffer contains 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MCH ligand (e.g., [¹²⁵I]MCH), and a range of concentrations of this compound.

  • Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experimental Controls:

Control TypePurposeImplementation
Total Binding To determine the maximum amount of radioligand that can bind to the receptors.Incubate membranes with only the radiolabeled ligand.
Non-specific Binding To measure the amount of radioligand that binds to components other than MCHR1.Incubate membranes with the radiolabeled ligand in the presence of a high concentration of an unlabeled MCH ligand (e.g., 1 µM cold MCH).[2]
Vehicle Control To account for any effects of the solvent used to dissolve this compound.Incubate membranes with the radiolabeled ligand and the same concentration of the vehicle (e.g., DMSO) used for the highest concentration of this compound.
Positive Control To validate the assay setup and ensure that a known MCHR1 antagonist can displace the radioligand.Use a well-characterized MCHR1 antagonist with a known Ki (e.g., SNAP-94847) in parallel with this compound.
In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to block MCH-induced increases in intracellular calcium.

Detailed Protocol:

  • Cell Culture: Plate cells expressing MCHR1 (e.g., CHO-K1 cells) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of MCH (typically the EC80) to all wells to stimulate calcium release.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the MCH-induced calcium response against the concentration of this compound.

Experimental Controls:

Control TypePurposeImplementation
Negative Control (Basal) To establish the baseline fluorescence of the cells without any stimulation.Add only assay buffer to the cells.
Positive Control (Agonist) To determine the maximum calcium response induced by MCH.Add only MCH (at ECmax) to the cells.
Vehicle Control To control for any effects of the solvent.Add the vehicle to the cells before stimulating with MCH.
Positive Antagonist Control To confirm the assay can detect antagonism.Use a known MCHR1 antagonist in place of this compound.
Cell Viability Control To ensure that the observed effects are not due to cytotoxicity.Perform a cell viability assay (e.g., MTS or LDH assay) in parallel with the same concentrations of this compound.
In Vivo Rodent Forced Swim Test

This behavioral assay is used to assess the antidepressant-like effects of this compound.

Detailed Protocol:

  • Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Acclimation: Allow animals (rats or mice) to acclimate to the testing room for at least one hour before the test.

  • Drug Administration: Administer this compound or control substances intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

  • Pre-test Session: On day 1, place each animal in the water for 15 minutes.

  • Test Session: On day 2 (24 hours later), place the animals back in the water for 5 minutes and record their behavior (immobility, swimming, climbing).

  • Data Analysis: Score the duration of immobility. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Controls:

Control TypePurposeImplementation
Vehicle Control To control for the stress of injection and the effects of the vehicle.Administer the vehicle used to dissolve this compound (e.g., saline, PEG400).
Positive Control To validate the sensitivity of the assay to detect antidepressant effects.Administer a clinically effective antidepressant, such as fluoxetine (B1211875) (e.g., 10-20 mg/kg, i.p.).[3][4][5]
Naïve Control To assess baseline behavior without any injection.Handle the animals in the same way as the other groups but do not administer any substance.
Locomotor Activity Control To ensure that the observed effects on immobility are not due to a general increase in motor activity.Test the animals in an open-field arena after drug administration.
In Vivo Microdialysis for Neurotransmitter Release

This technique measures the effect of this compound on the extracellular levels of neurotransmitters, such as acetylcholine (B1216132), in specific brain regions.[6]

Detailed Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound systemically.

  • Post-treatment Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels.

  • Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical method like HPLC with electrochemical detection.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Experimental Controls:

Control TypePurposeImplementation
Vehicle Control To control for the effects of the injection and vehicle on neurotransmitter release.Administer the vehicle solution to a separate group of animals.
Sham Surgery Control To control for the effects of the surgical procedure itself.Implant a probe but do not perfuse it, or perform all surgical steps except for probe implantation.
Positive Control To confirm the ability of the system to detect changes in neurotransmitter release.Administer a compound known to alter the release of the neurotransmitter of interest (e.g., a reuptake inhibitor or releasing agent).
Probe Placement Verification To ensure the accuracy of the probe's location.After the experiment, perfuse the brain with a dye and perform histological analysis to verify the probe placement.

By adhering to these detailed protocols and incorporating the appropriate experimental controls, researchers can generate high-quality, reliable data on the pharmacological effects of this compound and contribute to a deeper understanding of the MCH system's role in health and disease.

References

Validating SNAP-7941: A Comparative Guide to Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental methods for validating SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). It offers a comparative analysis of this compound's performance against other relevant compounds and includes detailed experimental protocols to support data interpretation and future research.

Comparative Analysis of MCHR1 Antagonists

This compound has been evaluated for its potential as a therapeutic agent with anorectic, antidepressant, and anxiolytic properties.[1][2][3] Its primary mechanism of action is the blockade of the MCHR1 receptor, which is involved in the regulation of energy homeostasis and mood.[1][4] To objectively assess its efficacy and potency, its performance is compared with other MCHR1 antagonists.

Binding Affinity

The binding affinity of a compound to its target receptor is a critical parameter for determining its potency. The following table summarizes the binding affinities (Ki or Kd) of this compound and other MCHR1 antagonists.

CompoundReceptorKi (nM)Kd (nM)Cell LineReference
This compound Human MCHR13.91 ± 0.740.18CHO-K1 / COS-7[5][6]
FE@SNAP Human MCHR19.98 ± 1.122.9CHO-K1[5][6]
GW3430 Rat MCHR1---[7]

Note: Lower Ki and Kd values indicate higher binding affinity. The data presented is derived from different studies and experimental conditions, which may influence the absolute values.

In Vivo Efficacy

The following table summarizes the effective doses of this compound and a comparator, GW3430, in a behavioral model of cognition in rats.

CompoundTestEffective Dose Range (mg/kg, i.p.)EffectReference
This compound Social Recognition0.63 - 10.0Blocked scopolamine-induced deficit[7][8]
GW3430 Social Recognition20.0 - 80.0Blocked scopolamine-induced deficit[7][8]
This compound Acetylcholine (B1216132) Release (Frontal Cortex)0.63 - 40.0Increased extracellular levels[7][8]
GW3430 Acetylcholine Release (Frontal Cortex)10.0 - 40.0Increased extracellular levels[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay for MCHR1

This protocol is used to determine the binding affinity of a test compound for the MCHR1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the MCHR1 receptor.

Materials:

  • Cell membranes expressing MCHR1 (e.g., from CHO-K1 or COS-7 cells)

  • Radiolabeled ligand (e.g., [3H]this compound)

  • Test compounds (e.g., this compound, FE@SNAP)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a microplate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and the test compound or vehicle.

  • Incubate the mixture to allow binding to reach equilibrium. The incubation time should be predetermined through kinetic experiments.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled MCHR1 antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is used to measure the effect of a test compound on the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Objective: To assess the in vivo effect of this compound on acetylcholine release in the frontal cortex of rats.

Materials:

  • Male rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Surgical instruments

  • This compound

  • Vehicle solution

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Implant a guide cannula stereotaxically into the frontal cortex of anesthetized rats.

  • Allow the animals to recover from surgery for a specified period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect dialysate samples at regular intervals to establish a stable baseline of acetylcholine levels.

  • Administer the test compound (this compound) or vehicle intraperitoneally (i.p.).

  • Continue collecting dialysate samples for a defined period after drug administration.

  • Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage change from the baseline acetylcholine levels.

Visualizing Pathways and Workflows

MCHR1 Signaling Pathway

The following diagram illustrates the signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCH binding to MCHR1, a G-protein coupled receptor, typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking this interaction.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds G_protein Gi/o MCHR1->G_protein Activates SNAP7941 This compound SNAP7941->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., increased appetite) cAMP->Response Leads to Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - MCHR1 Membranes - Radiolabeled Ligand - Test Compound Dilutions mix Mix Reagents in Microplate prep_reagents->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki In_Vivo_Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Establish Baseline: Collect Dialysate probe_insertion->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_drug_collection Collect Post-Drug Dialysate drug_admin->post_drug_collection analysis HPLC Analysis of Neurotransmitter Levels post_drug_collection->analysis data_analysis Data Analysis: % Change from Baseline analysis->data_analysis

References

A Preclinical Showdown: SNAP-7941 Versus Fluoxetine in Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical antidepressant effects of SNAP-7941, a selective melanin-concentrating hormone 1 receptor (MCH1R) antagonist, and fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). The following sections present a comprehensive overview of their comparative efficacy in established animal models of depression and anxiety, detailed experimental protocols, and an exploration of their distinct mechanisms of action through signaling pathway diagrams.

Quantitative Comparison of Antidepressant-like Effects

The following tables summarize the comparative efficacy of this compound and fluoxetine in three key preclinical behavioral assays that model antidepressant and anxiolytic activity. The data is primarily drawn from the seminal study by Borowsky et al. (2002) published in Nature Medicine, which first characterized the antidepressant-like profile of this compound and directly compared it to fluoxetine.[1]

Table 1: Rat Forced Swim Test
Compound Dose (mg/kg, p.o.) Effect on Immobility Time
This compound10, 20Significant decrease, comparable to fluoxetine[1][2]
Fluoxetine20Significant decrease[1][2]
Table 2: Rat Social Interaction Test
Compound Dose (mg/kg, p.o.) Effect on Social Interaction Time
This compound10, 20Significant increase, comparable to fluoxetine[1][2]
Fluoxetine20Significant increase[1][2]
Table 3: Guinea Pig Maternal-Separation Vocalization Test
Compound Dose (mg/kg, p.o.) Effect on Distress Vocalizations
This compound10, 20Significant decrease, comparable to fluoxetine[1][2]
Fluoxetine20Significant decrease[1][2]

Mechanisms of Action: Signaling Pathways

The antidepressant effects of this compound and fluoxetine are mediated by distinct signaling pathways. This compound acts by blocking the MCH1 receptor, thereby modulating downstream signaling cascades implicated in mood regulation.[3] Fluoxetine, in contrast, enhances serotonergic neurotransmission by inhibiting the reuptake of serotonin from the synaptic cleft.

SNAP_7941_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MCH MCH (Melanin-Concentrating Hormone) MCH1R MCH1 Receptor MCH->MCH1R Binds G_protein G-protein (Gi/Go) MCH1R->G_protein Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑ERK) G_protein->Downstream Modulates Neuronal_Response Altered Neuronal Excitability & Gene Expression Downstream->Neuronal_Response Leads to Antidepressant_Effect Antidepressant Effect Neuronal_Response->Antidepressant_Effect SNAP_7941 This compound SNAP_7941->MCH1R Blocks

This compound Signaling Pathway

Fluoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor Binds Postsynaptic_Signaling Downstream Signaling Serotonin_Receptor->Postsynaptic_Signaling Activates Antidepressant_Effect Antidepressant Effect Postsynaptic_Signaling->Antidepressant_Effect Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Fluoxetine Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Rat Forced Swim Test

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.

Apparatus:

  • A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

Procedure:

  • Habituation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair in the subsequent test.

  • Drug Administration: this compound, fluoxetine, or vehicle is administered orally at specified doses and time points before the test session (e.g., 24, 5, and 1 hour prior).

  • Test Session (Day 2): 24 hours after the pre-swim, rats are placed back into the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (the time the rat spends floating passively, making only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[4][5]

Rat Social Interaction Test

This test assesses anxiolytic-like and antidepressant-like activity by measuring the propensity of a rat to interact with an unfamiliar conspecific.

Apparatus:

  • A dimly lit, open-field arena (e.g., 100 cm x 100 cm).

Procedure:

  • Acclimation: Rats are habituated to the testing room for at least 1 hour before the test.

  • Drug Administration: this compound, fluoxetine, or vehicle is administered orally at specified doses prior to the test.

  • Test Session: Two unfamiliar, weight-matched rats from the same treatment group are placed in the center of the arena and allowed to explore and interact for a 10-minute session.

  • Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following, and tumbling) is recorded and analyzed. An increase in social interaction time suggests anxiolytic or antidepressant-like effects.

Guinea Pig Maternal-Separation Vocalization Test

This assay is used to evaluate anxiolytic and antidepressant potential by measuring the distress vocalizations of guinea pig pups when separated from their mothers.

Apparatus:

  • A sound-attenuated chamber containing a transparent cage.

  • A microphone and recording software to capture and analyze ultrasonic vocalizations.

Procedure:

  • Acclimation: Mother and pups are housed together and acclimated to the testing room.

  • Separation: Pups (typically 7-14 days old) are separated from their mothers and placed individually in the test cage.

  • Drug Administration: this compound, fluoxetine, or vehicle is administered orally to the pups at specified doses prior to the separation.

  • Test Session: The number of distress vocalizations emitted by the isolated pup is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The total number of vocalizations is quantified and analyzed. A reduction in distress vocalizations is indicative of anxiolytic or antidepressant-like activity.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for preclinical evaluation of antidepressant compounds using the behavioral models described.

Experimental_Workflow cluster_tests Behavioral Assays start Animal Acclimation & Group Assignment drug_admin Drug Administration (this compound, Fluoxetine, Vehicle) start->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing FST Forced Swim Test behavioral_testing->FST SIT Social Interaction Test behavioral_testing->SIT MSV Maternal Separation Vocalization Test behavioral_testing->MSV data_analysis Data Collection & Analysis interpretation Interpretation of Results (Comparison of Efficacy) data_analysis->interpretation FST->data_analysis SIT->data_analysis MSV->data_analysis

Preclinical Antidepressant Testing Workflow

References

A Comparative Analysis of SNAP-7941 and Newer MCH1R Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of SNAP-7941 against a new generation of Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists, supported by experimental data.

The Melanin-Concentrating Hormone (MCH) system, particularly the MCH1 receptor, remains a compelling target for the therapeutic intervention of obesity and other metabolic and psychiatric disorders. This compound, a well-characterized MCH1R antagonist, has been a valuable tool in preclinical research. However, the landscape of MCH1R-targeted compounds has evolved, with newer antagonists demonstrating improved potency and pharmacokinetic profiles. This guide provides a comprehensive comparison of this compound with a selection of these more recent MCH1R antagonists, offering a data-driven resource for researchers to select the most appropriate tool for their studies.

In Vitro Performance: A Head-to-Head Comparison

The in vitro activity of MCH1R antagonists is a critical determinant of their potential efficacy. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of newer antagonists. Lower Ki and IC50 values are indicative of higher affinity and potency, respectively.

CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compound Human MCH1RRadioligand Binding15[1]
Human MCH1RCalcium Mobilization0.62
SNAP-94847 Human MCH1RRadioligand Binding2.2
Human MCH1RRadioligand Binding (Kd)0.53
GW803430 Human MCH1RFunctional Assay (pIC50)~0.5 (calculated from pIC50 of 9.3)
ATC0175 Human MCH1RFunctional Assay13.5
T-226296 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
KRX-104130 Human MCH1RNot SpecifiedPotent ActivityNot Specified

Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior

The in vivo performance of a drug candidate is heavily influenced by its pharmacokinetic properties. This table compares the available pharmacokinetic parameters of this compound and SNAP-94847 in rats, highlighting the advancements made in the newer generation of MCH1R antagonists.

CompoundSpeciesAdministrationCmaxTmaxHalf-life (t1/2)Oral Bioavailability (%)
This compound RatOralData Not AvailableData Not AvailableData Not AvailableData Not Available
SNAP-94847 RatOralData Not AvailableData Not Available5.2 h59

In Vivo Efficacy in a Diet-Induced Obesity Model

A critical test for any anti-obesity therapeutic is its ability to reduce body weight in a relevant animal model. The following table summarizes the reported effects of this compound and newer MCH1R antagonists on body weight in diet-induced obese (DIO) rodents.

CompoundSpeciesDoseDurationBody Weight Reduction
This compound Rat (DIO)Not SpecifiedChronicReduced weight gain[2][3]
GW803430 Rat (DIO)Not SpecifiedNot SpecifiedAssociated with reductions in obesity[4]
SNAP-94847 Rat3-30 mg/kg (i.p.)Not SpecifiedDecreased food-reinforced operant responding[5][6]
T-226296 Not SpecifiedNot SpecifiedNot SpecifiedUseful in the treatment of obesity

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the MCH1R signaling pathway and a typical experimental workflow for evaluating MCH1R antagonists.

MCH1R_Signaling_Pathway MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds G_protein Gαi/q MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Downstream Downstream Cellular Effects (e.g., feeding behavior, energy homeostasis) cAMP->Downstream Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Downstream Antagonist This compound / Newer Antagonists Antagonist->MCH1R Blocks

Figure 1: Simplified MCH1R signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Radioligand Binding Assay (Ki determination) Functional Functional Assays (IC50 determination) - Calcium Mobilization - GTPγS Binding Binding->Functional Confirms functional antagonism PK Pharmacokinetic Studies (Cmax, Tmax, t1/2, Bioavailability) Functional->PK Guides in vivo dose selection Efficacy Efficacy Studies (Diet-Induced Obesity Model) PK->Efficacy Informs dosing regimen

Figure 2: General experimental workflow for MCH1R antagonist evaluation.

Detailed Experimental Protocols

For researchers planning to conduct their own comparative studies, the following are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for Ki Determination

This protocol is designed to determine the binding affinity (Ki) of a test compound for the MCH1 receptor.

  • Materials:

    • HEK293 cells stably expressing human MCH1R.

    • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Radioligand: [125I]-MCH.

    • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

    • Test compounds (e.g., this compound and newer antagonists).

    • GF/C filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-hMCH1R cells.

    • In a 96-well plate, add assay buffer, a fixed concentration of [125I]-MCH (typically at or below its Kd), and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled MCH.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plates and measure the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay for IC50 Determination

This assay measures the ability of a compound to antagonize MCH-induced intracellular calcium mobilization.

  • Materials:

    • CHO or HEK293 cells stably co-expressing human MCH1R and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • MCH agonist.

    • Test compounds.

    • Luminometer or fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound to the wells and incubate for a specified period.

    • Place the plate in the luminometer or fluorescence plate reader.

    • Inject a fixed concentration of MCH agonist (typically EC80) into the wells.

    • Measure the light emission (for aequorin) or fluorescence intensity (for dye-loaded cells) immediately after agonist injection.

    • Generate dose-response curves for the antagonist and determine the IC50 value.

GTPγS Binding Functional Assay

This assay measures the G-protein activation following receptor stimulation and its inhibition by an antagonist.

  • Materials:

    • Cell membranes expressing MCH1R.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • GDP.

    • [35S]GTPγS.

    • MCH agonist.

    • Test compounds.

    • GF/B filter plates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, GDP, varying concentrations of the test compound, and a fixed concentration of MCH agonist.

    • Add the cell membrane preparation.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a specified time.

    • Terminate the reaction by rapid filtration through GF/B filter plates.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plates and measure radioactivity using a scintillation counter.

    • Determine the IC50 of the antagonist by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Diet-Induced Obesity (DIO) Model

This model is used to evaluate the efficacy of MCH1R antagonists in reducing body weight in an obesity context.

  • Animals:

    • Male C57BL/6J or Sprague-Dawley rats.

  • Diet:

    • High-fat diet (HFD), typically 45-60% of calories from fat.

    • Control diet (standard chow).

  • Procedure:

    • Induce obesity by feeding the animals a high-fat diet for a period of 8-12 weeks.

    • Monitor body weight and food intake regularly.

    • Once a significant increase in body weight is observed compared to control diet-fed animals, randomize the obese animals into treatment groups.

    • Administer the test compound (e.g., this compound or newer antagonists) or vehicle daily via an appropriate route (e.g., oral gavage).

    • Continue to monitor body weight, food intake, and other relevant metabolic parameters (e.g., body composition, plasma glucose, insulin, and lipids) throughout the treatment period.

    • At the end of the study, collect tissues for further analysis if required.

    • Analyze the data to determine the effect of the treatment on body weight and other metabolic parameters.

Conclusion

The development of MCH1R antagonists has progressed significantly since the introduction of this compound. Newer compounds like SNAP-94847 and GW803430 exhibit superior in vitro potency. Furthermore, the improved pharmacokinetic profile of SNAP-94847, particularly its enhanced oral bioavailability, represents a substantial advancement for in vivo applications. While direct, comprehensive comparisons of in vivo efficacy remain to be fully elucidated in head-to-head studies, the available data suggest that these newer antagonists hold considerable promise as more effective research tools and potential therapeutic candidates. This guide provides a foundational dataset to aid researchers in making informed decisions for their preclinical studies targeting the MCH1 receptor.

References

A Critical Appraisal of SNAP-7941: A Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Findings on SNAP-7941

This compound, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), has been investigated for its potential therapeutic applications in treating obesity, anxiety, and depression. This guide provides a critical appraisal of the research findings on this compound, offering a comparative analysis with other relevant compounds and detailing the experimental protocols employed in these studies.

Mechanism of Action: Targeting the MCHR1 Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and mood. It exerts its effects by binding to MCHR1, a G protein-coupled receptor. The binding of MCH to MCHR1 can activate multiple signaling pathways, including the inhibition of adenylyl cyclase through Gαi, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C through Gαq, resulting in an increase in intracellular calcium. By blocking the binding of MCH to MCHR1, this compound is designed to counter these effects, thereby reducing food intake and exhibiting anxiolytic and antidepressant properties.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates SNAP7941 This compound SNAP7941->MCHR1 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Reduces Response Cellular Response (e.g., decreased appetite, anxiolysis) cAMP->Response Ca2 Ca²⁺ PLC->Ca2 Increases Ca2->Response in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral/Physiological Testing cluster_analysis Data Analysis & Outcome Animal_Acclimation Animal Acclimation Baseline_Measures Baseline Measurements (Body Weight, etc.) Animal_Acclimation->Baseline_Measures Randomization Randomization to Treatment Groups Baseline_Measures->Randomization Drug_Admin Drug/Vehicle Administration Randomization->Drug_Admin Behavioral_Tests Behavioral Tests (EPM, FST) Drug_Admin->Behavioral_Tests Physiological_Measures Physiological Measures (Body Weight, Food Intake) Drug_Admin->Physiological_Measures Data_Collection Data Collection Behavioral_Tests->Data_Collection Physiological_Measures->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Safety Operating Guide

Proper Disposal of SNAP-7941: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCH1) antagonist, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Key Safety and Hazard Information

Parameter Information Source
CAS Number 387825-78-7TargetMol
GHS Hazard Classification Not specified. Treat as hazardous.General Precaution
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Practice
First Aid Measures In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.General Laboratory Practice

Step-by-Step Disposal Procedure

Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal. The following steps provide a general framework for the proper disposal of this compound.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips, weighing paper), and solutions containing the compound, as hazardous chemical waste.

    • Segregate this compound waste from non-hazardous materials and other incompatible chemical waste streams to prevent accidental reactions.

  • Containerization:

    • Use a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the compound.

    • The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is kept securely closed except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or extreme temperatures.

  • Disposal Request and Pickup:

    • Once the waste container is full or when the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols and conduct a thorough risk assessment before handling this compound.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following flowchart outlines the decision-making process and necessary actions for handling this compound waste.

SNAP7941_Disposal_Workflow cluster_0 Start: Handling this compound cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Incorrect Disposal (Avoid) start Generate this compound Waste is_hazardous Is the waste hazardous? start->is_hazardous segregate Segregate as Hazardous Waste is_hazardous->segregate Yes incorrect_disposal General Trash or Drain Disposal is_hazardous->incorrect_disposal No (Not Applicable for this compound) containerize Place in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Essential Safety and Handling of SNAP-7941 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SNAP-7941 (CAS No. 387825-78-7). As a selective antagonist of the melanin-concentrating hormone receptor MCH1, this compound is a valuable tool in neuroscience research.[1] Adherence to proper safety protocols is essential to ensure a safe laboratory environment and the integrity of your research.

Note: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following recommendations are based on general best practices for handling solid, biologically active research compounds of unknown toxicity. A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound in solid and solution forms.

Body Part Solid Compound Compound in Solution Rationale
Hands Double-layered nitrile gloves (BS EN 374:2003 compliant)Double-layered nitrile gloves (BS EN 374:2003 compliant)Prevents skin contact with the potentially hazardous compound. Double-gloving is recommended for added protection.
Eyes ANSI Z87.1 compliant safety glasses with side shields or safety gogglesSafety goggles or a full-face shieldProtects eyes from airborne particles and potential splashes of the compound in solution.
Body A cuffed lab coatA cuffed, fluid-resistant lab coatProtects skin and clothing from contamination.
Respiratory For weighing or procedures that may generate dust, use a NIOSH-approved N95 or higher-rated respirator.Work in a certified chemical fume hood.Minimizes inhalation of the compound.
Feet Closed-toe shoesClosed-toe shoesPrevents injuries from spills or dropped items.

Handling and Operational Plan

Engineering Controls:

  • Ventilation: All handling of this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static measures if necessary.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container. Wash hands thoroughly with soap and water.

First Aid Measures

In the event of exposure, follow these immediate first aid protocols:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • For short-term storage (days to weeks), keep at 0 - 4°C.[1]

  • For long-term storage (months to years), store at -20°C.[1]

  • Store in a dry, dark, and well-ventilated area away from incompatible materials.

Disposal:

  • Waste Categorization: Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Disposal Procedure:

    • Collect all waste (unused compound, contaminated PPE, and consumables) in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.[2]

    • If possible, consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Visual Guidance: Workflow and Safety

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety measures.

SNAP_7941_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don appropriate PPE Prepare_Hood Prepare chemical fume hood Don_PPE->Prepare_Hood Weigh_Compound Weigh solid compound Prepare_Hood->Weigh_Compound Prepare_Solution Prepare solution Weigh_Compound->Prepare_Solution Decontaminate Decontaminate work area Prepare_Solution->Decontaminate Dispose_Waste Dispose of hazardous waste Decontaminate->Dispose_Waste Remove_PPE Remove and dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands

Caption: Recommended workflow for handling this compound.

SNAP_7941_Safety_Hierarchy Engineering_Controls Engineering Controls (Fume Hood, Eyewash) Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNAP-7941
Reactant of Route 2
SNAP-7941

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.